3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Description
BenchChem offers high-quality 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQNSZPBYTVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Fluorinated Cyclobutanes in Drug Discovery
An In-Depth Technical Guide to the Synthesis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the 3,3-difluorocyclobutane moiety has emerged as a particularly valuable bioisostere for commonly used groups like cyclohexanes or gem-dimethyl groups.[1][3] Its rigid, three-dimensional structure combined with the electron-withdrawing effects of the geminal fluorine atoms can lead to improved pharmacological profiles.[3]
The target molecule of this guide, 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2), is a key building block that combines this advantageous fluorinated scaffold with a versatile β-ketonitrile functional group.[4][5] β-Ketonitriles are highly valuable intermediates in the synthesis of a wide range of heterocycles and pharmaceuticals, including pyrimidines and selective Janus kinase (JAK) inhibitors.[6][7] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The proposed pathway is a convergent synthesis, focusing first on the robust preparation of the key intermediate, 3,3-difluorocyclobutane carboxylic acid, followed by its conversion to the target β-ketonitrile.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a strategy based on the acylation of a nitrile anion. The β-ketonitrile functionality can be disconnected at the C-C bond between the carbonyl carbon and the α-carbon of the nitrile group. This leads back to an activated form of 3,3-difluorocyclobutane carboxylic acid and an acetonitrile anion equivalent.
This analysis informs a three-part synthetic strategy:
-
Part 1: A practical, multi-gram synthesis of the key precursor, 3,3-difluorocyclobutane carboxylic acid.
-
Part 2: Conversion of the carboxylic acid into a suitable electrophile, specifically an ethyl ester, for the subsequent acylation reaction.
-
Part 3: Acylation of the acetonitrile anion with the ethyl ester to furnish the final product, 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.
Part 1: Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid
A straightforward and scalable three-step synthesis starting from commercially available 3-methylenecyclobutane carbonitrile has been reported and proven effective for preparing multi-gram quantities of the required carboxylic acid precursor.[1][8][9]
Step 1.1: Oxidation to 3-Oxocyclobutane Carbonitrile
The initial step involves the oxidative cleavage of the exocyclic double bond of 3-methylenecyclobutane carbonitrile. While ozonolysis is a common method for such transformations, using a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant is an efficient and often more practical alternative.[1]
-
Causality: Ruthenium tetroxide (RuO₄), generated in situ from RuCl₃ and NaIO₄, is a powerful oxidizing agent that cleaves the alkene to form a ketone. The use of a biphasic solvent system (e.g., H₂O/MeCN/CH₂Cl₂) facilitates both the oxidation and the extraction of the product.
Step 1.2: Deoxofluorination to 3,3-Difluorocyclobutane Carbonitrile
The ketone is then converted to the geminal difluoride using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST, Et₂NSF₃) is a common and effective reagent for this transformation, replacing the carbonyl oxygen with two fluorine atoms.
-
Expertise & Trustworthiness: This reaction must be performed under anhydrous conditions, as DAST reacts violently with water. The reaction is typically run at 0 °C and allowed to warm to room temperature to control the initial exothermic reaction and ensure complete conversion.[1] A slow, careful quench into an ice-cold saturated aqueous solution of sodium bicarbonate is critical to neutralize the acidic byproducts safely. The crude product from this step is often of sufficient purity to be carried forward without chromatographic purification, which is advantageous for scalability.[1]
Step 1.3: Hydrolysis to 3,3-Difluorocyclobutane Carboxylic Acid
The final step is the hydrolysis of the nitrile to a carboxylic acid. A mixture of sodium hydroxide in methanol and water is used.
-
Causality: The reaction is held at room temperature for an extended period (48-72 hours) to first hydrolyze the nitrile to the intermediate carboxamide.[1][8] Attempting to accelerate this process by immediate heating can lead to a mixture of undesired byproducts.[8] Once the amide is formed, gentle heating (e.g., to 60 °C) drives the final hydrolysis to the carboxylate salt. Subsequent acidification yields the desired 3,3-difluorocyclobutane carboxylic acid.
Quantitative Data Summary for Precursor Synthesis
| Step | Product | Starting Material | Key Reagents | Typical Yield | Reference |
| 1.1 | 3-Oxocyclobutane Carbonitrile | 3-Methylenecyclobutane Carbonitrile | cat. RuCl₃, NaIO₄ | 76% | [8] |
| 1.2 | 3,3-Difluorocyclobutane Carbonitrile | 3-Oxocyclobutane Carbonitrile | Et₂NSF₃ (DAST) | Quantitative (crude) | [1] |
| 1.3 | 3,3-Difluorocyclobutane Carboxylic Acid | 3,3-Difluorocyclobutane Carbonitrile | NaOH, H₂O/MeOH | 80% (from ketone) | [1] |
Part 2 & 3: Esterification and Acetonitrile Acylation
With the key carboxylic acid precursor in hand, the final stage is its conversion to the target β-ketonitrile. This involves a two-step sequence: esterification of the acid followed by a base-mediated condensation with acetonitrile.
Step 2.1: Esterification to Ethyl 3,3-Difluorocyclobutanecarboxylate
A standard Fischer esterification provides a straightforward method to convert the carboxylic acid to its ethyl ester, which is a suitable substrate for the subsequent acylation.
-
Expertise & Trustworthiness: The reaction is driven to completion by using an excess of ethanol, which acts as both solvent and reagent, and a catalytic amount of a strong acid like sulfuric acid. The removal of water, a byproduct of the reaction, for example by using a Dean-Stark apparatus, can further increase the yield, although for many substrates simply refluxing in excess alcohol with an acid catalyst is sufficient.
Step 2.2: Acylation of Acetonitrile to yield 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
The synthesis of β-ketonitriles via the acylation of the acetonitrile anion with an ester is a well-established transformation.[6] This reaction typically employs a strong, non-nucleophilic base to deprotonate acetonitrile, generating the nucleophile that then attacks the ester's carbonyl group.
-
Causality: Potassium tert-butoxide (KOt-Bu) is an inexpensive and effective base for this purpose.[6] Two equivalents of the base (and acetonitrile) are theoretically required because the resulting β-ketonitrile product is more acidic than the starting acetonitrile, and the second equivalent of base is consumed by deprotonating the product. The reaction is performed in an anhydrous ethereal solvent like THF at ambient or slightly elevated temperatures. An acidic workup is required to protonate the enolate of the product and isolate the neutral β-ketonitrile.
Detailed Experimental Protocols
Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid[1][10]
-
Oxidation: To a solution of 3-methylenecyclobutane carbonitrile (1.0 eq) in a 2:2:1 mixture of acetonitrile, dichloromethane, and water, add sodium periodate (NaIO₄, 4.0 eq). Cool the mixture to 5 °C in an ice bath. Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.01 eq) portion-wise, maintaining the temperature below 20 °C. Stir the reaction mixture for 4 hours, allowing it to warm to room temperature. Dilute with water and extract with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-oxocyclobutane carbonitrile as a solid.
-
Fluorination: Under a nitrogen atmosphere, dissolve the 3-oxocyclobutane carbonitrile (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add diethylaminosulfur trifluoride (DAST, 2.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 18 hours. Monitor by TLC for the consumption of starting material. Slowly and carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over MgSO₄, filter, and carefully remove the solvent under reduced pressure to afford crude 3,3-difluorocyclobutane carbonitrile as an oil.
-
Hydrolysis: To a solution of the crude 3,3-difluorocyclobutane carbonitrile (1.0 eq) in methanol, add sodium hydroxide (NaOH, 1.2 eq) pellets followed by water. Stir the resulting mixture at room temperature for 72 hours. Warm the mixture to 60 °C and stir for an additional 3-4 hours. Cool to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify to pH 1 with concentrated hydrochloric acid (HCl). Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo to yield 3,3-difluorocyclobutane carboxylic acid.
Protocol 2: Synthesis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
-
Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 3,3-difluorocyclobutane carboxylic acid (1.0 eq) in an excess of absolute ethanol (approx. 10-20 volumes). Add concentrated sulfuric acid (H₂SO₄, ~5 mol%) as a catalyst. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC. After cooling, neutralize the mixture with a saturated NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain ethyl 3,3-difluorocyclobutanecarboxylate. Purify by distillation or chromatography if necessary.
-
Acylation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Add potassium tert-butoxide (KOt-Bu, 2.2 eq) followed by anhydrous acetonitrile (CH₃CN, 2.5 eq). Stir the suspension at room temperature for 30 minutes. Add a solution of ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise to the mixture. Stir the reaction at room temperature for 12-18 hours. Quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of 1N HCl, adjusting the pH to ~3-4. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and then with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.
References
-
Fray, M. J., Elend, D., & Fengas, D. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657–662. [Link]
-
Taylor & Francis Online. (2006). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5). [Link]
-
Chem-Impex. 3,3-Difluorocyclobutanecarboxylic acid. [Link]
-
Mykhailiuk, P. K., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2894–2902. [Link]
-
Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]
- Google Patents. (2015).
-
Mykhailiuk, P. K., et al. (2018). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis, 50(15), 2991-2998. [Link]
-
Shen, Q., et al. (2007). SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile. Organic Letters, 9(22), 4491–4494. [Link]
-
Ark Pharma Scientific Limited. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to the Physicochemical Properties of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile for Drug Discovery Professionals
Section 1: Introduction & Strategic Importance
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The gem-difluoro group, in particular, offers a powerful tool to modulate electronic properties, membrane permeability, and metabolic stability. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile emerges as a significant building block in this context. Its structure combines a bioisosteric difluorocyclobutyl ring—known to enhance metabolic stability—with a reactive β-ketonitrile system, a versatile synthon for constructing complex heterocyclic scaffolds.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core physicochemical properties of this compound, moving beyond mere data presentation to explain the causality behind experimental choices. The protocols described herein are designed as self-validating systems, ensuring that practitioners can confidently assess this molecule's suitability for their discovery programs. The insights provided are intended to bridge the gap between a compound's structural attributes and its potential behavior in a physiological system, a critical consideration in the journey from hit-to-lead and beyond. The parent structure, 3-oxopropanenitrile, is a key component in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors, underscoring the pharmaceutical relevance of this molecular class.[1]
Section 2: Core Molecular Identifiers
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The following table summarizes the key identifiers for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | [2] |
| Synonyms | 3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile | [3] |
| CAS Number | 1234616-26-2 | [3][4][5] |
| Molecular Formula | C₇H₇F₂NO | [3][4][6] |
| Molecular Weight | 159.13 g/mol | [2][3][4][7] |
| SMILES | FC1(F)CC(C1)C(=O)CC#N | |
| InChI | InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | [3] |
Chemical Structure and Key Functional Groups:
The molecule consists of a four-membered cyclobutane ring geminally difluorinated at the 3-position. This ring is attached to a propanenitrile chain at the 1-position, which features a ketone at the 3-position (carbonyl group, C=O) and a nitrile group (-C≡N) at the 1-position. The presence of the ketone and nitrile groups makes it a β-ketonitrile, providing multiple sites for synthetic elaboration. The difluorocyclobutyl group acts as a metabolically stable, lipophilic surrogate for other common functionalities.
Section 3: Key Physicochemical Parameters: A Deep Dive
The journey of a drug molecule from administration to its target is governed by its physicochemical properties. This section details the theoretical importance and experimental determination of four critical parameters: aqueous solubility, lipophilicity (LogP), acidity/basicity (pKa), and chemical stability.
Aqueous Solubility
A. Theoretical Background: Aqueous solubility is a master variable in drug discovery, directly influencing a compound's absorption, distribution, and bioavailability. Poor solubility is a leading cause of failure for drug candidates.[8] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. Therefore, accurate solubility measurement is essential for interpreting structure-activity relationships (SAR) and guiding lead optimization.[8] Two primary types of solubility are measured: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), reflecting non-equilibrium conditions. Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for biopharmaceutical assessment.[9]
B. Known & Predicted Data: Specific experimental solubility data for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is not readily available in public literature. Determination via the following protocol is required.
C. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the "shake-flask" method, a gold-standard approach to determine thermodynamic solubility, which measures the equilibrium between the dissolved and solid states of the compound.[9][10]
Step 1: Preparation of Media
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[11]
-
Rationale: Using a buffer is critical as the solubility of ionizable compounds is pH-dependent. PBS maintains a constant pH and is isotonic, making the data relevant to human physiology.[9][11]
Step 2: Sample Preparation
-
Add an excess of solid 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile to a known volume of the PBS (pH 7.4) in a sealed glass vial. "Excess" is confirmed by the visible presence of undissolved solid material.[10]
-
Rationale: Starting with an excess of solid ensures that the resulting solution will be saturated, which is the definition of thermodynamic equilibrium solubility.[9]
Step 3: Equilibration
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for 24 to 48 hours.
-
Rationale: This extended agitation period is necessary to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[10] Shorter incubation times may only yield kinetic or apparent solubility values.
Step 4: Sample Separation
-
After equilibration, allow the vial to stand, letting the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm PVDF filter to remove all undissolved particulates.
-
Rationale: Meticulous separation is crucial. Any suspended microparticulates will artificially inflate the measured concentration, leading to erroneous results.[9]
Step 5: Quantification
-
Prepare a standard calibration curve of the compound at known concentrations in the same buffer.
-
Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
-
Rationale: HPLC-UV provides high sensitivity and specificity for quantifying the analyte, ensuring the accuracy of the final concentration measurement. A calibration curve is essential for converting the instrument response into a precise concentration value.
D. Visualization: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (LogP)
A. Theoretical Background: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the octanol-water partition coefficient (LogP).[12] This parameter is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[12] It influences membrane permeability, plasma protein binding, and volume of distribution. According to Lipinski's "Rule of 5," a LogP value below 5 is generally preferred for orally bioavailable drugs.[13] A LogP of 0 indicates equal partitioning, positive values indicate lipophilicity, and negative values indicate hydrophilicity.[12]
B. Known & Predicted Data: No experimental LogP value for this compound is publicly available. Computational prediction methods exist, but experimental validation is crucial.
C. Experimental Protocol: LogP Determination by RP-HPLC
While the shake-flask method is the traditional gold standard, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and material-sparing alternative that is well-suited for discovery settings.[14][15]
Step 1: System Preparation
-
Use a C18 reverse-phase HPLC column.
-
Prepare a series of mobile phases consisting of varying ratios of an aqueous buffer (e.g., phosphate buffer pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Rationale: RP-HPLC separates compounds based on their hydrophobicity. The C18 stationary phase is nonpolar, and compounds with higher lipophilicity will interact more strongly and thus have longer retention times.
Step 2: Calibration
-
Select a set of standard compounds with well-established, literature-reported LogP values that span a relevant range (e.g., -1 to 5).
-
Inject each standard individually onto the column for each mobile phase composition and record its retention time (t_R).
-
Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Rationale: The standards create a calibration that links a compound's retention behavior to its known lipophilicity.
Step 3: Calculation of Capacity Factor (k') and log k'w
-
For each standard and mobile phase, calculate the capacity factor: k' = (t_R - t_0) / t_0.
-
Plot log k' versus the percentage of organic modifier for each standard.
-
Extrapolate this linear relationship to 100% aqueous mobile phase (0% organic) to determine the y-intercept, which is log k'w.
-
Rationale: The capacity factor normalizes the retention time. Extrapolating to a purely aqueous mobile phase (log k'w) provides a standardized measure of retention that is independent of the specific mobile phase composition used, correlating directly with lipophilicity.
Step 4: Sample Analysis & LogP Calculation
-
Dissolve the test compound, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, in a suitable solvent and inject it under the same set of conditions.
-
Determine its log k'w value using the same extrapolation method.
-
Create a final calibration curve by plotting the known LogP values of the standards against their calculated log k'w values.
-
Use the linear regression equation from this plot and the log k'w of the test compound to calculate its LogP value.
-
Rationale: This final correlation establishes a direct mathematical relationship between the chromatographic behavior (log k'w) and the physicochemical property of interest (LogP).
D. Visualization: RP-HPLC LogP Determination Workflow
Caption: Workflow for LogP determination via RP-HPLC.
Acidity/Basicity (pKa)
A. Theoretical Background: The pKa is the pH at which a compound is 50% ionized and 50% neutral. It is fundamental to predicting a drug's behavior, as the ionization state affects solubility, permeability, receptor binding, and metabolic clearance. Most drugs are weak acids or bases.[10] For this molecule, two sites of potential acid/base activity exist: the α-hydrogens (protons on the carbon between the ketone and nitrile) and the lone pair of electrons on the nitrile nitrogen.
B. Known & Predicted Data:
-
α-Hydrogens: The hydrogens on the carbon adjacent to both the carbonyl and nitrile groups are expected to be weakly acidic. The pKa of α-hydrogens to a nitrile group is generally high, around 31, indicating very low acidity.[16] The adjacent ketone would increase this acidity, but it would still be expected to be a very weak acid, likely remaining neutral at physiological pH.
-
Nitrile Nitrogen: The nitrogen lone pair is held in an sp-hybridized orbital, making it very close to the nucleus and poorly accessible for protonation.[16] Consequently, nitriles are extremely weak bases. The pKa of a protonated nitrile is estimated to be around -10, meaning it will be exclusively in its neutral form in any physiological or standard laboratory environment.[16][17]
Based on this analysis, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is expected to behave as a neutral compound under physiological conditions (pH 1-8).
C. Experimental Protocol: pKa Determination by Potentiometric Titration
This method is suitable for confirming the predicted neutral character of the compound.
Step 1: Sample Preparation
-
Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
-
Rationale: An accurate starting concentration is essential for stoichiometric calculations. A co-solvent may be needed to achieve a high enough concentration for the titration.
Step 2: Titration Setup
-
Use a calibrated pH meter with an electrode suitable for the chosen solvent system.
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Use a micro-burette to add a standardized titrant (e.g., 0.1 M HCl for basic pKa, 0.1 M NaOH for acidic pKa).
Step 3: Titration Procedure
-
Slowly add small, precise volumes of titrant to the sample solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past any expected equivalence points.
Step 4: Data Analysis
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
-
Rationale: If the compound has an ionizable group in the accessible pH range, the titration curve will show a clear inflection point. For this compound, it is predicted that no such inflection will be observed between pH 2 and 12, confirming its non-ionizable nature in this range.
Chemical Stability
A. Theoretical Background: Chemical stability testing is a regulatory requirement and a critical component of drug development.[18][19] It determines the shelf-life of a drug substance and informs on appropriate storage conditions.[20][21] Stability studies expose the compound to controlled environmental conditions, such as elevated temperature, humidity, and light, to assess its degradation over time.[20] These studies can be "accelerated," using harsh conditions to predict long-term stability, or "real-time" under recommended storage conditions.[21][22]
B. Known & Predicted Data:
-
Storage: Supplier data suggests storage at either 2-8°C or room temperature.[4] This discrepancy highlights the need for formal stability studies.
-
Predicted Stability: The β-ketonitrile moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule to form a carboxylic acid and other products.[23] The difluorocyclobutyl group is generally considered highly stable.
C. Experimental Protocol: Accelerated Stability Study in Solution
This protocol provides a framework for assessing the compound's stability in solution under stressed conditions.
Step 1: Preparation of Stock Solutions
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in different buffered aqueous solutions (e.g., pH 2, pH 7.4, pH 9) and in an organic solvent like acetonitrile.
-
Rationale: Testing at different pH values is crucial to identify susceptibility to acid- or base-catalyzed degradation. The organic solvent serves as a control for non-hydrolytic degradation.
Step 2: Incubation
-
Dispense aliquots of each solution into sealed vials.
-
Store the vials under controlled, stressed conditions. A common accelerated condition is 40°C with 75% relative humidity (if testing solid-state stability) or simply 40°C for solution studies.[21] Protect a parallel set of samples from light to assess photosensitivity.
-
Rationale: Elevated temperature accelerates the rate of chemical reactions, allowing for the observation of degradation within a shortened timeframe (e.g., weeks instead of months or years).[19][22]
Step 3: Time-Point Analysis
-
At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove a vial from each condition.
-
Analyze the samples immediately using a stability-indicating HPLC method. This is an HPLC method capable of separating the parent compound from all potential degradation products.
-
Rationale: A stability-indicating method is essential to ensure that a decrease in the parent peak area is not masked by a co-eluting degradant.
Step 4: Data Evaluation
-
For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Identify and, if possible, characterize any major degradation products that appear.
-
Rationale: This quantitative analysis provides the degradation rate under stressed conditions, which helps in predicting the compound's shelf-life and identifying potential liabilities.
D. Visualization: Logic of Pharmaceutical Stability Testing
Caption: Relationship between stress factors, study types, and outcomes.
Section 4: Summary of Physicochemical Properties
| Property | Value / Expected Behavior | Method of Determination | Importance in Drug Discovery |
| Molecular Weight | 159.13 g/mol [2] | Mass Spectrometry | Affects diffusion, fits within "Rule of 5" |
| Aqueous Solubility | Data not available; requires experimental determination | Shake-Flask with HPLC-UV | Governs absorption and bioavailability |
| Lipophilicity (LogP) | Data not available; requires experimental determination | RP-HPLC or Shake-Flask | Influences permeability, metabolism, distribution |
| Density (Predicted) | 1.24 ± 0.1 g/cm³[6] | N/A (Computational) | Useful for formulation and process chemistry |
| pKa | Predicted to be neutral in pH 1-12 range[16][17] | Potentiometric Titration | Determines ionization state, affecting solubility & permeability |
| Chemical Stability | Requires experimental determination | Accelerated Stability Studies (HPLC) | Determines shelf-life and storage requirements |
Section 5: Handling and Storage
Based on available supplier information, there are slight variations in storage recommendations.
-
Recommendation 1: Store at 2-8°C.
-
Recommendation 2: Store at room temperature.[4]
Consolidated Guidance: For long-term storage and to minimize the risk of degradation, it is prudent to store the compound in a tightly sealed container at 2-8°C , protected from light and moisture. For routine laboratory use, short-term storage at room temperature is likely acceptable, but this should be confirmed by in-house stability studies as outlined in Section 3.4.
Section 6: Conclusion
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a promising building block for drug discovery, offering the potential for enhanced metabolic stability through its difluorinated ring system. Its physicochemical profile is characterized by a low molecular weight and an expected neutral charge across the physiological pH range. However, key experimental data for aqueous solubility and lipophilicity are currently lacking and must be determined to fully assess its drug-like properties. The protocols detailed in this guide provide a robust framework for obtaining this critical information. A thorough understanding and experimental validation of these properties are paramount for any research team aiming to successfully incorporate this valuable synthon into their drug development pipeline.
Section 7: References
-
Stability testing (pharmaceutical) - Wikipedia. ([Link])
-
The Role of Stability Testing in Pharmaceutical Research - Moravek. ([Link])
-
Stability testing overview for Pharmaceutical products - GMP SOP. ([Link])
-
3-(3, 3-difluorocyclobutyl)-3-oxopropanenitrile, min 97%, 500 mg - CP Lab Safety. ([Link])
-
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile - Ark Pharma Scientific Limited. ([Link])
-
Stability Testing of Pharmaceutical Products. ([Link])
-
Stability Testing of Pharmaceutical Products - TCA Lab / Alfa Chemistry. ([Link])
-
3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile - D1711 - ChemBK. ([Link])
-
CAS NO. 1234616-26-2 | 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | Catalog BD-A639840 | Arctom. ([Link])
-
3-(3-Fluorocyclobutyl)-3-oxo-propanenitrile | C7H8FNO | CID 126743011 - PubChem. ([Link])
-
LogP—Making Sense of the Value - ACD/Labs. ([Link])
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. ([Link])
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. ([Link])
-
US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents. ()
-
Acidity-basicity of nitriles. ([Link])
-
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C7H7F2NO | CID 72207271 - PubChem. ([Link])
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. ([Link])
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ([Link])
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. ([Link])
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. ([Link])
-
Substrate Binding Preferences and pKa Determinations of a Nitrile Hydratase Model Complex: Variable Solvent Coordination to [(bm - e-Publications@Marquette. (https://epublications.marquette.edu/cgi/viewcontent.cgi?article=1043&context=chem_fac)
-
Substrate binding preferences and pka determinations of a nitrile hydratase model complex: variable solvent coordination to [(bmmp-TASN)Fe]OTf - PubMed. ([Link])
-
Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF - ResearchGate. ([Link])
-
11.3 pKa nitro -10.1 nitrile ketone -7.2 thiol -6.8 phenol ester -6.5 carboxylic. ([Link])
-
4-(3,3-Difluorocyclobutyl)-3-oxo-butanenitrile | C8H9F2NO | CID - PubChem. ([Link])
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C7H7F2NO | CID 72207271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. arctomsci.com [arctomsci.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. lifechemicals.com [lifechemicals.com]
- 12. acdlabs.com [acdlabs.com]
- 13. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. Acidity-basicity of nitriles [qorganica.es]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 20. moravek.com [moravek.com]
- 21. gmpsop.com [gmpsop.com]
- 22. japsonline.com [japsonline.com]
- 23. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Unraveling the Enigma: A Technical Guide to the Mechanistic Interrogation of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Abstract
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a structurally intriguing synthetic compound available to the scientific community as a research chemical.[1][2][3] While its precise biological role and mechanism of action remain uncharacterized in publicly accessible literature, its constituent moieties—a gem-difluorinated cyclobutyl ring and a reactive β-ketonitrile group—suggest a high potential for specific and potent bioactivity. This technical guide presents a strategic framework for the systematic elucidation of its mechanism of action. We will dissect the molecule's structural attributes, propose a plausible, testable hypothetical mechanism centered on covalent enzyme inhibition, and provide a comprehensive, step-by-step experimental roadmap for its validation. This document is intended for researchers in drug discovery and chemical biology aiming to pioneer the investigation of this novel chemical entity.
Introduction: Deconstructing a Molecule of Untapped Potential
The quest for novel therapeutic agents frequently begins with unique chemical scaffolds that offer new possibilities for interacting with biological targets. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile emerges as such a candidate. A survey of scientific and commercial databases confirms its existence and availability for research purposes.[1][2][3] However, a conspicuous absence of published biological data necessitates a foundational, mechanism-driven investigation.
Our analysis begins with the molecule's two key structural features:
-
The gem-Difluorocyclobutyl Moiety: The incorporation of fluorine is a well-established strategy in modern drug discovery.[4] The gem-difluoro group, in particular, is known to enhance metabolic stability by preventing enzymatic hydroxylation at the fluorinated carbon.[5] Furthermore, the fluorine atoms can modulate the acidity of adjacent protons and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity. The cyclobutyl ring itself provides a rigid, three-dimensional scaffold that can orient the pharmacophoric elements in a defined spatial arrangement.
-
The β-Ketonitrile Group: This functional group is a versatile chemical entity with a rich history in the synthesis of biologically active compounds, including anticancer, anti-inflammatory, and antimalarial agents.[6][7] The electrophilic nature of the ketone and the nucleophilic potential of the nitrile-stabilized carbanion offer multiple avenues for interaction with biological macromolecules.[8] The β-ketonitrile moiety is a known precursor for the synthesis of various heterocyclic compounds with established pharmacological relevance.
Given these features, we hypothesize that 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile may act as an enzyme inhibitor. The following sections will outline a comprehensive strategy to explore this hypothesis.
A Proposed Hypothetical Mechanism of Action: Covalent Inhibition of Cysteine Proteases
Based on the reactivity of the β-ketonitrile moiety, a plausible mechanism of action for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is the covalent inhibition of enzymes, particularly those with a nucleophilic residue in their active site, such as cysteine proteases.
In this proposed mechanism, the catalytic cysteine residue of the target enzyme would initiate a nucleophilic attack on the carbonyl carbon of the β-ketonitrile. This would form a tetrahedral intermediate that could then be stabilized through a series of steps, ultimately leading to the formation of a stable, covalent adduct and inactivation of the enzyme. The difluorocyclobutyl group would serve to orient the molecule within the active site, potentially through hydrophobic or other non-covalent interactions, thereby enhancing the specificity and efficiency of the covalent modification.
Caption: Proposed covalent inhibition mechanism.
A Strategic Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the proposed mechanism and identify the molecular target(s) of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, we propose a multi-phased experimental approach.
Caption: High-level experimental workflow.
Phase 1: Phenotypic Screening and Initial Target Class Identification
The initial step is to ascertain the biological activity of the compound through broad phenotypic screening and to narrow down the potential class of targets.
Protocol 1: Cell-Based Phenotypic Screening
-
Cell Line Selection: Utilize a panel of diverse human cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) to identify potential anti-proliferative activity.
-
Assay: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to determine the half-maximal inhibitory concentration (IC50) of the compound in each cell line after a 72-hour incubation period.
-
Data Analysis: A potent and selective anti-proliferative profile in certain cell lines would warrant further investigation.
Protocol 2: Broad Spectrum Enzyme Inhibition Profiling
-
Assay Panel: Screen the compound against a commercially available panel of enzymes, focusing on proteases, kinases, and other enzyme classes known to be targeted by covalent inhibitors.
-
Assay Format: Utilize fluorescence- or luminescence-based assays to measure enzyme activity in the presence of varying concentrations of the compound.
-
Data Analysis: Potent inhibition of a specific enzyme or enzyme family will provide the first direct evidence of a molecular target.
Phase 2: Target Identification and Validation
Once a biological effect is confirmed, the next crucial step is to identify the specific molecular target(s).
Protocol 3: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile to serve as a chemical probe.
-
Cell Lysate Labeling: Incubate the probe with cell lysates from a responsive cell line to allow for covalent labeling of target proteins.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins via click chemistry.
-
Enrichment and Identification: Enrich the biotin-tagged proteins using streptavidin beads, followed by on-bead digestion and identification by mass spectrometry (LC-MS/MS).
-
Data Analysis: Candidate target proteins will be identified by their selective enrichment in the probe-treated sample compared to controls.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.
-
Procedure: Treat intact cells with the compound, followed by heating to various temperatures. Soluble protein fractions are then analyzed by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of a specific protein in the presence of the compound indicates direct binding.
Phase 3: Biochemical and Biophysical Characterization
With a validated target in hand, the final phase involves a detailed characterization of the inhibitor-target interaction.
Protocol 5: Recombinant Protein Expression and Enzyme Kinetics
-
Protein Expression and Purification: Clone, express, and purify the identified target protein.
-
Enzyme Kinetics: Perform detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible) and the inhibition constants (Ki, kinact/KI).
-
Data Analysis: These studies will provide quantitative measures of the inhibitor's potency and mechanism.
Protocol 6: Intact Protein Mass Spectrometry
-
Assay: Incubate the purified target protein with the compound and analyze the mixture using high-resolution mass spectrometry.
-
Data Analysis: An increase in the mass of the protein corresponding to the molecular weight of the inhibitor will confirm covalent adduct formation. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that has been modified.
Data Presentation and Interpretation
All quantitative data should be meticulously organized for clear interpretation and comparison.
| Experiment | Key Parameters | Expected Outcome |
| Phenotypic Screening | IC50 values across a cell line panel | Identification of sensitive cell lines and a preliminary therapeutic window. |
| Enzyme Profiling | Percent inhibition at a fixed concentration | Identification of a specific enzyme or enzyme family as a potential target. |
| ABPP | Enriched proteins identified by LC-MS/MS | A list of candidate target proteins that are covalently modified by the compound. |
| CETSA | Thermal shift (ΔTm) for identified proteins | Confirmation of target engagement in a cellular context. |
| Enzyme Kinetics | Ki, kinact/KI | Quantitative assessment of inhibitor potency and determination of the mode of inhibition. |
| Intact Protein MS | Mass shift of the target protein | Unambiguous confirmation of covalent modification and identification of the modified residue. |
Conclusion and Future Directions
The structured approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. By systematically progressing from broad phenotypic screening to detailed biochemical characterization, researchers can confidently identify and validate its molecular target(s) and mode of action. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel chemical entity and will guide future lead optimization efforts. The presence of the difluorocyclobutyl moiety suggests that this compound may possess favorable drug-like properties, making it a compelling candidate for further investigation in the field of drug discovery.
References
- Further examples of difluorcyclopropanes in modern drug discovery.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry.
- A possible mechanism for the formation of β‐ketonitrile 2 a.
- Difluorocyclopropanes for drug discovery. Enamine.
- Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed.
- Fluorine in drug discovery: Role, design and case studies.
- 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. ChemShuttle.
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
- Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery | Request PDF.
- 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Ark Pharma Scientific Limited.
- 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. BLDpharm.
- 3-(3, 3-difluorocyclobutyl)-3-oxopropanenitrile, min 97%, 500 mg. CP Lab Safety.
- Methyl 3-(3,3-difluorocyclobutyl)
- Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents
- Biological Activities of N
- Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed.
Sources
- 1. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel building block, 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind experimental choices and the interpretation of spectral features, providing actionable insights for its application in organic synthesis.
Introduction
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a fluorinated compound that holds significant promise as a versatile building block in medicinal chemistry. Its unique structure, featuring a difluorocyclobutyl moiety, a ketone, and a nitrile group, offers multiple avenues for synthetic modification. The incorporation of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.[1] Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound, ensuring the reliability of subsequent synthetic transformations. This guide provides a comprehensive overview of the expected spectroscopic data for this compound.
Molecular Structure and Key Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | [2][3][4] |
| Molecular Weight | 159.13 g/mol | [2][4][5] |
| CAS Number | 1234616-26-2 | [2][4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR chemical shifts (δ) and multiplicities for 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 | Triplet | 1H | CH |
| ~ 3.6 | Singlet | 2H | CH₂ |
| ~ 2.9 - 3.1 | Multiplet | 4H | CH₂ (cyclobutyl) |
Interpretation: The proton NMR spectrum is expected to show a downfield triplet corresponding to the methine proton adjacent to the ketone. The methylene protons between the ketone and nitrile groups are expected to appear as a singlet. The four protons on the cyclobutyl ring will likely appear as a complex multiplet due to coupling with each other and the fluorine atoms.
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR chemical shifts are presented below.
| Chemical Shift (ppm) | Assignment |
| ~ 200 | C=O |
| ~ 115 | CN |
| ~ 90 (triplet) | CF₂ |
| ~ 50 | CH |
| ~ 35 (triplet) | CH₂ (cyclobutyl) |
| ~ 25 | CH₂ |
Interpretation: The carbonyl carbon is expected to be the most downfield signal. The nitrile carbon will also be in the downfield region. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. The remaining aliphatic carbons will be in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile will be characterized by the stretching vibrations of the nitrile and carbonyl groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2250 | Medium | C≡N stretch |
| ~ 1720 | Strong | C=O stretch |
| ~ 1100-1300 | Strong | C-F stretch |
| ~ 2850-3000 | Medium | C-H stretch |
Interpretation: The most prominent peaks in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch and the medium intensity peak from the nitrile (C≡N) stretch.[7] The C-F stretches will also give rise to strong absorptions in the fingerprint region. The presence of these characteristic peaks provides strong evidence for the structure of the molecule.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: MS Data Acquisition
For a relatively small and potentially volatile molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.[9]
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 50 °C, ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Ion Trap.
-
Scan range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C7H7F2NO | CID 72207271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 6. eurisotop.com [eurisotop.com]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, a fluorinated compound of interest in organic synthesis and drug discovery. Lacking extensive documentation of its solubility profile in scientific literature, this document serves as a foundational resource, offering a theoretical framework for predicting solubility based on molecular structure and detailing robust experimental protocols for its quantitative determination. By synthesizing principles of physical organic chemistry with practical laboratory methods, this guide equips researchers with the necessary tools to effectively utilize this compound in a variety of solvent systems.
Introduction: The Significance of Solubility in a Research Context
The solubility of a compound is a critical physicochemical property that dictates its utility in a multitude of applications, from reaction kinetics and purification to formulation and bioavailability in drug development.[1] For a novel building block like 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, understanding its behavior in various organic solvents is paramount for its effective integration into synthetic and medicinal chemistry workflows. The presence of a difluorinated cyclobutyl ring, a ketone, and a nitrile group imparts a unique electronic and steric profile that influences its interactions with solvent molecules. This guide will first deconstruct the molecular features of the title compound to predict its solubility and then provide a detailed experimental framework for empirical validation.
Molecular Structure Analysis and Predicted Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] An analysis of the molecular structure of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile provides insight into its expected solubility.
Key Structural Features:
-
Molecular Formula: C7H7F2NO[3]
-
Molecular Weight: 159.13 g/mol [3]
-
Polar Moieties: The molecule possesses a ketone (C=O) and a nitrile (C≡N) group, both of which are polar and can act as hydrogen bond acceptors.
-
Fluorinated Cyclobutyl Ring: The two fluorine atoms on the cyclobutyl ring are highly electronegative, creating a localized dipole. However, the overall contribution to polarity is complex and depends on the molecule's conformation.
-
Hydrocarbon Backbone: The cyclobutyl ring and the ethyl chain provide a nonpolar character to the molecule.
Predicted Solubility Profile:
Based on this structure, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is expected to be a moderately polar compound.
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, which can engage in dipole-dipole interactions with the ketone and nitrile groups.
-
Moderate to High Solubility: Expected in polar protic solvents like ethanol and methanol, where the solvent's hydroxyl group can hydrogen bond with the oxygen of the ketone and the nitrogen of the nitrile.
-
Low to Moderate Solubility: In nonpolar solvents such as toluene and hexanes, solubility is likely to be limited due to the significant polarity of the functional groups.
The following diagram illustrates the relationship between the molecular structure and its predicted solubility.
Sources
A Comprehensive Technical Guide to the Thermal Stability of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Abstract: 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a novel building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by its gem-difluorocyclobutyl moiety. As this compound sees increasing use in drug discovery and development pipelines, a thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and process scale-up. This technical guide provides a comprehensive framework for evaluating the thermal hazards associated with 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. In the absence of direct published data for this specific molecule, this document synthesizes established principles of physical organic chemistry with industry-standard analytical methodologies to present a predictive analysis. We detail the requisite experimental protocols, interpret plausible data sets, propose potential decomposition mechanisms, and establish robust safety guidelines for researchers, scientists, and drug development professionals.
Introduction and Structural Considerations
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2) is a bifunctional molecule featuring a reactive β-ketonitrile system and a strained, fluorinated four-membered ring.[1][2][3][4][5] The incorporation of the gem-difluoro motif is a modern strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability.[4][6][7][8] However, the combination of these structural elements—an energetic nitrile group, a labile keto-methylene, and a strained cyclobutane ring—necessitates a rigorous evaluation of the compound's thermal behavior.
The stability of this molecule is governed by a delicate interplay of competing factors:
-
Ring Strain: The cyclobutane ring possesses significant inherent strain, predisposing it to ring-opening reactions, particularly at elevated temperatures.[9][10]
-
Fluorine Substitution: The gem-difluoro group can exert a stabilizing effect by strengthening adjacent C-C bonds, yet it also polarizes the molecule and can influence decomposition pathways.[10][11] Perfluorination is known to increase the activation energy for thermolysis in cyclobutanes.[10]
-
β-Ketonitrile Moiety: This functional group is susceptible to various transformations, including hydrolysis and, if a carboxylic acid intermediate is formed, subsequent decarboxylation.[1][12][13][14]
Given these considerations, a multi-technique analytical approach is essential to fully characterize the thermal risks. Commercial suppliers often recommend refrigerated storage (2-8 °C), suggesting a recognized potential for thermal sensitivity.[1]
Analytical Framework for Thermal Stability Assessment
A robust assessment of thermal stability integrates data from multiple analytical techniques to build a complete safety profile. The three pillars of this assessment are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the frontline tool for screening thermal hazards. It measures the heat flow into or out of a sample as a function of temperature, allowing for the rapid identification of exothermic (heat-releasing) decomposition events.[15][16][17] An exothermic event signals a potential for a runaway reaction, and the onset temperature of this exotherm is a critical initial safety parameter.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile into a high-pressure gold-plated stainless steel crucible. The use of a high-pressure crucible is critical to contain any pressure generated during decomposition and prevent the energy release from being underestimated due to evaporation.
-
Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a linear heating rate of 10 °C/min.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative decomposition.
-
Data Analysis: Analyze the resulting thermogram to identify the melting point (endotherm) and any exothermic events, determining the onset temperature (Tonset), peak temperature (Tpeak), and enthalpy of decomposition (ΔHd).
Hypothetical Data & Interpretation: The following table summarizes plausible results from a DSC analysis, which would indicate significant decomposition energy.
| Parameter | Hypothetical Value | Interpretation |
| Melting Point (Tm) | 85 °C | Onset of phase change from solid to liquid. |
| Decomposition Onset (Tonset) | 175 °C | Temperature at which significant exothermic activity begins. |
| Decomposition Peak (Tpeak) | 190 °C | Temperature of maximum heat release rate. |
| Enthalpy of Decomposition (ΔHd) | -450 J/g | A substantial energy release, indicating a significant thermal hazard. |
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA complements DSC by measuring changes in sample mass as a function of temperature.[14][18][19][20][21] This helps to distinguish between simple phase transitions (like boiling, with mass loss) and decomposition (which may or may not involve mass loss, depending on the volatility of the products). When correlated with DSC data, TGA can help elucidate the nature of the observed thermal events.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or platinum pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to 350 °C at a heating rate of 10 °C/min.
-
Atmosphere: Use a nitrogen atmosphere (50 mL/min) to prevent oxidation.
-
Data Analysis: Correlate the percentage of mass loss with the temperatures of exothermic events observed in the DSC analysis.
Hypothetical Data & Interpretation: A significant mass loss coinciding with the DSC exotherm confirms that the event is a decomposition reaction producing volatile products.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 25 - 170 | < 1% | Sample is stable with negligible mass loss before decomposition. |
| 170 - 220 | ~65% | Major mass loss occurs, coinciding with the DSC exotherm, indicating decomposition into volatile fragments. |
| > 220 | ~35% (Residue) | A non-volatile residue (e.g., polymer) remains. |
Accelerating Rate Calorimetry (ARC)
Expertise & Experience: ARC is the gold standard for assessing thermal runaway potential.[22][23][24] It simulates a worst-case adiabatic scenario (zero heat loss to the environment), which mimics conditions in a large, poorly-mixed reactor.[23] The ARC test provides critical process safety data, including the onset of self-heating and the Time to Maximum Rate (TMR), which is essential for designing emergency relief systems and establishing safe operating limits.[22][24]
Experimental Protocol: ARC Analysis
-
Sample Preparation: Load a precisely known quantity (e.g., 3-5 g) of the sample into a robust, spherical titanium or stainless steel bomb.
-
Instrument Setup: Place the bomb in the ARC calorimeter chamber.
-
Thermal Program (Heat-Wait-Search):
-
Heat: The system heats the sample in small increments (e.g., 5 °C).
-
Wait: The system holds the temperature and waits for thermal equilibrium.
-
Search: The system monitors for any self-heating (exothermic activity) at a rate greater than a set sensitivity (e.g., 0.02 °C/min).
-
-
Adiabatic Following: If self-heating is detected, the calorimeter switches to adiabatic mode, matching the chamber temperature to the sample temperature to prevent heat loss. The instrument records the temperature and pressure rise as a function of time until the reaction is complete.
-
Data Analysis: Determine the onset temperature of self-heating, TMR, adiabatic temperature rise (ΔTad), and maximum pressure.
Hypothetical Data & Interpretation: This data is critical for defining safe processing temperatures and understanding the violence of a potential runaway reaction.
| Parameter | Hypothetical Value | Interpretation |
| Onset of Self-Heating | 155 °C | The temperature at which the reaction can self-accelerate under adiabatic conditions. This is lower than the DSC onset due to the higher sensitivity of ARC. |
| Time to Maximum Rate (TMR) from Onset | 45 minutes | The time it would take for a runaway reaction to reach its maximum velocity after crossing the onset temperature. |
| Adiabatic Temperature Rise (ΔTad) | 210 °C | The total temperature increase if all the reaction energy is contained within the sample. |
| Maximum Pressure | > 500 psig | Indicates significant gas generation, posing a rupture hazard. |
Plausible Thermal Decomposition Pathways
Based on the structure of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile and fundamental chemical principles, several decomposition pathways can be postulated. The actual mechanism may be a combination of these routes, with the dominant pathway dependent on temperature and environmental conditions.
-
Retro-[2+2] Cycloaddition: This is a common thermal decomposition pathway for cyclobutane rings.[16][17][25] The ring could cleave to release 1,1-difluoroethene (a flammable gas) and 3-oxo-propenenitrile (a reactive ketene equivalent). This pathway would account for significant gas generation.
-
Hydrolysis and Decarboxylation: In the presence of trace amounts of water (even atmospheric moisture), the nitrile group can undergo hydrolysis at elevated temperatures to form a carboxylic acid.[1][12][26] The resulting intermediate, a β-keto acid, is notoriously unstable and would readily undergo decarboxylation to lose CO2 and form 1-(3,3-difluorocyclobutyl)ethan-1-one.[13][14][19][22][24]
-
Radical Decomposition: At higher temperatures, homolytic cleavage of C-C or C-F bonds could initiate complex radical chain reactions, leading to a wide array of smaller, potentially toxic fluorinated and non-fluorinated fragments, as well as polymeric residue. The thermal decomposition of polyacrylonitrile, for instance, is known to produce hydrogen cyanide and other toxic nitriles.[27]
Safety, Handling, and Hazard Mitigation
A proactive approach to safety is essential when working with compounds of unknown or potentially high thermal energy.
Storage and Handling:
-
Storage: The compound should be stored in a cool, dry, well-ventilated area, ideally in a refrigerator at 2-8 °C as recommended by suppliers.[1] Keep containers tightly sealed and away from heat, sparks, and incompatible materials like strong acids, bases, and oxidizing agents.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.[2][15] For operations involving heating or handling quantities greater than a few grams, the use of a face shield and conducting the work behind a blast shield is strongly recommended.[15]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to contain any potentially toxic vapors or gases released during handling or an unexpected decomposition.[15]
Hazard Communication (NFPA 704): Based on the hypothetical data and potential decomposition products (e.g., flammable gases, HCN), a preliminary NFPA 704 hazard rating can be assigned to alert emergency responders.[18][20][23][28][29]
-
Health (Blue): 3 - Potential for toxic decomposition products like HCN.
-
Flammability (Red): 2 - Material itself may not be highly flammable, but decomposition can produce flammable gases.
-
Instability (Yellow): 2 - Thermally unstable at elevated temperatures; may undergo violent chemical change.
-
Special (White): --- - No special reactivity with water or oxidizing properties are assumed without data.
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area. Avoid creating dust. Absorb the material with a non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Thermal Event: In case of an unexpected exotherm or fire, evacuate the laboratory immediately and activate the fire alarm. Do not attempt to fight a fire involving energetic materials unless you are trained to do so.[2]
Conclusion
While 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a promising building block, its molecular structure suggests a significant potential for thermal instability. The combination of a strained, fluorinated ring and a β-ketonitrile functional group warrants a cautious and systematic approach to its handling and use in synthesis. This guide establishes a predictive framework, indicating that the compound is likely to exhibit a strong exothermic decomposition beginning at temperatures around 155-175 °C, with the potential for rapid pressure generation. The plausible decomposition pathways include retro-[2+2] cycloaddition and hydrolysis/decarboxylation, which can produce flammable and toxic byproducts.
It must be unequivocally stated that this guide is based on predictive analysis and hypothetical data. All researchers and drug development professionals intending to use this compound are REQUIRED to perform their own comprehensive thermal stability and hazard analysis, including DSC, TGA, and ARC testing, before its use on any significant scale. The protocols and interpretations provided herein serve as an authoritative template for conducting such an investigation to ensure the highest standards of laboratory and process safety.
References
- Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
- Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
- NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC).
-
Common Conditions. (n.d.). Nitrile to Acid. Retrieved January 15, 2026, from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 15, 2026, from [Link]
-
New Environment Inc. (n.d.). NFPA Chemicals. Retrieved January 15, 2026, from [Link]
-
DuraLabel. (2025). NFPA 704. Retrieved January 15, 2026, from [Link]
-
JoVE. (2023). Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved January 15, 2026, from [Link]
-
National Fire Protection Association. (n.d.). Frequently Asked Questions on NFPA 704 Standard. Retrieved January 15, 2026, from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved January 15, 2026, from [Link]
-
Riverside County Department of Environmental Health. (n.d.). NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). Retrieved January 15, 2026, from [Link]
-
MDPI. (2018). Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide. Retrieved January 15, 2026, from [Link]
-
RSC Publishing. (1996). 'Dry' Hydrolysis of Nitriles Effected by Microwave Heating. Retrieved January 15, 2026, from [Link]
-
ACS Publications. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Retrieved January 15, 2026, from [Link]
-
Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved January 15, 2026, from [Link]
-
PubMed. (2000). Fluorinated building blocks. The discovery of a stable difluoroallenyl indium and the synthesis of gem-difluoroallenyl and -propargyl synthons in aqueous media. Retrieved January 15, 2026, from [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved January 15, 2026, from [Link]
-
University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan. Retrieved January 15, 2026, from [Link]
-
Health, Safety and Environment Office, HKUST. (n.d.). Working with Potential Explosives. Retrieved January 15, 2026, from [Link]
-
Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved January 15, 2026, from [Link]
-
PubMed. (2023). On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction. Retrieved January 15, 2026, from [Link]
-
ACS Publications. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved January 15, 2026, from [Link]
-
CED Engineering. (n.d.). Explosive Safety. Retrieved January 15, 2026, from [Link]
-
CaltechTHESIS. (1959). Some Fluorinated Cyclobutenes and their Derivatives. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved January 15, 2026, from [Link]
-
ACS Publications. (2023). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Retrieved January 15, 2026, from [Link]
-
Bioengineer.org. (2026). Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Retrieved January 15, 2026, from [Link]
-
PubMed. (2023). On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction. Retrieved January 15, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1995). Pyrolysis of tricyclic cyclobutane-fused sulfolanes as a route to cis-1,2-divinyl compounds and their Cope-derived products. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2015). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Retrieved January 15, 2026, from [Link]
-
NRC Publications Archive. (1983). Thermal decomposition products of polyacrylonitrile. Retrieved January 15, 2026, from [Link]
-
MDPI. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Retrieved January 15, 2026, from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated building blocks. The discovery of a stable difluoroallenyl indium and the synthesis of gem-difluoroallenyl and -propargyl synthons in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. aklectures.com [aklectures.com]
- 14. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. resources.duralabel.com [resources.duralabel.com]
- 19. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 20. rivcoeh.org [rivcoeh.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. NFPA 704 - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 26. ‘Dry’ hydrolysis of nitriles effected by microwave heating - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 27. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 28. New Environment Inc. - NFPA Chemicals [newenv.com]
- 29. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Abstract
In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to achieving desired pharmacological profiles. The compound 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile emerges as a compelling chemical entity, distinguished by the presence of a gem-difluoro cyclobutyl group and a reactive oxopropanenitrile moiety. While direct biological data for this specific molecule is nascent, its structural components are well-represented in successful therapeutic agents, suggesting a rich, yet unexplored, potential. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising compound. We will delve into hypothesized target classes based on established structure-activity relationships, present detailed experimental workflows for target deconvolution, and offer insights into the causality behind these strategic choices.
Introduction: Deconstructing a Molecule of Interest
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2) is a fluorinated organic compound featuring a cyclobutyl ring and a nitrile group.[1][2][3] Its true potential lies in the synergistic interplay of its constituent parts:
-
The 3,3-Difluorocyclobutyl Group: The introduction of fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] The difluorocyclobutyl moiety, in particular, has been successfully incorporated into novel glucagon-like peptide-1 receptor (GLP-1R) agonists, where it served to reduce off-target effects, such as inhibition of the hERG potassium channel, a common cause of cardiac toxicity.[6][7] This suggests the difluorocyclobutyl group can serve as a valuable scaffold element for improving the drug-like properties of a molecule.
-
The 3-Oxopropanenitrile Moiety: This functional group is a versatile building block in the synthesis of various heterocyclic compounds.[8] Notably, derivatives of 3-oxopropanenitrile are key components in the synthesis of selective inhibitors for Janus kinases (JAKs), a family of enzymes implicated in inflammatory diseases.[8] The electrophilic nature of the carbonyl group adjacent to a nitrile suggests potential for covalent or strong non-covalent interactions with nucleophilic residues in enzyme active sites.
Given these precedents, we can logically hypothesize that 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile is not merely an inert building block, but a molecule with intrinsic potential to modulate the activity of specific protein targets.
Hypothesized Therapeutic Target Classes
Based on the established pharmacology of its core motifs, we can prioritize several protein families as potential targets for 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.
| Potential Target Class | Rationale | Supporting Evidence from Related Compounds |
| Kinases (e.g., Janus Kinases - JAKs) | The oxopropanenitrile group is a known pharmacophore in kinase inhibitors. | Derivatives of 3-oxopropanenitrile are utilized in the synthesis of selective JAK1 inhibitors for inflammatory diseases.[8] |
| G-Protein Coupled Receptors (GPCRs) | The difluorocyclobutyl moiety has been shown to be a key component of potent and selective GPCR agonists. | A new class of difluorocyclobutyl derivatives has been identified as effective GLP-1R agonists.[6] |
| Enzymes with Active Site Cysteine or Serine Residues | The reactive nature of the oxopropanenitrile functional group makes it a candidate for forming covalent or strong polar interactions with nucleophilic amino acid residues. | The related compound, 3-chloropropionyl-CoA, is known to inactivate enzymes like fatty acid synthase through alkylation of a reactive cysteine.[9] |
| Carbonyl Reductases | The ketone within the oxopropanenitrile structure could be a substrate or inhibitor for reductases. | Mutants of carbonyl reductase have been developed to catalyze the reduction of 3-cyclopentyl-3-oxopropanenitrile.[10] |
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential for robust target identification and validation. The following workflows provide a systematic path from hypothesis to confirmation.
Unbiased Target Identification Strategies
These methods aim to identify molecular targets without prior assumptions.
This "fishing" expedition uses a modified version of the compound to pull its binding partners out of a complex biological sample.
Protocol:
-
Probe Synthesis: Synthesize an analog of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile that incorporates a linker and a reporter tag (e.g., biotin). The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding.
-
Lysate Preparation: Prepare a cell or tissue lysate that retains the native protein conformations.
-
Probe Incubation: Incubate the biotinylated probe with the lysate to allow for binding to target proteins. Include a control incubation with an excess of the original, unmodified compound to identify non-specific binders.
-
Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
-
Elution and Proteomics: Elute the bound proteins from the beads and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the probe-treated and control samples to identify proteins that are specifically enriched by the probe.
Causality: This method is predicated on the principle of affinity. By immobilizing the compound, we can isolate proteins that physically interact with it. The competition control is crucial for distinguishing true targets from proteins that bind non-specifically to the probe or the beads.
Diagram: Affinity-Based Target Identification Workflow
Caption: Workflow for identifying protein targets using affinity-based pulldown assays.
In silico methods can rapidly generate a list of putative targets based on structural similarity to known ligands.
Protocol:
-
Database Screening: Use the 3D structure of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile to perform similarity searches against databases of known bioactive molecules (e.g., ChEMBL, PubChem).
-
Target Prediction Servers: Submit the compound's structure to web-based tools that predict protein targets based on machine learning models trained on large ligand-target datasets.
-
Molecular Docking: Perform molecular docking simulations of the compound against the crystal structures of high-priority potential targets identified in the previous steps (e.g., various kinases, GPCRs).
-
Prioritization: Rank the potential targets based on the convergence of results from multiple computational methods and the predicted binding energies from docking.
Causality: These methods are based on the "similarity principle" – molecules with similar structures are likely to have similar biological activities. Molecular docking provides a physics-based estimation of the binding compatibility between the ligand and the potential target.
Target Validation and Mechanistic Studies
Once a list of high-confidence candidate targets is generated, their functional relevance must be validated.
Directly measuring the effect of the compound on the purified target protein is the gold standard for validation.
Protocol (Example for a Kinase Target):
-
Obtain Purified Protein: Source or express and purify the recombinant kinase of interest.
-
Kinase Activity Assay: In a multi-well plate, combine the kinase, its specific substrate, and ATP. Measure the baseline kinase activity (e.g., via phosphorylation of the substrate using a phosphospecific antibody or a luminescence-based ATP detection kit).
-
Inhibition Assay: Perform the kinase activity assay in the presence of varying concentrations of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.
-
IC50 Determination: Plot the kinase activity as a function of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Causality: This experiment directly tests the hypothesis that the compound inhibits the enzymatic activity of the target. A low IC50 value provides strong evidence of a direct interaction.
Diagram: Target Validation Workflow
Caption: A streamlined workflow for validating identified targets and elucidating the mechanism.
Confirming that the compound engages the target in a cellular context is a critical step.
Protocol (Example for a GPCR Target):
-
Cell Line Selection: Use a cell line that endogenously expresses the target GPCR or a recombinant cell line overexpressing the receptor.
-
Signaling Pathway Assay: GPCR activation often leads to changes in intracellular second messengers like cyclic AMP (cAMP). Use a cAMP assay kit (e.g., HTRF, FRET, or ELISA-based) to measure changes in cAMP levels upon cell stimulation.
-
Agonist/Antagonist Mode:
-
To test for agonism: Treat the cells with varying concentrations of the compound and measure cAMP levels.
-
To test for antagonism: Treat the cells with a known agonist for the receptor in the presence of varying concentrations of the compound and measure the inhibition of the agonist-induced cAMP response.
-
-
EC50/IC50 Determination: Calculate the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.
Causality: This experiment moves beyond the purified protein and tests whether the compound can access the target in a complex cellular environment and modulate its downstream signaling pathways. This provides crucial evidence of the compound's biological activity at a cellular level.
Conclusion and Future Directions
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile stands as a molecule of significant interest, embodying key structural features that have proven valuable in contemporary drug design. While its specific targets remain to be elucidated, a logical and systematic application of the unbiased and validation workflows detailed in this guide provides a clear path forward. The combination of affinity-based proteomics, computational prediction, and rigorous biochemical and cell-based validation will be instrumental in uncovering its therapeutic potential. Future research should focus on synthesizing appropriate chemical probes for these studies and prioritizing target classes based on the emerging data. The insights gained will not only define the pharmacological profile of this specific compound but also contribute to a broader understanding of how the difluorocyclobutyl and oxopropanenitrile motifs can be leveraged in the development of next-generation therapeutics.
References
- Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry.
- BenchChem. (2025).
- ChemShuttle. (2025). 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. ChemShuttle.
- PubChem. CID 72207271.
- Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide‑1 Receptor Agonists with Reduced hERG Inhibitory Activities. Figshare.
- ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery.
- Google Patents. (n.d.). CN112852768B - Carbonyl reductase mutants and their applications.
- Enamine. (n.d.). Difluorocyclopropanes for drug discovery. Enamine.
- Ark Pharma Scientific Limited. (n.d.). 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Ark Pharma Scientific Limited.
- BLDpharm. (n.d.). 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. BLDpharm.
- Hoshino, M., et al. (1989). Chemical events in chloropropionyl coenzyme A inactivation of acyl coenzyme A utilizing enzymes. Biochemistry.
Sources
- 1. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C7H7F2NO | CID 72207271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical events in chloropropionyl coenzyme A inactivation of acyl coenzyme A utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN112852768B - Carbonyl reductase mutants and their applications - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The gem-difluoro motif, particularly within a strained cyclobutyl ring, imparts unique conformational constraints and electronic properties that can lead to improved metabolic stability, binding affinity, and bioavailability.[1] 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2) has emerged as a critical building block, valued for its dual reactivity stemming from the β-ketonitrile functionality. This intermediate is particularly significant in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs pivotal in the treatment of autoimmune diseases like rheumatoid arthritis.[2][3][4]
This guide provides a comprehensive overview of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile, detailing its synthesis, chemical properties, and application in the synthesis of advanced pharmaceutical intermediates. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering both practical, step-by-step instructions and the underlying chemical principles.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a chemical intermediate is paramount for its safe handling and effective use in synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1234616-26-2 | , |
| Molecular Formula | C₇H₇F₂NO | |
| Molecular Weight | 159.13 g/mol | |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | 167 °C (Predicted) | N/A |
| Density | 1.989 g/cm³ at 25 °C (Predicted) | N/A |
| Storage | 2-8 °C |
Safety and Handling
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a reactive chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammability | Flammable liquid and vapor (Category 3) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Acute Toxicity | Harmful if swallowed (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | Causes skin irritation (Category 2) | P280: Wear protective gloves/eye protection/face protection. |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects (Category 2) | P273: Avoid release to the environment. |
Note: This data is based on safety data sheets for similar compounds and should be used as a guideline. Always refer to the specific safety data sheet provided by the supplier.
Synthesis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: A Representative Protocol
Reaction Scheme
Caption: Synthesis of the target intermediate.
Protocol
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate
-
Acetonitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Acetonitrile: Cool the solution to 0 °C in an ice bath. Add acetonitrile (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Addition of Ester: To the stirring suspension, add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.
Application in Pharmaceutical Synthesis: Formation of a Pyrazole Intermediate
A primary application of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile is in the construction of substituted pyrazole rings, which are core structures in many JAK inhibitors, including Baricitinib. This is typically achieved through a condensation reaction with hydrazine or a hydrazine derivative.
Reaction Scheme: A Key Step in JAK Inhibitor Synthesis
Caption: Formation of a key pyrazole intermediate.
Protocol
Materials:
-
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Isolation: To the resulting residue, add water and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography to yield the desired pyrazole intermediate.
Analytical Characterization
While experimental spectral data for 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methylene protons of the cyclobutyl ring, the methine proton of the cyclobutyl ring, and the methylene protons adjacent to the carbonyl and nitrile groups. |
| ¹³C NMR | Peaks for the carbonyl carbon, nitrile carbon, and the carbons of the difluorocyclobutyl ring (with C-F coupling). |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch (around 1720 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 159, along with characteristic fragmentation patterns. |
Conclusion
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique structural features, particularly the gem-difluorocyclobutyl moiety, make it an attractive building block for the development of novel therapeutics with enhanced properties. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound, enabling its effective use in the advancement of drug discovery and development.
References
-
Ark Pharma Scientific Limited. (n.d.). 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208.
- Cui, H., Zhang, X., Wang, L., Liu, Y., & Zhang, W. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123.
- Google Patents. (n.d.). CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib by the intermediate.
- ACS Omega. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 8(10), 9633–9642.
Sources
Application Note: A Detailed Protocol for the Gewald Synthesis of Novel 2-Aminothiophenes Using 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of a novel, polysubstituted 2-aminothiophene derivative via the Gewald reaction. The protocol utilizes 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile as the key ketone component, reacting with malononitrile and elemental sulfur. 2-aminothiophenes are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active compounds.[1] The incorporation of a difluorocyclobutyl moiety offers a unique opportunity to modulate physicochemical properties such as metabolic stability and lipophilicity, making the resulting thiophene an attractive building block for drug discovery programs. This guide details the reaction mechanism, step-by-step procedures, purification, characterization, and key scientific rationales behind the protocol's design.
Introduction and Scientific Rationale
The Gewald reaction is a powerful one-pot, multi-component synthesis that provides efficient access to highly functionalized 2-aminothiophenes.[2][3] The reaction typically involves the condensation of a carbonyl compound (a ketone or aldehyde), an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.[4][5] The products of this reaction are critical intermediates for the synthesis of dyes, agrochemicals, and a wide array of pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1][6][7]
The substrate at the core of this protocol, 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile , serves as the ketone component in the Gewald synthesis. Its unique structure features a gem-difluorinated cyclobutane ring, a motif increasingly used in medicinal chemistry to enhance metabolic stability and tune conformational properties. The protocol described herein outlines its reaction with malononitrile, an active methylene compound, to construct a novel thiophene with a unique substitution pattern.
Causality of Component Selection:
-
Ketone: The carbonyl group of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile is the electrophilic site for the initial nucleophilic attack. The electron-withdrawing nature of the adjacent difluorocyclobutyl ring is expected to enhance the carbonyl's reactivity.
-
Active Methylene Nitrile: Malononitrile is chosen for its high reactivity, driven by the acidity of its methylene protons, which are flanked by two electron-withdrawing nitrile groups.
-
Base Catalyst: Morpholine is a commonly used secondary amine base for the Gewald reaction. It is effective in catalyzing the initial Knoevenagel condensation between the ketone and the active methylene compound.[8]
-
Solvent: Ethanol is selected as a suitable protic solvent that can facilitate the reaction steps and dissolve the reagents.[8] Other solvents like DMF may also be effective.[6]
Reaction Mechanism
The Gewald reaction proceeds through a sequence of well-established steps. While the exact mechanism of sulfur addition is complex and can involve polysulfide intermediates, the generally accepted pathway is as follows:[1][3][9][10]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile) and the active methylene nitrile (malononitrile) to form a stable α,β-unsaturated dinitrile intermediate.[3][9]
-
Michael Addition of Sulfur: The sulfur, acting as a nucleophile (likely after reacting with the base), attacks the β-carbon of the unsaturated intermediate.
-
Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the sulfur-containing anion attacks one of the nitrile groups.[11][12][13][14]
-
Tautomerization: The cyclic imine intermediate then tautomerizes to the more stable aromatic 2-aminothiophene product.
Caption: Figure 1: Generalized Gewald Reaction Mechanism.
Detailed Experimental Protocol
This protocol outlines the synthesis of 2-amino-4-(3,3-difluorocyclobutyl)-5-(cyanomethyl)thiophene-3-carbonitrile.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | 1234616-26-2 | C₇H₇F₂NO | 159.14 | 1.0 eq | 10.0 | 1.59 g |
| Malononitrile | 109-77-3 | C₃H₂N₂ | 66.06 | 1.1 eq | 11.0 | 0.73 g |
| Elemental Sulfur (powdered) | 7704-34-9 | S₈ | 256.52 | 1.2 eq | 12.0 | 0.38 g |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | 0.2 eq | 2.0 | 0.18 mL |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | - | - | 30 mL |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow Diagram.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (1.59 g, 10.0 mmol) and malononitrile (0.73 g, 11.0 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture at room temperature until the solids dissolve.
-
Catalyst and Sulfur Addition: To the stirred solution, add morpholine (0.18 mL, 2.0 mmol) followed by finely powdered elemental sulfur (0.38 g, 12.0 mmol).
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), using a suitable eluent system such as 3:1 Hexane:Ethyl Acetate. The product should appear as a new, more polar spot.
-
Work-up: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. A solid precipitate should form.
-
Isolation: Continue stirring the aqueous mixture for 30 minutes to ensure complete precipitation. Collect the crude product by suction filtration using a Buchner funnel. Wash the solid cake with two portions of cold water (2 x 20 mL).
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Product Characterization
The identity and purity of the final product, 2-amino-4-(3,3-difluorocyclobutyl)-5-(cyanomethyl)thiophene-3-carbonitrile, should be confirmed by standard analytical techniques:
-
¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure and the presence of the difluorocyclobutyl moiety.
-
FT-IR Spectroscopy: To identify key functional groups, such as the amino (-NH₂) stretch (approx. 3300-3400 cm⁻¹) and nitrile (-C≡N) stretch (approx. 2200-2230 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the synthesized compound.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, ensure the elemental sulfur is finely powdered for better reactivity.[8] The reaction time may also be extended, or a different base/solvent combination could be explored. Some ketones show limited reactivity under standard conditions and may require alternative procedures.[5][15]
-
Side Reactions: A potential side reaction is the dimerization of the Knoevenagel intermediate.[13] This can sometimes be mitigated by carefully controlling the reaction temperature and the rate of base addition.
-
Purification Issues: If the product is difficult to recrystallize, column chromatography on silica gel may be required.
-
Safety: The reaction should be performed in a well-ventilated fume hood. Handle organic solvents and reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses. Elemental sulfur is flammable.
Conclusion
This application note provides a robust and detailed protocol for the Gewald synthesis of a novel 2-aminothiophene derivative incorporating a difluorocyclobutyl group. The procedure is straightforward and utilizes readily available reagents, making it highly accessible for researchers in synthetic and medicinal chemistry. The resulting fluorinated heterocycle is a valuable building block for the development of new chemical entities with potentially enhanced pharmacological profiles.
References
-
Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. Available at: [Link]
-
El-shafiy, H., & T-shita, T. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
El-shafiy, H., & T-shita, T. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]
-
Taylor & Francis Online. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
Khosravi, I. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. Available at: [Link]
-
Semantic Scholar. (n.d.). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
-
Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. Available at: [Link]
-
SynOpen. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Gewald Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Available at: [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. journals.iau.ir [journals.iau.ir]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. [PDF] Green methodologies for the synthesis of 2-aminothiophene | Semantic Scholar [semanticscholar.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 15. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile as a Versatile Precursor for Fluorinated Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2) in the synthesis of medicinally relevant heterocyclic compounds. As a Senior Application Scientist, the goal of this guide is to move beyond simple procedural lists and provide in-depth, field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for your laboratory.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
In modern drug discovery, the incorporation of fluorine into lead candidates has become a cornerstone strategy for optimizing pharmacological profiles.[1][2] The unique properties of fluorine—high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][3] The use of pre-functionalized fluorinated building blocks, rather than late-stage fluorination, remains a dominant and efficient approach in medicinal chemistry.[4][5]
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile emerges as a particularly valuable synthon. It combines two key features:
-
A gem-Difluorocyclobutyl Moiety: This saturated, sp³-rich scaffold introduces conformational rigidity and can enhance metabolic stability by blocking potential sites of oxidative metabolism.
-
A β-Keto Nitrile Functionality: This 1,3-dicarbonyl equivalent is a highly versatile handle for constructing a diverse array of five- and six-membered heterocyclic rings through well-established condensation and cyclization reactions.[6][7]
This guide details robust protocols for leveraging this building block to synthesize key heterocyclic cores, such as pyrazoles and pyrimidines, which are prevalent in numerous FDA-approved drugs.[2]
Part 1: Synthesis of 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
The pyrazole core is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[8] The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine, provides a direct and efficient route to this ring system.[9] Here, the β-keto nitrile acts as the 1,3-dielectrophile, reacting with the dinucleophilic hydrazine.
Reaction Mechanism & Rationale
The reaction proceeds via a two-stage mechanism. First, the more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl, forming a hydrazone intermediate. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity. The second stage involves an intramolecular nucleophilic attack by the terminal nitrogen onto the nitrile carbon, followed by tautomerization to yield the stable, aromatic pyrazole ring.
Detailed Experimental Protocol
Materials:
-
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Ethanol (or 1-Propanol), anhydrous
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/hot plate, reflux condenser, and TLC setup.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (e.g., 1.59 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (30 mL) to dissolve the starting material.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (e.g., 0.60 g, 12.0 mmol) dropwise at room temperature. Follow this with the addition of 2-3 drops of glacial acetic acid.
-
Scientist's Note: The catalytic acid is crucial for activating the carbonyl group towards nucleophilic attack. Using a weak acid like acetic acid prevents unwanted side reactions.
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate/Hexane 1:1). The starting material spot should be consumed over time, and a new, more polar product spot should appear.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation/Extraction: Slowly add deionized water (30 mL) to the concentrated mixture with stirring. The product may precipitate as a solid. If it does, collect the solid by vacuum filtration, wash with cold water, and dry. If the product remains in solution or as an oil, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (20 mL) to neutralize the acetic acid, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Quantitative Data Summary
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C₇H₇F₂NO | 159.14 | 1.0 |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 1.2 |
| Product | C₇H₉F₂N₃ | 173.16 | - |
| Solvent | Ethanol | - | - |
| Catalyst | Acetic Acid | - | Catalytic |
| Temperature | Reflux (~80°C) | - | - |
| Typical Reaction Time | 2-4 hours | - | - |
Part 2: Synthesis of 4-Amino-5-(3,3-difluorocyclobutyl)pyrimidine
The pyrimidine ring is a fundamental component of nucleobases and is found in a vast number of pharmaceuticals.[10][11] A standard and highly effective method for constructing the pyrimidine core is the condensation of a β-keto nitrile with a suitable C-N-C synthon like guanidine or urea.[6][12] This approach provides direct access to aminopyrimidines, which are valuable intermediates for further functionalization.
Reaction Rationale & Workflow
This synthesis relies on a base-mediated cyclocondensation. A strong base, such as sodium ethoxide, serves two purposes: it deprotonates the guanidine to its free base form, and it catalyzes the initial condensation between the β-keto nitrile and guanidine. The reaction culminates in an intramolecular cyclization involving the nitrile group, followed by dehydration to form the aromatic pyrimidine ring.
Detailed Experimental Protocol
Materials:
-
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (1.0 equiv)
-
Guanidine Hydrochloride (1.5 equiv)
-
Sodium metal or Sodium Ethoxide (1.5 equiv)
-
Ethanol, absolute (anhydrous)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Standard inert atmosphere (N₂ or Ar) laboratory glassware.
Procedure:
-
Base Preparation (if using Sodium): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add absolute ethanol (40 mL). Carefully add sodium metal (e.g., 0.34 g, 15.0 mmol) in small portions, allowing it to react completely to form sodium ethoxide.
-
Scientist's Note: This in-situ preparation ensures an anhydrous, highly reactive base. Alternatively, commercially available sodium ethoxide can be used, but its purity and dryness are critical for reaction success.
-
-
Guanidine Addition: Once the sodium has fully dissolved and the solution has cooled, add guanidine hydrochloride (e.g., 1.43 g, 15.0 mmol) to the sodium ethoxide solution. Stir for 20 minutes to form the guanidine free base.
-
Substrate Addition: In a separate flask, dissolve 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (1.59 g, 10.0 mmol) in absolute ethanol (10 mL). Add this solution dropwise to the guanidine mixture.
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction's completion via TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7.
-
Isolation: Concentrate the neutralized solution under reduced pressure. The resulting residue will contain the product and inorganic salts. Add a small amount of cold deionized water (15 mL) and stir vigorously. The organic product should precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product can be recrystallized from ethanol to achieve high purity.
Quantitative Data Summary
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C₇H₇F₂NO | 159.14 | 1.0 |
| Guanidine Hydrochloride | CH₆ClN₃ | 95.53 | 1.5 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.5 |
| Product | C₈H₉F₂N₃ | 185.17 | - |
| Solvent | Ethanol | - | - |
| Temperature | Reflux (~80°C) | - | - |
| Typical Reaction Time | 6-8 hours | - | - |
References
- Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/3-oxopropanenitrile-in-heterocyclic-compound-synthesis]
- Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11360060/]
- The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm901102n]
- Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2372703]
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. [URL: https://www.aifchem.com/blog/fluorine-in-pharmaceuticals-key-properties-drug-development.html]
- Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. [URL: https://www.molecularcloud.
- Application Notes and Protocols for the Synthesis of Pyrimidine Scaffolds using 3-Oxopropanenitrile. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-pyrimidine-scaffolds-using-3-oxopropanenitrile]
- Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. ResearchGate. [URL: https://www.researchgate.net/publication/362940251_Recent_Progress_in_the_Synthesis_of_Heterocycles_Based_on_13-Diketones]
- 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. ChemShuttle. [URL: https://www.chemshuttle.com/product-3-3-difluorocyclobutyl-3-oxopropanenitrile-171365.html]
- Synthesis of 1,5‐ and 1,3‐dicarbonyl heterocycles and their... ResearchGate. [URL: https://www.researchgate.net/publication/262529892_Synthesis_of_15-_and_13-dicarbonyl_heterocycles_and_their_reactivity_towards_nucleophiles]
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Eterocicli. [URL: http://www.eterocicli.com/documenti/2000/2000_10_2231.pdf]
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem. [URL: https://www.benchchem.
- Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc35147k]
- 194 recent advances in the synthesis of new pyrazole derivatives. [Source not specified, likely a journal article].
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/178]
- Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Benchchem. [URL: https://www.benchchem.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra01778h]
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/188]
- Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. YouTube. [URL: https://www.youtube.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [URL: https://www.researchgate.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [URL: https://www.heteroletters.org/abstract/a-study-on-methods-of-synthesis-of-pyrimidine-derivatives-and-their-biological-activities-50474.html]
- 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Ark Pharma Scientific Limited. [URL: https://www.arkpharminc.com/product/show/H-030927]
- 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. BLDpharm. [URL: https://www.bldpharm.com/products/1234616-26-2.html]
- 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/72207271]
- 3-(3, 3-difluorocyclobutyl)-3-oxopropanenitrile, min 97%, 500 mg. CP Lab Safety. [URL: https://www.cplabsafety.com/3-3-3-difluorocyclobutyl-3-oxopropanenitrile-min-97-500-mg.html]
- Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. ResearchGate. [URL: https://www.researchgate.net/publication/232938150_Synthesis_of_New_Heterocycles_Derived_from_3-3-Methyl-1H-indol-2-yl-3-oxopropanenitrile_as_Potent_Antifungal_Agents]
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Source not specified, likely a journal article].
- No.4|686-695|Aug-Oct|2022 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Heterocyclic Letters. [URL: https://www.heteroletters.org/assets/img/links/HL-12-4-2022_Abstract_Book.pdf]
- Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds. TSI Journals. [URL: https://www.tsijournals.
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. societachimica.it [societachimica.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. heteroletters.org [heteroletters.org]
Application Notes and Protocols for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, a Potent Cathepsin S Inhibitor, in Cell Culture
Introduction: Targeting Cathepsin S in Cellular Research
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a novel, potent, and selective small molecule inhibitor of Cathepsin S (CatS).[1] Cathepsin S is a lysosomal cysteine protease that plays a pivotal role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[2][3][4] This process is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to T-helper cells, a critical step in initiating an adaptive immune response. Unlike many other cathepsins that are active only in the acidic environment of the lysosome, Cathepsin S retains its activity at a neutral pH, allowing it to function extracellularly as well.[4]
The unique biological function of Cathepsin S has implicated it in the pathophysiology of various diseases, including autoimmune disorders (e.g., rheumatoid arthritis, psoriasis, multiple sclerosis), various cancers, and cardiovascular diseases.[1][5] Consequently, the inhibition of Cathepsin S has emerged as a promising therapeutic strategy. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, with its high potency and selectivity, represents a valuable tool for researchers investigating the cellular and molecular mechanisms governed by Cathepsin S.
These application notes provide a comprehensive guide for the use of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in a cell culture setting. The protocols herein are designed to ensure scientific rigor and reproducibility, empowering researchers to confidently explore the biological effects of this potent inhibitor.
I. Compound Specifications and Handling
A thorough understanding of the compound's properties is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | [6][7] |
| Synonym(s) | 3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile | [7] |
| CAS Number | 1234616-26-2 | [6][7] |
| Molecular Formula | C₇H₇F₂NO | [6][7] |
| Molecular Weight | 159.13 g/mol | [6][7] |
| Storage | 2-8°C (as a solid) | [6] |
dot
Caption: Workflow for handling and preparing 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile.
II. Preparation of Stock and Working Solutions
The accuracy of your experimental results is critically dependent on the correct preparation of the inhibitor solutions.
A. Recommended Solvent and Stock Solution Preparation
Due to the hydrophobic nature of many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7]
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh out a precise amount of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.5913 mg of the compound (Molecular Weight = 159.13 g/mol ). For small quantities, it is often more practical to dissolve the entire contents of the vial.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound. To continue the example, add 1 mL of DMSO to 1.5913 mg of the compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for a few minutes to ensure the compound is completely dissolved.[8] Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines, with <0.1% being ideal.[1][3][4][5] Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments.
B. Preparation of Working Solutions
The working solution is prepared by diluting the high-concentration stock solution into your cell culture medium.
Protocol 2: Preparation of a 10 µM Working Solution
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mixing: Gently vortex or pipette the working solution up and down to ensure homogeneity.
-
Immediate Use: It is recommended to prepare the working solution fresh for each experiment.
III. Determining the Optimal Working Concentration: A Two-Phase Approach
The optimal concentration of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile will be cell-line dependent. Therefore, it is crucial to empirically determine the effective and non-toxic concentration range for your specific cell type.
A. Phase 1: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9][10][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to adhere.
-
Treatment: Prepare a range of concentrations of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control. Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the inhibitor concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%). For subsequent functional assays, it is advisable to use concentrations at or below the IC₅₀ to minimize confounding cytotoxic effects.
dot
Caption: Workflow for determining the cytotoxicity of the inhibitor using an MTT assay.
B. Phase 2: Functional Assessment of Cathepsin S Inhibition
Once a non-toxic concentration range has been established, the next step is to confirm the inhibitory activity of the compound on Cathepsin S within the cellular context.
Protocol 4: Cellular Cathepsin S Activity Assay (Fluorometric)
This protocol is based on the principle of using a fluorogenic substrate that is specifically cleaved by Cathepsin S to release a fluorescent molecule.[12]
-
Cell Seeding and Treatment: Seed your cells in a multi-well plate and treat them with a range of non-toxic concentrations of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (as determined from the MTT assay) for a desired period. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a specific Cathepsin S Lysis Buffer.[12] This is typically done on ice for 10-15 minutes.
-
Clarification of Lysate: Centrifuge the cell lysates at high speed to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to normalize the activity.
-
Enzyme Reaction: In a black 96-well plate, add a standardized amount of protein from each lysate. Add Cathepsin S Assay Buffer.
-
Substrate Addition: Initiate the reaction by adding a Cathepsin S-specific fluorogenic substrate (e.g., Z-VVR-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Normalize the fluorescence signal to the protein concentration. Compare the Cathepsin S activity in the inhibitor-treated samples to the vehicle control to determine the dose-dependent inhibition.
IV. Downstream Applications and Considerations
With the optimal working concentration determined, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile can be used in a variety of cell-based assays to investigate the functional consequences of Cathepsin S inhibition.
Potential Applications:
-
MHC Class II Antigen Presentation Assays: Investigate the effect of the inhibitor on the presentation of specific antigens to T-cells.
-
Cell Migration and Invasion Assays: As Cathepsin S can degrade extracellular matrix components, its inhibition may affect cell motility.
-
Cytokine Release Assays: Assess the impact of Cathepsin S inhibition on the secretion of pro-inflammatory or anti-inflammatory cytokines.
-
Apoptosis and Autophagy Studies: Explore the role of Cathepsin S in these fundamental cellular processes.
Experimental Controls are Paramount:
-
Vehicle Control: Always include a control group treated with the same concentration of DMSO as the experimental groups.
-
Positive Control: If possible, use a known inhibitor of Cathepsin S to validate your assay system.
-
Negative Control: An untreated cell group serves as a baseline for cell health and function.
V. Conclusion
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a powerful research tool for dissecting the multifaceted roles of Cathepsin S in cellular biology. By following the detailed protocols and adhering to the principles of good cell culture practice outlined in these application notes, researchers can generate reliable and reproducible data, thereby advancing our understanding of the therapeutic potential of Cathepsin S inhibition.
VI. References
-
Amerigo Scientific. Cathepsin S inhibitor. [Link]
-
BPS Bioscience. Cathepsin S Inhibitor Screening Assay Kit. [Link]
-
Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Molecules. 2024. [Link]
-
Patsnap Synapse. What are CTSS inhibitors and how do they work?. [Link]
-
Ark Pharma Scientific Limited. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
LifeTein. DMSO usage in cell culture. [Link]
-
Reddit. Maximum DMSO concentration in media for cell culture?. [Link]
-
ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
-
ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Reddit. Avoiding toxic DMSO concentrations in cell culture. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. abcam.co.jp [abcam.co.jp]
The Gem-Difluoro-β-Ketonitrile Motif: Application Notes for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile as a Bioisostere in Drug Design
Introduction: The Strategic Value of Fluorinated Bioisosteres
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1][2] This guide focuses on 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2) , a versatile building block that combines two powerful bioisosteric motifs: the nitrile group and the gem-difluorocyclobutyl moiety.
The nitrile group is a well-established, non-classical bioisostere for carboxylic acids and amides.[3] Its linear geometry, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive replacement for functionalities prone to rapid metabolism or poor cell permeability.[3] Concurrently, the incorporation of fluorine into drug candidates is a widely used strategy to modulate key properties such as metabolic stability, pKa, and binding affinity.[3][4] The gem-difluorocycloalkane motif, in particular, has gained significant traction as a metabolically robust, polar, yet lipophilic surrogate for carbonyl groups or gem-dimethyl groups, often improving metabolic stability without drastically increasing lipophilicity.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and evaluation of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile as a strategic component in drug design, with a particular focus on its potential application in the development of Janus kinase (JAK) inhibitors.
Rationale for Application: A Bioisostere for Carboxylic Acids in Kinase Inhibition
The 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile scaffold is particularly well-suited as a bioisosteric replacement for a carboxylic acid or related polar group in enzyme inhibitors. The core hypothesis is the replacement of a metabolically labile or poorly permeable group with a more robust and finely tuned alternative, while maintaining or enhancing target engagement.
Key Advantages:
-
Metabolic Stability: The gem-difluoro group on the cyclobutane ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often target adjacent C-H bonds. This can significantly increase the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The nitrile serves as a polar hydrogen bond acceptor, mimicking interactions of a carboxylate. The difluorocyclobutyl group can subtly alter lipophilicity and conformation compared to a simple alkyl or carbonyl-containing ring.
-
Conformational Rigidity: The cyclobutane ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding to a specific protein conformation.
-
Intellectual Property: The novelty of this combined scaffold can provide a strong basis for new intellectual property claims in a competitive therapeutic area.
A prime area of application is in the design of inhibitors for the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical mediators of cytokine signaling in inflammatory and autoimmune diseases.[5][6] Several approved JAK inhibitors, such as Tofacitinib, incorporate a propanenitrile moiety that is crucial for binding to the kinase active site. The strategic replacement of other parts of these molecules with the 3-(3,3-difluorocyclobutyl)ketone fragment presents a logical next step in lead optimization.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
The synthesis of β-ketonitriles is most commonly achieved via a Claisen-type condensation between an ester and a nitrile.[7][8] The following is a representative protocol for the synthesis of the title compound from commercially available starting materials.
Reaction Scheme:
Caption: General synthetic workflow for 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate (CAS: 681128-38-1)[9]
-
Acetonitrile (anhydrous)
-
Potassium tert-butoxide (KOt-Bu) or Sodium Amide (NaNH2)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and suspend it in anhydrous THF.
-
Nitrile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Ester Addition: Add a solution of ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, again keeping the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[2]
Protocol 2: Evaluation of Physicochemical Properties
To validate the utility of the title compound as a bioisostere, its key physicochemical properties should be determined experimentally and compared to the parent molecule it is intended to replace (e.g., a carboxylic acid analog).
A. Determination of Lipophilicity (LogP/LogD)
The Shake Flask method followed by HPLC analysis is a standard and reliable technique.
Workflow:
Caption: Workflow for experimental LogD determination.
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare two phases: n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol.
-
Add a small aliquot of the stock solution to a vial containing equal volumes of the two prepared phases.
-
Shake the vial vigorously for 1-2 hours to ensure equilibrium is reached.
-
Centrifuge the vial to achieve complete phase separation.
-
Carefully sample a known volume from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each sample using a validated HPLC method with a standard curve.
-
Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
B. Determination of Acidity (pKa)
The pKa of the methylene protons alpha to the ketone and nitrile is a key parameter. UV-spectrophotometric titration is a suitable method.
Procedure:
-
Prepare a series of aqueous buffers with finely spaced pH values (e.g., from pH 8 to 12).
-
Add a consistent amount of the test compound stock solution to each well of a 96-well UV-transparent plate, followed by the different pH buffers.
-
Measure the full UV-Vis spectrum for each well.
-
Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated species.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the resulting data to the Henderson-Hasselbalch equation to determine the pKa value.
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Procedure (Liver Microsomal Stability):
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, test compound, positive control (e.g., Verapamil), and termination solution (e.g., cold acetonitrile with an internal standard).
-
Incubation: Pre-warm HLM in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add the test compound (final concentration typically 1 µM) to the microsome suspension and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to the cold termination solution.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate of depletion (k).
-
Calculations:
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Data Presentation & Interpretation
The experimental data should be compiled to allow for a direct comparison between the bioisostere and its parent analog (e.g., a carboxylic acid).
Table 1: Physicochemical Properties Comparison
| Compound | Structure | LogD (pH 7.4) | pKa |
| Parent Acid (Example) | R-COOH | -0.5 (Calculated) | ~4.5 |
| Bioisostere | R-CO-CH₂-CN (where R is 3,3-difluorocyclobutyl) | Experimental Value | Experimental Value |
Note: The pKa for the bioisostere refers to the acidic methylene protons.
Table 2: In Vitro Metabolic Stability Data
| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |
| Parent Acid (Example) | Human Liver Microsomes | Experimental Value | Experimental Value |
| Bioisostere | Human Liver Microsomes | Experimental Value | Experimental Value |
| Positive Control (Verapamil) | Human Liver Microsomes | < 10 | > 100 |
Interpretation of Expected Results:
It is hypothesized that the 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile bioisostere will exhibit:
-
An increased LogD value compared to a typical carboxylic acid, indicating higher lipophilicity and potentially better membrane permeability.
-
A significantly higher pKa for the methylene protons compared to the carboxylic acid proton, meaning it will be largely unionized at physiological pH.
-
A substantially longer half-life (t½) and lower intrinsic clearance (CLint) in the metabolic stability assay, confirming the enhanced stability conferred by the gem-difluoro group.
Conclusion and Future Directions
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile represents a highly valuable and strategic building block for modern drug discovery. Its unique combination of a nitrile bioisostere with a metabolically robust gem-difluorocyclobutyl moiety offers a compelling solution to common challenges in lead optimization, including poor metabolic stability and unfavorable physicochemical properties. The protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of this building block, enabling its rational incorporation into drug candidates. Its application is particularly promising in areas such as kinase inhibition, where fine-tuning of polarity, stability, and target residence time is critical for success. Further investigation into its use in diverse therapeutic targets is warranted and is expected to yield novel drug candidates with improved developability profiles.
References
-
ChemBK. Ethyl 3,3-difluorocyclobutanecarboxylate. Available from: [Link]
-
Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem.2011 , 54 (8), 2529–2591. Available from: [Link]
-
Gant, T. G. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery2021 , 16 (11), 1261-1286. Available from: [Link]
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem.2018 , 61 (14), 5822–5880. Available from: [Link]
-
Holota, Y., et al. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal2025 , 31 (10), e202404390. Available from: [Link]
-
Drug Hunter. Bioisosteres Cheat Sheet. 2025 . Available from: [Link]
-
Messer, J. A., et al. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem2015 , 10 (3), 461-469. Available from: [Link]
-
Ark Pharma Scientific Limited. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Available from: [Link]
-
PubChem. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. Available from: [Link]
-
Meanwell, N. A. Application of Bioisosteres in Drug Design. 2012 . Available from: [Link]
-
Liashuk, O., et al. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal2024 , 30 (72), e202403277. Available from: [Link]
-
Appiah, C., et al. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E2020 , 76 (Pt 7), 1083-1089. Available from: [Link]
-
Smith, S. A., et al. Characterization by NMR of reactants and products of hydrofluoroether isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, reacting with isopropyl alcohol. Magnetic Resonance in Chemistry2013 , 51 (7), 407-413. Available from: [Link]
- U.S. Patent No. US11059823B2. Small molecule inhibitors of the JAK family of kinases. 2021.
-
Green, T. W., et al. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry2019 , 15, 2846-2853. Available from: [Link]
- U.S. Patent Application No. US20070142661A1. Process for preparing beta-keto nitriles and salts thereof. 2007.
-
Wikipedia. Janus kinase 3 inhibitor. Available from: [Link]
-
Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word2016 . Available from: [Link]
- Chinese Patent No. CN112279785A. 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method. 2021.
-
Słoczyńska, K., et al. Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica2019 , 69 (3), 345-361. Available from: [Link]
Sources
- 1. mch.estranky.sk [mch.estranky.sk]
- 2. Characterization by NMR of reactants and products of hydrofluoroether isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, reacting with isopropyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. mdpi.com [mdpi.com]
- 7. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ethyl 3,3-difluorocyclobutanecarboxylate [chembk.com]
Application Note & Protocol: Synthesis of Novel β-Ketoamides via Amide Coupling with 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Introduction: Navigating the Synthesis of Bio-relevant β-Ketoamides
The β-ketoamide moiety is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for a wide range of heterocyclic compounds and as a key pharmacophore in various therapeutic agents. Its unique electronic and structural properties allow it to engage in multiple binding interactions, making it a focal point for drug design. The incorporation of fluorinated motifs, such as the 3,3-difluorocyclobutyl group, is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The title compound, 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile, represents a valuable starting material for accessing this chemical space.[1][2][3][4]
This application note addresses a common synthetic challenge: the conversion of a β-ketonitrile to a β-ketoamide. A direct amide coupling as typically understood (e.g., Carboxylic Acid + Amine) is not feasible with a nitrile. The protocol outlined herein is a two-step, one-pot procedure. First, the nitrile is hydrolyzed to a transient β-ketoacid, which is immediately coupled with a target amine without isolation. The inherent instability of β-ketoacids, which are prone to decarboxylation, necessitates this streamlined approach.
We present robust protocols employing two of the most effective and widely used coupling reagent systems: HATU/DIPEA for challenging substrates and the classic EDC/HOBt for a more standard approach. This guide provides the causal logic behind procedural steps, detailed experimental workflows, and characterization guidelines to ensure reliable and reproducible synthesis of novel 3-(3,3-difluorocyclobutyl)-β-ketoamides.
Overall Synthetic Strategy
The conversion of the β-ketonitrile to the desired β-ketoamide is achieved through a sequential hydrolysis and in-situ amide coupling reaction. This strategy circumvents the isolation of the unstable β-ketoacid intermediate.
Figure 1: General workflow for the synthesis of β-ketoamides from a β-ketonitrile precursor.
Part 1: Protocol for Hydrolysis & Amide Coupling
This section details two reliable methods for the synthesis of the target β-ketoamides. The key to success is the direct use of the hydrolyzed intermediate without purification.
Method A: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization, making it ideal for coupling with the unstable β-ketoacid intermediate.[5][6]
Step-by-Step Protocol (HATU):
-
Hydrolysis:
-
To a round-bottom flask, add 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (1.0 eq).
-
Add a 6M aqueous solution of hydrochloric acid (5.0 eq) and 1,4-dioxane (0.5 M solution based on the nitrile).
-
Heat the mixture to 60-70 °C and stir vigorously for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove the dioxane and excess HCl. Note: Do not heat excessively to avoid decarboxylation.
-
The resulting crude 3-(3,3-difluorocyclobutyl)-3-oxopropanoic acid is a viscous oil or solid and should be used immediately. Re-dissolve the crude material in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂ (0.2 M).
-
-
Amide Coupling:
-
To the solution of the crude β-ketoacid from the previous step, add the desired primary or secondary amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to serve as the base.[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.[8]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor reaction completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproduct), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[9]
-
Method B: Economical Coupling using EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a widely used, cost-effective method for amide bond formation.[10][11] The HOBt additive forms an active ester, which increases coupling efficiency and minimizes side reactions like racemization.[12]
Step-by-Step Protocol (EDC/HOBt):
-
Hydrolysis:
-
Follow Step 1 from the HATU protocol identically to generate the crude 3-(3,3-difluorocyclobutyl)-3-oxopropanoic acid in an anhydrous solvent (DMF or CH₂Cl₂).
-
-
Amide Coupling:
-
To the solution of the crude β-ketoacid, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA or triethylamine (Et₃N) (2.5 eq).[11]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
The work-up is similar to the HATU protocol. Dilute with an organic solvent.
-
Wash with 1M HCl, saturated NaHCO₃, and brine. The urea byproduct generated from EDC is water-soluble and will be removed during the aqueous washes.[11]
-
Dry the organic layer, concentrate, and purify the product by flash chromatography or recrystallization.
-
Quantitative Data & Reaction Parameters
The following table summarizes typical reaction parameters for both protocols. Researchers should optimize these conditions for their specific amine substrate.
| Parameter | Method A: HATU | Method B: EDC/HOBt |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required | HOBt |
| Base | DIPEA | DIPEA or Et₃N |
| Equivalents (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.2 : 3.0 | 1 : 1.1 : 1.5 : 2.5 |
| Solvent | DMF, CH₂Cl₂ | DMF, CH₂Cl₂ |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 1-3 hours | 12-18 hours |
| Typical Yield | 65-90% | 50-80% |
| Key Advantage | High speed and efficiency | Cost-effective |
Mechanistic Insight: The Role of HATU
Understanding the reaction mechanism allows for more effective troubleshooting and optimization. The HATU reagent activates the carboxylic acid by forming a highly reactive OAt-active ester.
Figure 2: Simplified mechanism of HATU-mediated amide coupling.[5][13] The base deprotonates the carboxylic acid, which then attacks HATU to form the active ester, releasing tetramethylurea. The amine then attacks this highly reactive intermediate to form the final amide product.[6][13]
Characterization of the Final Product
Proper characterization is essential to confirm the structure and purity of the synthesized β-ketoamide.
-
¹H NMR Spectroscopy: Expect to see characteristic signals for the difluorocyclobutyl group, the methylene protons (typically a singlet around 3.5-4.0 ppm) between the two carbonyl groups, and the amide N-H proton (a broad singlet, chemical shift is solvent-dependent). Due to restricted rotation around the C-N amide bond, diastereotopic protons adjacent to the nitrogen may appear as distinct signals.[14]
-
¹³C NMR Spectroscopy: Look for two distinct carbonyl signals corresponding to the ketone and the amide. The CF₂ carbon will appear as a triplet due to C-F coupling.
-
Keto-Enol Tautomerism: Be aware that β-dicarbonyl compounds, including β-ketoamides, can exist as a mixture of keto and enol tautomers in solution.[15] This can lead to the appearance of two sets of signals in NMR spectra, complicating analysis. The ratio of tautomers is highly dependent on the solvent used.[16]
-
Mass Spectrometry (HRMS): Confirm the molecular weight by identifying the [M+H]⁺ or [M+Na]⁺ ion.
-
FTIR Spectroscopy: Identify characteristic stretches for the N-H bond (around 3300 cm⁻¹), the amide C=O bond (around 1650 cm⁻¹), and the ketone C=O bond (around 1720 cm⁻¹).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete hydrolysis of the nitrile. 2. Decarboxylation of the β-ketoacid intermediate. 3. Insufficiently reactive amine. | 1. Increase hydrolysis time/temperature or use a stronger acid. Confirm completion with LC-MS. 2. Avoid excessive heating during solvent removal post-hydrolysis. Perform coupling at 0 °C. 3. Switch to the more powerful HATU reagent. Increase reaction time or temperature slightly (e.g., to 40 °C). |
| Starting Amine Recovered | Ineffective activation of the carboxylic acid. | Ensure coupling reagents (HATU, EDC) are fresh and anhydrous. Use a high-purity, dry solvent. |
| Multiple Side Products | Self-condensation of the β-ketonitrile/acid. | Ensure a sufficient amount of base is used to fully deprotonate the acid before adding the coupling reagent. Maintain low temperatures. |
| Difficulty Removing Byproducts | Incomplete aqueous work-up. | For HATU, ensure thorough washing to remove tetramethylurea and HOAt.[17] For EDC, ensure washes remove the water-soluble urea byproduct.[11] If byproducts persist, an additional acid/base wash may be required. |
Safety Information
Standard laboratory safety precautions should be followed. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Amide coupling reagents like HATU and HOBt are potential sensitizers and should be handled with care.
References
-
HATU - Wikipedia. Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
-
Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles. Royal Society of Chemistry. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Synthesis of α‐Ketoamides from β‐Ketonitriles and Primary Amines: A Catalyst‐Free Oxidative Decyanation–Amidation Reaction. ResearchGate. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation. YouTube. [Link]
-
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Ark Pharma Scientific Limited. [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health (NIH). [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]
-
A New β-Keto Amide Synthesis. ResearchGate. [Link]
-
3-(3, 3-difluorocyclobutyl)-3-oxopropanenitrile, min 97%, 500 mg. CP Lab Safety. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC. [Link]
-
1 HNMR and 13 CNMR data for the selected -ketoamides (200MHz, DMSO-d 6 ). ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (NIH). [Link]
- Amide-based compounds, production, recovery, purification and uses thereof.
-
1 H NMR Spectrum of Amide Compounds. University Chemistry. [Link]
Sources
- 1. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile 97% | CAS: 1234616-26-2 | AChemBlock [achemblock.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Welcome to the technical support guide for the synthesis of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2)[1][2]. This molecule is a valuable fluorinated building block in medicinal chemistry, often used to introduce the 3,3-difluorocyclobutyl moiety to enhance metabolic stability and modify physicochemical properties of drug candidates[1][3].
This guide is structured to provide direct, actionable advice for researchers encountering challenges in this synthesis. We will delve into the common pitfalls and frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which typically involves the acylation of an acetonitrile anion with an ester of 3,3-difluorocyclobutane carboxylic acid.
Issue 1: Consistently Low or No Yield of the Desired β-Ketonitrile
Q: My reaction yield is disappointingly low. What are the most common causes and how can I fix them?
A: This is a frequent challenge in β-ketonitrile synthesis. The root cause often lies in one of three areas: inefficient deprotonation of acetonitrile, competing side reactions, or suboptimal reaction conditions.
Potential Causes & Recommended Solutions:
-
Incomplete Deprotonation of Acetonitrile:
-
Causality: Acetonitrile has a pKa of ~31 in DMSO, requiring a very strong base for complete deprotonation. Furthermore, the product, a β-ketonitrile, is significantly more acidic than acetonitrile. This means that as the product forms, it will be deprotonated by any available acetonitrile anion or base, consuming your reagents.
-
Solution: Stoichiometry is critical. At least two equivalents of base (relative to the limiting ester) are necessary to drive the reaction to completion[4]. The first equivalent deprotonates the starting acetonitrile, and the second deprotonates the more acidic β-ketonitrile product as it forms.
-
-
Presence of Moisture:
-
Causality: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) react instantly and exothermically with water. Any moisture in your solvent, glassware, or reagents will quench the base, preventing the deprotonation of acetonitrile.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents; THF, for example, should be freshly distilled from a suitable drying agent or taken from a solvent purification system.
-
-
Inappropriate Base Selection:
-
Causality: While strong, nucleophilic bases like sodium methoxide or ethoxide can be used, they can also participate in competing side reactions such as ester alcoholysis, reducing your yield[4].
-
Solution: Employ a strong, non-nucleophilic, sterically hindered base. Potassium tert-butoxide (KOt-Bu) is an excellent, cost-effective choice[4][5]. Sodium hydride (NaH, 80% dispersion in mineral oil) is also highly effective[6].
-
-
Poor Reagent Solubility:
-
Causality: The intermediate potassium or sodium salt of the acetonitrile anion may have limited solubility in ethereal solvents, slowing the reaction rate.
-
Solution: The addition of a catalytic amount of a phase-transfer catalyst like 18-crown-6 can significantly enhance the reaction by solubilizing the cation and freeing the anion[4]. Alternatively, adding a small amount of a protic co-solvent like isopropanol (IPA) has been shown to facilitate the reaction, possibly by improving the solubility of the conjugate base salt[4].
-
Issue 2: Significant Formation of Side Products
Q: My crude NMR shows multiple unexpected signals. What are the likely side products and how can I minimize their formation?
A: Side product formation is typically a result of the high reactivity of the base and intermediates. Identifying the likely culprits is key to suppression.
Potential Causes & Recommended Solutions:
-
Ester Hydrolysis/Alcoholysis:
-
Causality: If there is residual water or if a nucleophilic alkoxide base is used, the starting ester (e.g., ethyl 3,3-difluorocyclobutanecarboxylate) can be hydrolyzed or transesterified, leading to the corresponding carboxylic acid or a different ester[4].
-
Solution: As mentioned, use anhydrous conditions and a non-nucleophilic base like KOt-Bu or NaH.
-
-
Amidine Formation:
-
Causality: This is a specific issue when using sodium amide (NaNH₂), where the amide anion can act as a nucleophile and attack the nitrile, forming an amidine[4].
-
Solution: Avoid using sodium amide as the base. Modern, non-nucleophilic bases have made this route largely obsolete for this reason.
-
-
Self-Condensation of the Ester:
-
Causality: If the α-carbon of your ester has acidic protons, the base can deprotonate the ester, leading to self-condensation. For 3,3-difluorocyclobutane carboxylate, this is less of a concern as the α-proton is on a tertiary carbon, but it's a critical consideration for other syntheses.
-
Solution: Control the order of addition. The best practice is to first generate the acetonitrile anion solution and then slowly add the ester to it. This ensures the ester is always in the presence of a large excess of the desired nucleophile, minimizing self-reaction. A general protocol using n-BuLi at low temperature explicitly follows this order[7].
-
Issue 3: Difficulty with Product Purification
Q: I'm struggling to isolate a pure product after the reaction. What purification strategies are most effective?
A: β-ketonitriles can sometimes be semi-volatile or oily, complicating purification[4]. A systematic workup and purification strategy is essential.
Recommended Protocol for Workup and Purification:
-
Quenching: Once the reaction is complete (monitored by TLC or HPLC), cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding a dilute acid, such as 1N HCl, until the pH is acidic[7]. This protonates the enolate salt of your product, making it soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3x volumes)[7].
-
Washing: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acidic starting material), and finally with brine (to aid in phase separation and remove bulk water)[7].
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure[7]. Be cautious with temperature during concentration, as the product may have some volatility.
-
Final Purification:
-
Column Chromatography: This is the most common method for achieving high purity. Use silica gel with a gradient elution system, typically starting with a non-polar solvent (like hexane or pentane) and gradually increasing the polarity with ethyl acetate or ether[7].
-
Crystallization: If the product is a solid, recrystallization can be highly effective. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., isopropanol) and then slowly add a poor solvent (e.g., n-heptane) to induce crystallization[7].
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme and mechanism for this synthesis?
A1: The synthesis is a base-mediated acylation, a variant of the Claisen condensation. The mechanism involves three key steps:
-
Deprotonation: A strong base removes an α-proton from acetonitrile (CH₃CN) to form a resonance-stabilized nitrile anion.
-
Nucleophilic Attack: This anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,3-difluorocyclobutane carboxylate ester.
-
Elimination: The tetrahedral intermediate formed then collapses, eliminating the alkoxide leaving group (e.g., -OEt) to yield the final β-ketonitrile product.
Q2: Which base and solvent combination do you recommend for the best yield?
A2: Based on literature for analogous β-ketonitrile syntheses, the combination of potassium tert-butoxide (KOt-Bu) as the base and anhydrous tetrahydrofuran (THF) as the solvent provides a robust, scalable, and economically favorable system[4]. It avoids the nucleophilic side reactions seen with alkoxides and the safety concerns of sodium amide[4].
| Base | Solvent | Typical Temp. | Key Advantages/Disadvantages |
| KOt-Bu | THF | Ambient | Economical, strong, non-nucleophilic; good results reported[4][5]. |
| NaH | Toluene / THF | 75-90 °C | Very strong, non-nucleophilic; requires heating and careful handling[6]. |
| n-BuLi | THF | -78 °C | Effective for clean reactions but requires cryogenic temperatures and is more expensive[7]. |
| LiHMDS | THF | Room Temp. | Good for hindered substrates; generates a non-nucleophilic byproduct[5]. |
Q3: How do I prepare the starting material, ethyl 3,3-difluorocyclobutanecarboxylate?
A3: The starting ester is typically not commercially available and must be synthesized. A common route starts from 3-methylenecyclobutane carbonitrile, which is oxidized to the ketone (3-oxocyclobutane-1-carbonitrile). This ketone is then fluorinated, often using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST), to give 3,3-difluorocyclobutane-1-carbonitrile. Finally, hydrolysis of the nitrile followed by esterification yields the required starting material[3].
Q4: What analytical methods should I use to confirm the structure and purity of the final product?
A4: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization[8].
-
NMR Spectroscopy: ¹H NMR will show the characteristic protons of the cyclobutyl ring and the methylene group adjacent to the nitrile. ¹³C NMR will confirm the carbon skeleton, including the distinct signals for the ketone and nitrile carbons. Critically, ¹⁹F NMR is required to confirm the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₇H₇F₂NO)[2]. High-resolution mass spectrometry (HRMS) is preferred for exact mass determination.
-
HPLC: Used to determine the purity of the final product. A well-developed method with a suitable column (e.g., C18) and mobile phase can separate the product from starting materials and impurities[9].
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitrile (C≡N) stretch (around 2250 cm⁻¹) and the ketone (C=O) stretch (around 1690 cm⁻¹)[10].
References
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). National Institutes of Health. [Link]
-
A High-Yielding Preparation of β-Ketonitriles | Request PDF. (2025). ResearchGate. [Link]
-
A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. (2005). Synthetic Communications. [Link]
-
Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances. [Link]
-
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Ark Pharma Scientific Limited. [Link]
- Process for producing beta-ketonitrile compound.
-
A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. (2006). Taylor & Francis Online. [Link]
-
Optimization of the reaction conditions for the synthesis of 3a/3a'. a. ResearchGate. [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. [Link]
-
Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. [Link]
-
Recent Advances in the Synthesis of β-Ketonitriles. Thieme E-Books & E-Journals. [Link]
-
Successful utilization of β-ketonitrile in Biginelli reaction. Indian Academy of Sciences. [Link]
- Process for the production of 3-oxonitriles.
-
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. PubChem. [Link]
- Process for producing β-ketonitrile compound.
-
Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2022). MDPI. [Link]
-
Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Analytical strategies for identifying drug metabolites. (2007). PubMed. [Link]
- 3, 4-difluorobenzonitrile preparation method.
-
Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC. (2020). PubMed. [Link]
-
Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. PubMed. [Link]
- Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
-
Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir. ChemRxiv. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Welcome to the dedicated support center for 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable fluorinated building block.[1] The unique structure, featuring a difluorocyclobutyl moiety, a ketone, and a nitrile group, presents distinct challenges that require a nuanced approach.[2][3] This guide provides field-proven insights and systematic troubleshooting protocols to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile during purification?
A1: The primary stability concerns stem from its bifunctional nature. As a β-ketonitrile, the molecule is susceptible to several degradation pathways:
-
Hydrolysis: Both the nitrile and ketone functionalities can undergo hydrolysis, especially in the presence of acidic or basic conditions. The nitrile group can hydrolyze to a primary amide or further to a carboxylic acid.[4][5][6] This is a common source of impurities that can be difficult to separate.
-
Thermal Decomposition: β-Ketonitriles can be thermally labile.[7] Excessive heat during solvent evaporation or prolonged heating during recrystallization can lead to decomposition or polymerization, significantly reducing yield and purity.[8]
-
Sensitivity to Stationary Phases: Standard silica gel, being slightly acidic, can catalyze degradation or cause irreversible adsorption during column chromatography.[7] This often manifests as streaking on TLC plates and low recovery from the column.
Q2: What are the most common impurities I should expect to see in my crude sample?
A2: Aside from unreacted starting materials and reagents from the synthesis, the most prevalent impurities are typically byproducts of the reaction or degradation products formed during workup and purification. These may include:
-
Hydrolyzed Species: 3-(3,3-Difluorocyclobutyl)-3-oxopropanoic acid (from nitrile hydrolysis).
-
Reaction Side-Products: Carboxylic acids are known side-products in some β-ketonitrile syntheses.[9]
-
Positional Isomers: Depending on the synthetic route, isomeric impurities may be present, which can be particularly challenging to separate.[10]
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: A multi-faceted approach is best for accurately determining purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reversed-phase method (C8 or C18 column) with a UV detector is a good starting point. Given the fluorinated nature of the analyte, using a fluorinated stationary phase or a fluorinated eluent like 2,2,2-trifluoroethanol (TFE) can significantly enhance selectivity and peak shape.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of the main component and any impurities, helping to diagnose the source of contamination (e.g., confirming the presence of a hydrolyzed byproduct).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity if an internal standard is used.
Q4: What are the ideal storage conditions for 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile?
A4: Based on supplier recommendations and the compound's inherent instability, it should be stored in a tightly sealed container at low temperatures, typically 2-8°C. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent moisture-driven hydrolysis.
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during purification.
Problem 1: Low Recovery or Product Decomposition During Column Chromatography
You observe significant streaking on your analytical TLC plate (silica gel) and recover less than 50% of your material from the column.
-
Underlying Cause: The compound is likely degrading on the acidic silica gel stationary phase.[7] Prolonged contact time during a standard column run exacerbates this issue.
-
Solutions & Experimental Protocol:
-
Rapid Filtration (Silica Plug): Avoid a long, slow column. Instead, opt for a quick filtration through a short plug of silica.
-
Protocol:
-
Pack a short, wide column or a fritted funnel with a 3-4 cm plug of silica gel.
-
Equilibrate the plug with your chosen eluent (e.g., a hexane/ethyl acetate mixture).
-
Dissolve your crude product in a minimal amount of the eluent.
-
Quickly load the solution onto the plug and use gentle positive pressure (or vacuum) to rapidly elute the compound.
-
Collect large fractions and analyze by TLC to pool the pure product.
-
-
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica.
-
Protocol: Prepare your chromatography eluent by adding 0.1-1% triethylamine (Et₃N) or pyridine. This base will neutralize the acidic silanol groups, minimizing decomposition.
-
-
Switch to an Alternative Stationary Phase: If silica remains problematic, consider using a more inert support.
-
Recommendation: Neutral or basic alumina can be a suitable alternative for base-sensitive compounds. Perform a TLC analysis on alumina plates first to verify separation.
-
-
-
Workflow Diagram: Chromatography Troubleshooting
Caption: Decision workflow for troubleshooting low chromatography yields.
Problem 2: Compound "Oils Out" During Recrystallization
Upon cooling the recrystallization solution, the product separates as an oil instead of forming crystals.
-
Underlying Cause: This typically occurs for one of two reasons:
-
The boiling point of the solvent is higher than the melting point of the compound (or the melting point of the impure mixture).
-
The solution is supersaturated to a very high degree, or significant impurities are present that inhibit crystal lattice formation.[13]
-
-
Solutions & Experimental Protocol:
-
Optimize the Solvent System: The key is to find a solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures.[14]
-
Protocol: Solvent Screening
-
Place a few milligrams of your crude material into several small test tubes.
-
Add a few drops of a test solvent (see table below) to each tube at room temperature. Observe solubility.
-
If insoluble, heat the tube. Observe if it dissolves.
-
If it dissolves, cool the tube to room temperature and then in an ice bath. Observe for crystal formation.
-
The ideal solvent will show poor solubility in the cold and high solubility when hot.[15]
-
-
-
Use a Solvent/Anti-Solvent Pair: This is a powerful technique when a single solvent is not ideal.
-
Protocol:
-
Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While still hot, slowly add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly and undisturbed.[14]
-
-
-
-
Data Table: Recrystallization Solvent Suggestions
| Solvent | Polarity | Boiling Point (°C) | Potential Use Case |
| Heptane/Hexanes | Non-polar | 98 / 69 | Good as an anti-solvent. |
| Toluene | Non-polar | 111 | Good for less polar compounds; high boiling point. |
| Diethyl Ether | Low | 35 | Often too volatile, but can be used in pairs. |
| Ethyl Acetate (EtOAc) | Medium | 77 | A good starting "good" solvent. |
| Acetone | Medium-High | 56 | A strong "good" solvent, may need a non-polar anti-solvent. |
| Isopropanol (IPA) | Polar | 82 | A good single solvent for moderately polar compounds. |
| Ethanol (EtOH) | Polar | 78 | Similar to IPA; often used with water as an anti-solvent.[13] |
Problem 3: HPLC Analysis Shows Tailing or Broad Peaks
Your HPLC chromatogram shows poor peak shape, making accurate quantification difficult.
-
Underlying Cause: This can be due to interactions with the stationary phase, improper mobile phase composition, or column overload. For fluorinated compounds, unique interactions can occur.
-
Solutions & Optimization Table:
| Observation | Possible Cause | Suggested Solution |
| Tailing Peak | Secondary interactions with residual silanols on C18 column. | Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or use a base-deactivated column. For basic compounds, adding a masking agent can help.[16] |
| Broad Peak | Poor mass transfer; compound is "sticky". | Increase the column temperature (e.g., to 45°C) to improve kinetics.[11] |
| Poor Selectivity | Standard C18 phase does not differentiate well between your compound and impurities. | Switch to a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) which offers different retention mechanisms like dipole-dipole and π-π interactions, beneficial for halogenated compounds.[12][17] |
| Variable Retention | Unique solvophobic effects of the fluorinated analyte. | Try a fluorinated alcohol, like 2,2,2-trifluoroethanol (TFE), as a mobile phase modifier. This can induce unique selectivity on both fluorinated and non-fluorinated phases.[11] |
-
Purification Workflow Diagram
Caption: General workflow for the purification of the target compound.
References
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Nitriles to Ketones and Aldehydes.Chemistry Steps.
- Hydrolysis of nitriles.Organic Chemistry II - Lumen Learning.
- Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.Save My Exams.
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Chemistry of Nitriles.LibreTexts.
- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS).
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.Chemistry Steps.
- 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.ChemShuttle.
- Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis.Benchchem.
- 3-(3, 3-difluorocyclobutyl)-3-oxopropanenitrile, min 97%, 500 mg.CP Lab Safety.
- 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.Ark Pharma Scientific Limited.
- Recrystalliz
- Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry.
- 3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile.Advanced ChemBlocks.
- Recrystalliz
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks
- Thermal decomposition.Wikipedia.
- Recrystallization.University of California, Los Angeles, Department of Chemistry.
- Isolation and identification of three new isomer impurities in milbemycin oxime drug substance.PubMed.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. arkpharmtech.com [arkpharmtech.com]
- 3. 3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile 97% | CAS: 1234616-26-2 | AChemBlock [achemblock.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 9. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
stability issues of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in solution
Starting Comprehensive Research
I'm currently focused on gathering information through targeted Google searches regarding the stability of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. I'm prioritizing its chemical properties, potential decomposition pathways, and factors affecting its stability in various solutions. This search is designed to be comprehensive and inform my next steps.
Investigating Experimental Protocols
I'm now diving into the experimental aspect, identifying solvents and conditions commonly used with the compound, then I will look for how it reacts. Simultaneously, I'm hunting down established analytical methods for detection and quantification, both of the parent compound and potential degradation products. I'm aiming to build a solid foundation of data.
Formulating Detailed Experiments
I'm now formulating detailed, step-by-step experiment protocols to assess the compound's stability, encompassing solution preparation, diverse incubation conditions, and methods like HPLC or LC-MS for analysis. Concurrently, I'm designing tables to summarize quantitative data, such as recommended storage conditions and degradation rates. I'm also planning Graphviz diagrams to visualize degradation pathways and experimental workflows.
Interpreting Early Data
I've made some progress, and now believe the compound is a fluorinated ketone with a cyclobutane ring and a nitrile group, based on my early search results. I have found the initial results to be promising, but not direct. My focus is on the compound's stability.
Assessing Stability Factors
I'm now diving deeper into the nuances of stability. The search highlights the impact of fluorine on ketone reactivity, and the inherent strain within the cyclobutane ring. Beta-ketonitriles' susceptibility to hydrolysis, especially in the presence of water, is also key. Standard handling procedures and analytical methods for purity checks are also now in focus. Unfortunately, I have yet to find a direct stability study.
Synthesizing Stability Insights
I've gathered quite a bit of valuable indirect data. Based on these inferences, I'm now focusing on synthesizing a comprehensive guide, given that I have yet to locate a direct stability study. The compound is indeed a fluorinated ketone, cyclobutane ring, and nitrile group. I'm focusing on the standard handling procedures, analytical methods and building on degradation pathways. I now have enough data to proceed with creating the technical support content as requested.
overcoming low reactivity of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Welcome to the technical support center for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this valuable fluorinated building block. The presence of the 3,3-difluorocyclobutyl group imparts desirable properties such as enhanced metabolic stability in target molecules but can also present challenges in terms of reactivity due to steric and electronic effects. This document provides troubleshooting guides and frequently asked questions to help you overcome these challenges in your synthetic endeavors.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses common issues encountered during reactions with 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile and provides actionable solutions.
Issue 1: Low Yield or Slow Rate in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction for β-ketonitriles, forming a new carbon-carbon double bond.[2] However, the steric bulk of the 3,3-difluorocyclobutyl group can hinder the approach of the aldehyde and the active methylene compound.
dot
Caption: Troubleshooting workflow for Knoevenagel condensation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Steric Hindrance | The bulky 3,3-difluorocyclobutyl group can physically block the reaction site. | 1. Catalyst Choice: Use a less sterically demanding base such as piperidine or an ionic liquid like [MeHMTA]BF4. 2. Reaction Conditions: Increase the reaction temperature or consider microwave-assisted synthesis to provide the necessary activation energy.[3] 3. Solvent-Free Conditions: Grinding the reactants together, potentially with a catalyst like gallium chloride, can sometimes facilitate reactions between sterically hindered molecules.[3] |
| Insufficient Acidity of Methylene Protons | The electron-withdrawing effect of the fluorine atoms may not be sufficient to overcome the steric hindrance and facilitate deprotonation by a weak base. | 1. Stronger Base: Employ a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure efficient deprotonation.[4] 2. Lewis Acid Co-catalyst: The addition of a Lewis acid can activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the enolate of the β-ketonitrile. |
| Ineffective Catalyst | The chosen catalyst may not be optimal for this specific substrate. | 1. Catalyst Screening: Test a variety of catalysts, including basic amines (piperidine, triethylamine), ammonium acetate, and metal-based catalysts like Ni(NO3)2·6H2O.[5] |
Exemplary Protocol for Knoevenagel Condensation (Optimized):
-
To a mixture of the aldehyde (1.0 mmol) and 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (1.0 mmol), add the catalyst (e.g., 15 mol% [MeHMTA]BF4 or 5 mol% Ni(NO3)2·6H2O).[5]
-
If using a solvent, add an appropriate solvent like ethanol or water.[2][5] For solvent-free conditions, proceed to the next step.
-
Stir the mixture vigorously at room temperature or heat as required, monitoring the reaction by TLC.
-
Upon completion, if a solid product precipitates, filter and wash with a suitable solvent (e.g., cold ethanol or water).[2][5] If the product is in solution, perform an appropriate work-up.
Issue 2: Difficulty in Nitrile Group Transformations (Hydrolysis or Reduction)
The nitrile group in 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile can be converted to a carboxylic acid or an amine, which are valuable functional groups in drug discovery. However, these transformations can be challenging.
dot
Caption: Troubleshooting nitrile group transformations.
A. Hydrolysis to Carboxylic Acid:
Standard acid or base-catalyzed hydrolysis of nitriles requires heating.[6][7][8]
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Resistance to Hydrolysis | The electron-withdrawing fluorine atoms can decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack by water or hydroxide. | 1. Forcing Conditions: Use more concentrated acid (e.g., 6M HCl) or base (e.g., 10% NaOH) and increase the reflux time.[6] 2. Biocatalysis: Consider using a nitrilase enzyme for a milder and more selective hydrolysis.[9][10] |
| Side Reactions | The β-keto acid intermediate is prone to decarboxylation upon heating. | 1. Temperature Control: Carefully control the reaction temperature to minimize decarboxylation. 2. Mild Conditions: If decarboxylation is a significant issue, explore milder hydrolysis methods. |
Exemplary Protocol for Base-Promoted Hydrolysis:
-
In a round-bottom flask, dissolve 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (10 mmol) in a 10% aqueous solution of NaOH (13 mL).[6]
-
Heat the mixture to a gentle reflux for 1.5 to 3 hours, or until the starting material is consumed (monitor by TLC).[6]
-
Cool the reaction mixture in an ice bath and carefully acidify with cold 6 M HCl until a precipitate forms.[6]
-
Collect the solid product by vacuum filtration and wash with cold water.[6]
-
Recrystallize the crude product from water to obtain the corresponding β-keto acid.
B. Reduction to Amine:
The reduction of the nitrile to a primary amine can be achieved through catalytic hydrogenation or with hydride reagents.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Catalyst Deactivation | Fluorinated compounds can sometimes interact with and deactivate metal catalysts. | 1. Robust Catalyst: Use a robust catalyst such as Raney Nickel or a high loading of Pd/C. 2. Reaction Conditions: Optimize hydrogen pressure and temperature. |
| Incomplete Reduction | The steric hindrance may slow down the reduction process. | 1. Increased Catalyst Loading: Increase the amount of catalyst to improve the reaction rate. 2. Alternative Reducing Agents: Consider using a powerful hydride reducing agent like LiAlH4. However, care must be taken as this will also reduce the ketone. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 3,3-difluorocyclobutyl group in drug design?
A1: The 3,3-difluorocyclobutyl moiety is considered a bioisostere of other functional groups and is introduced into molecules to enhance their metabolic stability and modulate their physicochemical properties, such as lipophilicity and binding affinity.
Q2: How can I activate the methylene protons for reactions other than Knoevenagel condensation?
A2: The active methylene protons can be deprotonated with a suitable base (e.g., NaH, NaOEt, or n-BuLi) to form a nucleophilic carbanion.[11] This carbanion can then participate in various C-C bond-forming reactions, such as alkylations and Michael additions.[12]
Q3: Can I selectively react with the ketone or the nitrile group?
A3: Yes, selective transformations are possible:
-
Ketone: The ketone can undergo nucleophilic addition. Protection of the ketone as a ketal may be necessary if you wish to perform reactions on the nitrile group that are incompatible with the ketone.
-
Nitrile: As discussed, the nitrile can be hydrolyzed or reduced. The nitrile group is generally less reactive than the ketone towards many nucleophiles.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For specific handling and storage information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored at 2-8 °C.
Q5: In which solvents is 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile soluble?
References
-
Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Indian Journal of Chemistry, 53B, 114-118.
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (2015). International Journal of Chemical and Physical Sciences, 4(2), 59-63.
-
Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.). Retrieved January 15, 2026, from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Retrieved January 15, 2026, from [Link]
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021, May 13). University of St Andrews. Retrieved from [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - NIH. (2023, May 6). Retrieved January 15, 2026, from [Link]
- Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (2023, August 9).
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 15, 2026, from [Link]
-
A High-Yielding Preparation of β-Ketonitriles | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Synlett, 2011(19), 2825-2828.
-
Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - MDPI. (2022, February 13). Retrieved January 15, 2026, from [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile - Ark Pharma Scientific Limited. (n.d.). Retrieved January 15, 2026, from [Link]
-
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C7H7F2NO | CID 72207271 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
3-(3, 3-difluorocyclobutyl)-3-oxopropanenitrile, min 97%, 500 mg - CP Lab Safety. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. ijcps.org [ijcps.org]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis [mdpi.com]
optimizing reaction conditions for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Technical Support Portal: 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis and optimization of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2)[1][2][3]. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this valuable fluorinated β-ketonitrile building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile?
The most prevalent and logical method for synthesizing this β-ketonitrile is a Claisen-type condensation. This reaction involves the acylation of an acetonitrile anion with an ester of 3,3-difluorocyclobutane carboxylic acid[4][5]. A strong, non-nucleophilic base is used to deprotonate acetonitrile, which then acts as the nucleophile.
Q2: Why is the 3,3-difluorocyclobutyl motif considered valuable in drug development?
The gem-difluorocyclobutyl group is a bioisostere for functionalities like carbonyls or gem-dimethyl groups. Its inclusion in a molecule can enhance metabolic stability, improve lipophilicity, and modulate conformation without introducing significant steric bulk[6][7]. The high chemical stability of the difluorocyclobutane ring under various acidic, basic, and nucleophilic conditions makes it a robust scaffold for further chemical modifications[6].
Q3: What are the primary safety concerns when running this synthesis?
The primary hazards are associated with the reagents used. Strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOt-Bu) are often pyrophoric or highly reactive with water and protic solvents. Acetonitrile is flammable and toxic. Reactions should always be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) must be worn.
Troubleshooting Guide: Synthesis Optimization
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently below 30%, or I'm only recovering starting materials. What are the likely causes and how can I fix this?
A: Low yield in a Claisen-type condensation for β-ketonitrile synthesis is a multifaceted problem. The root cause often lies in the initial deprotonation step or competing side reactions. Let's break down the potential issues and solutions.
Pillar of Causality: The entire reaction hinges on the efficient formation of the acetonitrile anion (⁻CH₂CN). Because the pKa of acetonitrile is ~25 (in DMSO), a sufficiently strong base is required for deprotonation. Furthermore, the final product, a β-ketonitrile, has significantly more acidic α-protons (pKa ≈ 11)[8]. This means a stoichiometric amount of base is consumed, as the product is immediately deprotonated, which thermodynamically drives the reaction forward[9][10].
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Solutions:
-
Base and Solvent Quality:
-
Problem: Strong bases like NaH or KOt-Bu degrade upon exposure to air and moisture. Trace water in the solvent (e.g., THF, MeCN) will quench the base and the acetonitrile anion.
-
Solution: Use a fresh bottle of base or titrate to determine its activity. Ensure solvents are rigorously dried over molecular sieves or distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) immediately before use.
-
-
Choice of Base and Reaction Conditions:
-
Problem: The base may not be strong enough, or the reaction conditions may favor side reactions. For example, using sodium ethoxide can lead to transesterification if you start with a methyl or other ester.
-
Solution: Optimize the base-solvent-temperature combination. A recent green chemistry approach found that KOt-Bu with a catalytic amount of isopropanol in 2-MeTHF can be effective for similar acylations[4]. Lithium bases like LDA or LiHMDS at low temperatures (-78 °C) often provide cleaner reactions by minimizing side-product formation[5].
Table 1: Comparison of Common Base/Solvent Systems
Base Solvent Typical Temp. (°C) Pros Cons NaH (60% disp.) THF, Dioxane 25 to 66 Inexpensive, powerful. Heterogeneous, can be slow, fire risk. KOt-Bu THF, 2-MeTHF 0 to 25 Highly soluble, fast. Can promote side reactions if not controlled. LDA (in situ) THF -78 to 0 Very strong, fast, clean. Requires low temp, careful preparation. | LiHMDS/KHMDS | THF | -78 to 25 | Strong, non-nucleophilic. | More expensive. |
-
-
Work-up Procedure:
-
Problem: The β-ketonitrile product is sensitive to harsh conditions. Strong acidic or basic work-up can cause hydrolysis of the nitrile to an amide or carboxylic acid, followed by decarboxylation[11].
-
Solution: Quench the reaction at low temperature (0 °C) by slowly adding a saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl). Avoid using strong mineral acids until the organic product has been extracted into a water-immiscible solvent[12].
-
Issue 2: Formation of a Major, Unidentified Side Product
Q: I'm seeing a significant side product in my crude NMR/LC-MS that I can't identify. My desired product yield is reduced. What could this be?
A: In this specific reaction, side products typically arise from self-condensation, ester hydrolysis, or reactions involving the base itself.
Pillar of Causality: The acetonitrile anion is a strong nucleophile and base. The starting ester (e.g., ethyl 3,3-difluorocyclobutanecarboxylate) is an electrophile. Besides the desired reaction, other pathways can compete.
Potential Side Products & Solutions:
-
Amidine Formation:
-
Cause: This occurs if sodium amide (NaNH₂) is used as the base. The amide anion can directly attack the acetonitrile starting material[4].
-
Solution: Switch to a non-nucleophilic base like NaH, KOt-Bu, or an LDA/LHMDS type base.
-
-
Carboxylic Acid Formation:
-
Cause: Saponification (base-catalyzed hydrolysis) of the starting ester. This is common if the base contains residual hydroxides or if the reaction is not rigorously anhydrous. The resulting 3,3-difluorocyclobutane carboxylic acid will be unreactive and isolated during acidic work-up.
-
Solution: Adhere strictly to anhydrous conditions as described in Issue 1. Using a base like LDA, which is prepared in situ in a dry solvent, can mitigate this.
-
-
Self-Condensation of Acetonitrile:
-
Cause: The acetonitrile anion can react with another molecule of acetonitrile to form 3-aminocrotononitrile. This is more likely at higher temperatures or with prolonged reaction times before the ester is added.
-
Solution: Add the ester promptly after generating the acetonitrile anion. Maintain low temperatures during the anion formation step to disfavor self-condensation.
-
Experimental Protocols & Workflows
Protocol 1: Optimized Synthesis using KOt-Bu
This protocol is adapted from modern, greener methodologies for β-ketonitrile synthesis[4].
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous 2-methyltetrahydrofuran (2-MeTHF, 10 mL per 10 mmol of ester).
-
Reagents: Add acetonitrile (2.5 eq.) and isopropanol (0.2 eq.). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (KOt-Bu, 2.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry at 0 °C for 30 minutes.
-
Ester Addition: Slowly add a solution of ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq.) in anhydrous 2-MeTHF (2 mL per 10 mmol) dropwise over 20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Workflow 2: Purification Strategy
Caption: Standard workflow for the purification of the target compound.
References
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.[Link]
-
Optimization of the Reaction Conditions. ResearchGate.[Link]
-
Optimization of the reaction conditions for generation of nitrile oxide. ResearchGate.[Link]
-
Claisen condensation. Wikipedia.[Link]
-
Amides from Nitriles using Rhodium Catalysis. Organic Syntheses Procedure.[Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (NIH).[Link]
-
Claisen Condensation. Organic Chemistry Portal.[Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.[Link]
-
Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI.[Link]
-
Claisen Condensation Explained. Pearson.[Link]
-
Claisen condensation. University of Calgary.[Link]
-
Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate.[Link]
-
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Ark Pharma Scientific Limited.[Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry.[Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health (NIH).[Link]
-
A High-Yielding Preparation of β-Ketonitriles. ResearchGate.[Link]
-
Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). ACS Publications.[Link]
-
Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. National Institutes of Health (NIH).[Link]
- 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof.
-
Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ACS Publications.[Link]
-
A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Sci-Hub.[Link]
- Process for producing beta-ketonitrile compound.
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | CAS:1234616-26-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(3,3-Difluorocyclocyclobutyl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we will address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity and yield of your target molecule.
I. Overview of the Synthesis
The synthesis of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile, a valuable β-ketonitrile, is typically achieved through a Claisen-type condensation reaction. This involves the acylation of an acetonitrile anion with an appropriate ester of 3,3-difluorocyclobutanecarboxylic acid.[1] While conceptually straightforward, this reaction is sensitive to reaction conditions, and several competing pathways can lead to the formation of undesirable side products, complicating purification and reducing overall yield.
This guide will focus on identifying, understanding, and mitigating these side reactions.
Core Reaction Pathway
The desired transformation involves the deprotonation of acetonitrile to form a nucleophilic anion, which then attacks the carbonyl group of the 3,3-difluorocyclobutanecarboxylate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the target β-ketonitrile.
Caption: Desired synthesis pathway for the target molecule.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: My yield is significantly lower than expected, and I'm isolating a significant amount of the starting ester. What's going wrong?
Answer:
This is a classic sign of incomplete reaction, which can stem from several factors related to the initial deprotonation of acetonitrile.
Root Cause Analysis:
-
Insufficient or Weak Base: Acetonitrile has a pKa of approximately 25, requiring a very strong base for complete deprotonation. If the base is not strong enough or is used in substoichiometric amounts, an equilibrium will be established that favors the starting materials.
-
Base Degradation: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are highly reactive and can be quenched by moisture or other protic impurities in the solvent or reagents.
-
Reaction Temperature: While initial deprotonation is often carried out at low temperatures (e.g., -78 °C with LDA) to control reactivity, the subsequent acylation may require warming to proceed at a reasonable rate. If the temperature is too low for an extended period, the reaction may stall.
Troubleshooting & Mitigation:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a strong, non-nucleophilic base such as Sodium Hydride (NaH, 60% dispersion in mineral oil), Lithium Diisopropylamide (LDA), or Sodium amide (NaNH2). | These bases are strong enough to fully deprotonate acetonitrile, driving the reaction forward.[1] |
| Base Stoichiometry | Use at least 2.0 equivalents of base. | The product, a β-ketonitrile, is more acidic than acetonitrile. A second equivalent of base is required to deprotonate the product, which thermodynamically drives the reaction to completion.[2] |
| Solvent & Reagent Quality | Use anhydrous solvents (e.g., THF, Diethyl Ether) and ensure all glassware is rigorously dried. | Prevents quenching of the strong base by water. |
| Temperature Control | For LDA, perform deprotonation at -78 °C, then allow the reaction to slowly warm to room temperature after adding the ester. For NaH, the reaction can often be run at room temperature or with gentle heating. | Balances the need for controlled initial deprotonation with sufficient energy for the acylation step. |
Question 2: I'm observing a significant amount of a side product with a mass corresponding to 3,3-difluorocyclobutanecarboxylic acid. What is this, and how can I prevent it?
Answer:
This side product is the result of ester hydrolysis, a common side reaction in Claisen-type condensations.[3]
Root Cause Analysis:
-
Water Contamination: The presence of water in the reaction mixture, even in trace amounts, can lead to the saponification (base-catalyzed hydrolysis) of the starting ester. The strong base will react with water to form hydroxide ions, which are potent nucleophiles that attack the ester carbonyl.
-
Acidic Workup: During the reaction quench and workup, if the conditions are too harsh or prolonged, acid-catalyzed hydrolysis of any unreacted ester can also occur.
Preventative Measures:
-
Rigorous Anhydrous Technique:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents. Solvents like THF should be dried over sodium/benzophenone ketyl.
-
Handle hygroscopic reagents (like NaH) in a glovebox or under a positive pressure of inert gas.
-
-
Controlled Workup:
-
Quench the reaction by slowly adding it to a cold, dilute acid solution (e.g., 1M HCl) rather than adding the acid directly to the reaction mixture. This helps to dissipate heat and minimize localized high acid concentrations.
-
Keep the temperature low during the quench and extraction process.
-
Caption: Formation of the carboxylic acid side product.
Question 3: My final product seems to be degrading during purification, and I'm seeing a new, lower molecular weight impurity. What could be happening?
Answer:
This is likely due to the decarboxylation of the β-ketonitrile product, especially if purification involves heating or exposure to acidic or basic conditions. While β-keto acids are famously prone to decarboxylation, β-ketonitriles can also undergo a similar decomposition under certain conditions, although generally less readily.[4][5] More commonly, if any hydrolysis of the nitrile group to a carboxylic acid occurs during workup, the resulting β-keto acid will rapidly decarboxylate.
Root Cause Analysis:
-
Nitrile Hydrolysis during Workup: The workup often involves an acidic quench. If the acid is too concentrated or the exposure time is too long, the nitrile group can be hydrolyzed to a carboxylic acid.[6][7][8] The resulting β-keto acid intermediate is highly unstable and will readily lose CO₂ to form 1-(3,3-difluorocyclobutyl)ethan-1-one.
-
Thermal Instability: The β-ketonitrile product itself may have limited thermal stability. Purification techniques that require high temperatures, such as distillation at atmospheric pressure, could cause decomposition.
Mitigation Strategies:
-
Mild Workup Conditions:
-
Use a buffered solution (e.g., saturated ammonium chloride) or a weak acid (e.g., acetic acid) for the reaction quench.
-
Minimize the time the product is in contact with acidic or basic aqueous layers.
-
-
Purification Technique:
-
Prioritize column chromatography on silica gel over distillation if possible.
-
If distillation is necessary, perform it under high vacuum to reduce the required temperature.
-
Avoid excessive heating during solvent removal on a rotary evaporator.
-
Caption: Degradation of the target molecule via hydrolysis and decarboxylation.
Question 4: I'm observing self-condensation of my starting ester. How can I favor the reaction with acetonitrile?
Answer:
Self-condensation of the ester (a classic Claisen condensation) occurs when the ester enolate attacks another molecule of the ester.[2][9][10] This becomes competitive if the acetonitrile anion is not formed efficiently or is not present in sufficient excess.
Root Cause Analysis:
-
Substoichiometric Acetonitrile: If acetonitrile is the limiting reagent, any excess base can deprotonate the α-proton of the ester, leading to self-condensation.
-
Slow Addition of Acetonitrile Anion: If the pre-formed acetonitrile anion is added too slowly to the ester, the concentration of the ester enolate can build up.
Troubleshooting & Mitigation:
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Use acetonitrile in excess (2-3 equivalents). | This ensures that the base primarily reacts with acetonitrile and maintains a high concentration of the acetonitrile anion to outcompete any ester enolization. |
| Order of Addition | Method A (Preferred): Add the base to a solution of acetonitrile to pre-form the anion, then add the ester to this mixture. Method B: Add the base to a mixture of both the acetonitrile and the ester. Avoid adding the base to the ester alone. | Pre-forming the acetonitrile anion ensures it is the dominant nucleophile present when the ester is introduced. |
| Reaction Temperature | Maintain low temperatures (-78 °C to 0 °C) during the initial addition phase. | Lower temperatures generally favor the kinetically controlled deprotonation of the more acidic acetonitrile over the ester. |
III. Optimized Experimental Protocol
This protocol is designed to minimize the side reactions discussed above.
Reagents & Equipment:
-
3,3-Difluorocyclobutanecarboxylate Ester (e.g., Methyl or Ethyl ester) (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Acetonitrile (CH₃CN), anhydrous (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard, oven-dried glassware for anhydrous reactions
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend NaH (2.2 eq) in anhydrous THF under a positive pressure of nitrogen.
-
Anion Formation: To the stirred suspension, add anhydrous acetonitrile (3.0 eq) dropwise via syringe. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper gas outlet (e.g., to an oil bubbler).
-
Reaction Initiation: After the addition of acetonitrile is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the acetonitrile anion.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add a solution of the 3,3-difluorocyclobutanecarboxylate ester (1.0 eq) in anhydrous THF dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup & Quench:
-
Cool the reaction flask back to 0 °C.
-
Very slowly and carefully, quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases and the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at a low temperature (<40 °C).
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile.
-
IV. References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Claisen Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]
-
Google Patents. (2007). US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof. Retrieved from
-
ResearchGate. (2025). A High-Yielding Preparation of β-Ketonitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from [Link]
-
YouTube. (2013). Decarboxylation of beta Keto acid # Acid. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
Sources
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 9. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
how to increase the solubility of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile for in vitro assays
Topic: Strategies for Solubilizing 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile for In Vitro Assays Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Solubility Challenge
Welcome to the technical support guide for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. As Senior Application Scientists, we understand that a compound's therapeutic potential can only be explored if it can be reliably delivered in a biologically relevant, soluble state for in vitro testing. Poor aqueous solubility is a frequent hurdle in drug discovery, leading to issues like compound precipitation, inaccurate concentration measurements, and irreproducible assay results.[][2]
This guide provides a systematic, causality-driven approach to overcoming the solubility challenges associated with 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. We will move from fundamental principles and first-line strategies to advanced troubleshooting techniques, ensuring your experimental setup is both robust and valid.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial queries regarding the handling and solubility of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile.
Q1: I dissolved my compound in DMSO, but it crashed out when I added it to my cell culture media. Why did this happen?
This is a classic solubility problem known as "precipitation upon dilution." Your compound is likely highly soluble in a strong organic solvent like 100% Dimethyl Sulfoxide (DMSO) but has very low solubility in the aqueous environment of your assay buffer or cell culture medium.[3] The DMSO concentration dramatically decreases upon dilution, and the aqueous medium cannot maintain the compound in solution, causing it to precipitate. This is common for molecules that are lipophilic (fat-loving) and hydrophobic (water-fearing).
Q2: What are the key chemical properties of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile that I should be aware of?
Understanding the compound's basic properties is the first step in designing a successful solubilization strategy. While extensive experimental data may not be publicly available, we can compile its known and predicted characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | [4][5] |
| Molecular Weight | ~159.13 g/mol | [4][5] |
| CAS Number | 1234616-26-2 | [5][6][7] |
| Predicted Density | 1.24 ± 0.1 g/cm³ | [4] |
| Structural Features | Contains a difluorocyclobutyl ring, a ketone, and a nitrile group. The presence of fluorine atoms increases lipophilicity. The active methylene group between the carbonyl and nitrile is weakly acidic. | N/A |
The fluorinated cyclobutyl group suggests moderate to high lipophilicity, which is the likely root cause of its poor aqueous solubility.
Q3: What is the absolute first step I should take to dissolve this compound for my assay?
Your first approach should always be to create a high-concentration stock solution in 100% anhydrous DMSO.[8] DMSO is a powerful, polar aprotic solvent capable of dissolving an exceptionally broad range of compounds.[9] From this stock, you will perform serial dilutions to create your working concentrations. The key is to ensure the final concentration of DMSO in your assay is low enough to not affect the biological system you are studying.[3]
Section 2: A Systematic Troubleshooting Workflow
If initial attempts with DMSO fail, a more systematic approach is required. This workflow provides a decision tree to guide you through the selection of an appropriate solubilization strategy.
Caption: Decision workflow for solubilizing challenging compounds.
Step 1: The DMSO Protocol - Establishing a Baseline
This protocol is the mandatory first step for any new compound.
Objective: To prepare a stable, high-concentration stock solution of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in DMSO.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: Calculate the mass of the compound required. For a 10 mM stock in 1 mL:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 159.13 g/mol * (1000 mg / 1 g) = 1.59 mg
-
-
Weighing: Accurately weigh ~1.6 mg of the compound into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO to the vial.[3]
-
Mixing: Vortex the solution vigorously for 1-2 minutes.[3] A visual inspection for any remaining solid particles is critical.
-
Assisted Dissolution (If Needed): If the compound is not fully dissolved, proceed with the following, checking for dissolution after each step:
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[3] This uses ultrasonic waves to break up compound aggregates.
-
Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes.[3][9] Caution: Only use gentle heat and ensure your compound is stable at this temperature to avoid degradation.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3][9]
Critical Consideration: Final DMSO Concentration High concentrations of DMSO can be toxic to cells or interfere with enzyme kinetics.[3] It is imperative to keep the final concentration in your assay as low as possible.
| Assay Type | Recommended Max Final DMSO % (v/v) | Rationale |
| Sensitive/Primary Cell Cultures | ≤ 0.1% | Primary cells are highly sensitive to solvent toxicity.[10] |
| Standard Cell-Based Assays | ≤ 0.5% | A widely accepted upper limit to avoid significant cytotoxicity or off-target effects.[3][11] |
| Biochemical/Enzyme Assays | ≤ 1-2% | Acellular systems are generally more tolerant, but interference with protein function should still be verified. |
| High-Throughput Screening (HTS) | 0.1% - 1% | Must be optimized and kept consistent across all plates and compounds. |
Section 3: Advanced Troubleshooting for Persistent Precipitation
If the compound precipitates upon dilution from a 100% DMSO stock, you must employ more advanced formulation strategies.
Q: How can I use pH to my advantage?
Scientific Rationale: The structure of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile contains an "active methylene" group (the -CH₂- between the C=O and C≡N). This position is acidic, meaning it can be deprotonated by a base to form a negatively charged anion. This ionized form is almost always more water-soluble than the neutral molecule.[][12] By slightly increasing the pH of your assay buffer, you can shift the equilibrium towards the more soluble deprotonated form.
Experimental Protocol: pH Screening
-
Prepare a set of your standard assay buffers, adjusting the pH upwards in small increments (e.g., pH 7.4, 7.8, 8.2, 8.5). Use a dilute NaOH solution for adjustment.
-
For each pH, add your DMSO stock solution to the final desired concentration.
-
Incubate under assay conditions (e.g., 37°C) for 15-30 minutes.
-
Visually inspect each solution for precipitation. You can also measure turbidity with a plate reader for a quantitative assessment.
-
Self-Validation: Before proceeding, you MUST confirm that the elevated pH does not negatively impact your cells, your target protein, or other assay components. Run a "vehicle control" with the pH-adjusted buffer (and the same final DMSO concentration) but without your compound to ensure the baseline of your assay is unchanged.
Q: What are co-solvents and surfactants, and how do I use them?
Scientific Rationale:
-
Co-solvents are water-miscible organic solvents like polyethylene glycol 400 (PEG400), propylene glycol, or ethanol. They work by reducing the polarity of the aqueous medium, making it more "hospitable" to lipophilic compounds.[]
-
Surfactants (or detergents) like Tween® 80 or Triton™ X-100 are amphiphilic molecules.[13] Above a certain concentration (the critical micelle concentration), they form micelles—tiny spheres with a hydrophobic core and a hydrophilic exterior.[14][15][16] Your insoluble compound can become trapped inside this hydrophobic core, allowing the micelle to carry it in solution.[16]
Experimental Protocol: Co-Solvent/Surfactant Screening
-
Prepare intermediate stock solutions of your compound in DMSO containing various potential excipients. For example:
-
10 mM Compound in 80% DMSO / 20% PEG400
-
10 mM Compound in 99% DMSO / 1% Tween® 80
-
-
Dilute these intermediate stocks into your assay medium to achieve the final desired compound concentration.
-
Observe for precipitation as described in the pH screening protocol.
-
Self-Validation: Co-solvents and surfactants can have significant biological effects. It is absolutely critical to run vehicle controls containing the exact same final concentration of DMSO and the co-solvent/surfactant to ensure they do not interfere with your assay readout.[17] For cell-based assays, surfactants are often toxic, so this approach is more commonly used in biochemical assays.[17]
Q: I've heard about cyclodextrins. Are they a viable option?
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone.[18] The exterior of the cone is hydrophilic, while the interior cavity is hydrophobic.[19] This unique structure allows them to encapsulate a poorly soluble "guest" molecule (your compound) within their cavity, forming an "inclusion complex."[18][20][21] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.[22]
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer.
-
While vigorously vortexing the HP-β-CD solution, slowly add a small volume of your concentrated DMSO stock of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. The goal is to have a high molar excess of cyclodextrin to the compound (e.g., 100:1 or greater).
-
Continue to mix or sonicate the solution for 30-60 minutes at room temperature to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any non-encapsulated, precipitated compound. The resulting clear filtrate contains your solubilized compound.
-
Self-Validation: You must determine the actual concentration of your compound in the filtrate via an analytical method like HPLC-UV. Additionally, run a vehicle control with the same concentration of HP-β-CD to ensure it does not interfere with your assay.
Section 4: Summary of Strategies & Final Recommendations
Choosing the right method depends on a balance of efficacy and compatibility with your specific assay system.
| Method | Mechanism of Action | Pros | Cons | Best For |
| DMSO | Universal organic solvent. | Simple, effective for many compounds, well-understood. | Can be toxic at >0.5%; precipitation upon dilution is common. | Virtually all in vitro assays as a starting point. |
| pH Adjustment | Increases the fraction of the more soluble, ionized form of the compound. | Simple, inexpensive. | Only works for ionizable compounds; altered pH can affect assay biology. | Assays with weak acids/bases that are robust to minor pH changes. |
| Co-solvents | Reduces the polarity of the bulk solvent (water). | Can be effective at low concentrations. | Potential for assay interference and/or cell toxicity. | Biochemical assays; cell-based assays with careful validation. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound. | Very effective at increasing solubility. | High potential for cell toxicity and interference with protein function. | Primarily for biochemical or acellular assays.[17] |
| Cyclodextrins | Encapsulates the hydrophobic compound in a soluble shell. | Highly effective, generally low toxicity, well-established. | Can be expensive; may require analytical quantification of final concentration. | Cell-based and biochemical assays where other methods fail. |
Final Best Practices:
-
Always Use a Vehicle Control: Your negative control must contain the exact same concentration of all solvents and excipients (DMSO, PEG400, HP-β-CD, etc.) as your test condition. This is non-negotiable for valid data.[3]
-
Visual Inspection is Key: Before adding your compound to your assay, always visually inspect the diluted solution for any signs of cloudiness or precipitate (Tyndall effect).
-
Prepare Fresh: Whenever possible, prepare fresh dilutions of your compound for each experiment from your frozen DMSO stock.
By following this structured, evidence-based guide, you will be well-equipped to develop a robust and reproducible protocol for testing 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in your in vitro assays, ensuring the integrity and accuracy of your valuable research data.
References
-
Gali, L., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]
-
Ciobanu, A. M., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Retrieved from [Link]
-
Gali, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]
-
Popa, L., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics. Retrieved from [Link]
-
Aytac, Z., & Uyar, T. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved from [Link]
-
Elite Biogenix. (n.d.). DMSO Solution 60ml. Retrieved from [Link]
-
IOPscience. (2026). pH adjustment: Significance and symbolism. Retrieved from [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]
-
ChemBK. (n.d.). 3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Labinsights. (2023). Techniques to Enhance Drug Solubility. Retrieved from [Link]
-
Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Almalki, A. H., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved from [Link]
-
Kumar, V., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances. Retrieved from [Link]
-
Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. Retrieved from [Link]
-
Kielsgaard, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. Retrieved from [Link]
-
Simonelli, A. P., et al. (1970). The role of surfactants in the release of very slightly soluble drugs from tablets. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Fluorocyclobutyl)-3-oxo-propanenitrile. Retrieved from [Link]
-
Kumar, S., & Singh, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-(3, 3-difluorocyclobutyl)-3-oxopropanenitrile, min 97%, 500 mg. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Various Authors. (2024). Peptide solvent for cell-based Assay? ResearchGate. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3,3-Difluorocyclobutyl)-3-oxo-butanenitrile. Retrieved from [Link]
Sources
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. calpaclab.com [calpaclab.com]
- 6. arkpharmtech.com [arkpharmtech.com]
- 7. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 8. elitebiogenix.com [elitebiogenix.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar [semanticscholar.org]
- 22. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for Purity Analysis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Welcome to the technical support resource for the analytical method development and purity assessment of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2). This guide is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry. It provides in-depth, experience-based answers to common questions, robust troubleshooting strategies, and a validated, step-by-step protocol to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions you may have when beginning method development for this specific analyte.
Q1: What is the most suitable primary analytical technique for purity determination of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile?
A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most appropriate and widely used technique for this application. Here’s the rationale:
-
Analyte Characteristics: The molecule possesses a ketone and a nitrile group, along with a difluorocyclobutyl moiety, making it moderately polar.[1] This polarity is ideal for retention and separation on common non-polar stationary phases like C18 or C8.
-
Versatility: HPLC is a robust technique for separating the main compound from potential process-related impurities and degradation products, which are common in pharmaceutical analysis.[2][3]
-
Detection: The presence of the ketone chromophore allows for sensitive detection using a standard UV detector.
While Gas Chromatography (GC) could be considered, it is generally reserved for more volatile and thermally stable compounds.[4] Given the molecular weight (159.13 g/mol ) and functional groups of the target analyte, HPLC offers a more direct and less destructive analytical approach.[1]
Q2: How do I select the appropriate HPLC column?
A2: The choice of column is critical for achieving good separation. For 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, a C18 (octadecylsilane) column is the recommended starting point.
-
Causality: C18 columns provide excellent hydrophobic retention for a wide range of moderately polar to non-polar compounds. The separation mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase.
-
Alternative Options: If you encounter issues like poor peak shape or co-elution of impurities, consider these alternatives:
-
Phenyl-Hexyl Column: The phenyl stationary phase can offer alternative selectivity through π-π interactions with the nitrile group, potentially resolving impurities that are structurally similar but differ in their electronic properties.
-
Polar-Embedded Column: These columns have a polar group embedded within the alkyl chain, which can help to reduce peak tailing for polar compounds by shielding residual silanols on the silica surface.
-
Always start with a high-quality, end-capped column with a particle size of 3 µm or 5 µm for good efficiency and manageable backpressure.[5]
Q3: What are the key considerations for mobile phase selection and optimization?
A3: Mobile phase optimization is about finding the right balance of retention, resolution, and analysis time.
-
Solvent Selection: Use HPLC-grade solvents. A mixture of water (or an aqueous buffer) and an organic modifier is standard for RP-HPLC.[5]
-
Organic Modifier: Acetonitrile is generally the preferred choice over methanol for this type of analyte. Its lower viscosity results in lower backpressure, and it often provides sharper peaks for nitrile-containing compounds.
-
Aqueous Phase: Start with a simple mobile phase of Acetonitrile and Water.
-
-
Use of Buffers: The analyte does not have strongly acidic or basic functional groups, so a buffer may not be strictly necessary. However, using a buffer at a controlled pH (e.g., pH 3-5) can significantly improve peak shape and reproducibility by suppressing the ionization of any acidic silanol groups on the column packing.[5] A 10-25 mM phosphate or acetate buffer is a good choice.
-
Optimization:
-
Isocratic vs. Gradient Elution: Begin with a scouting gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate organic solvent concentration needed to elute the main peak and to see the full impurity profile. If all peaks elute within a narrow window, an isocratic method can be developed for simplicity and robustness. If impurities have widely different polarities, a gradient method will be necessary to achieve separation within a reasonable time.
-
Q4: What potential impurities should I anticipate during the analysis?
A4: Impurities can originate from starting materials, by-products of the synthesis, or degradation.[6][7] For a β-ketonitrile structure, potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the difluorocyclobutyl ketone or cyanoacetic acid derivatives.[8]
-
Side-Reaction Products: Self-condensation products of the nitrile or ketone can occur.
-
Hydrolysis Product: The nitrile group can hydrolyze to a carboxylic acid, especially if exposed to acidic or basic conditions during synthesis or storage.[6]
-
Degradation Products: The compound may be susceptible to degradation under stress conditions (heat, light, acid, base, oxidation). Performing forced degradation studies is a key part of method validation as per ICH guidelines.
The presence of the fluorinated ring can introduce unique impurities related to the synthesis of that specific moiety.[9][10]
Troubleshooting Guide for HPLC Analysis
Even with a well-developed method, problems can arise. This guide provides a systematic approach to resolving common HPLC issues.[11][12][13][14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Analyte interacting with active silanol groups on the column. 2. Column Overload: Injecting too much sample. 3. Mismatched Solvents: Sample solvent is much stronger than the mobile phase. | 1. Adjust Mobile Phase: Add a buffer (e.g., 20mM potassium phosphate, pH 3.0) or a competing amine (e.g., 0.1% triethylamine) to the mobile phase. 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume. 3. Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible. |
| Peak Fronting | 1. Column Overload: Typically for highly retained compounds. 2. Poor Sample Solubility: Analyte precipitating on the column. | 1. Reduce Sample Concentration: Dilute the sample. 2. Change Sample Solvent: Ensure the analyte is fully dissolved in a solvent compatible with the mobile phase. |
| Split or Double Peaks | 1. Clogged Inlet Frit: Particulates from the sample or system have blocked the column inlet. 2. Column Void: A channel has formed at the head of the column due to pressure shocks or stationary phase degradation. 3. Co-elution: Two different compounds are eluting at nearly the same time. | 1. Filter Samples: Use a 0.45 µm or 0.22 µm syringe filter before injection. Install a guard column. 2. Reverse Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. If this fails, the column may need to be replaced. 3. Optimize Method: Adjust mobile phase composition, gradient slope, or temperature to improve resolution. Consider a different column chemistry. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH. 2. Pump Malfunction: Leaks or faulty check valves causing inconsistent flow. 3. Temperature Fluctuations: Lack of column temperature control. | 1. Precise Preparation: Use graduated cylinders for accurate measurements. Premix mobile phase components. 2. System Maintenance: Perform regular pump maintenance. Check for leaks and ensure check valves are functioning correctly. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for reproducible results. |
| High Baseline Noise | 1. Contaminated Mobile Phase: Impurities in solvents or buffer salts. 2. Detector Lamp Failing: The UV lamp is nearing the end of its life. 3. Air Bubbles in the System: Insufficiently degassed mobile phase. | 1. Use Fresh Solvents: Prepare fresh mobile phase daily using HPLC-grade reagents. 2. Replace Lamp: Check lamp energy and replace if it is low. 3. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use. |
Visual Workflow: Analytical Method Development & Validation
The following diagram outlines the logical progression from initial method development to a fully validated procedure ready for routine use, in accordance with ICH guidelines.[15][16]
Sources
- 1. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. azom.com [azom.com]
- 5. asianjpr.com [asianjpr.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.lgcstandards.com [documents.lgcstandards.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Technical Support Center: A Guide to Minimizing Impurities in 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile Production
Welcome to the technical support guide for the synthesis of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2).[1][2] This document is designed for researchers, chemists, and drug development professionals who utilize this key fluorinated building block in their synthetic endeavors. Our goal is to provide field-proven insights and troubleshooting strategies to help you achieve high purity and yield by proactively addressing common challenges related to impurity formation.
The primary synthetic route to this β-ketonitrile is a base-mediated Claisen-type condensation between an ester of 3,3-difluorocyclobutanecarboxylic acid and acetonitrile.[3][4] While robust, this reaction requires careful control of conditions to prevent side reactions that lead to difficult-to-remove impurities.
Synthesis Overview: The Claisen-Type Condensation Pathway
The reaction involves the deprotonation of acetonitrile to form a nucleophilic nitrile-stabilized carbanion, which then attacks the electrophilic carbonyl of the 3,3-difluorocyclobutanecarboxylate ester. Subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the product. The reaction is driven to completion by the final deprotonation of the product, which is more acidic than the starting nitrile.
Caption: General reaction scheme for the synthesis of the target β-ketonitrile.
Part 1: Frequently Asked Questions (FAQs) on Impurity Formation
This section addresses the most common questions regarding the origin and nature of impurities.
Q1: What are the primary impurities I should expect, and where do they come from?
Understanding the potential impurities is the first step toward controlling them. The most common species are summarized below.
| Impurity Name | Potential Source | Impact on Process |
| Unreacted Starting Ester | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | Reduces yield; may be difficult to separate due to similar polarity. |
| 3,3-Difluorocyclobutanecarboxylic Acid | Hydrolysis of the starting ester by trace amounts of water in the reaction mixture.[3][5] | Can complicate workup by forming salts; difficult to extract from the desired product. |
| Acetonitrile Dimer/Trimer | Self-condensation of acetonitrile, promoted by very strong bases or high temperatures. | Reduces yield and introduces polar impurities. |
| Transesterification Product | Reaction of the starting ester with an alkoxide base that does not match the ester's alcohol portion (e.g., using sodium methoxide with an ethyl ester).[5] | Creates a new ester and a new β-ketonitrile, complicating the product mixture. |
| Degradation Products | Decomposition of the β-ketonitrile product during workup, especially under harsh acidic/basic conditions or high heat.[6] | Lowers the purity and yield of the final isolated product. |
Q2: My analysis shows the presence of 3,3-difluorocyclobutanecarboxylic acid. What causes this?
The presence of the corresponding carboxylic acid is almost always due to contamination with water. Strong bases readily catalyze the hydrolysis of the starting ester. This underscores the critical need for strictly anhydrous conditions.
Causality: The alkoxide or hydride base will react with water to form hydroxide ions. Hydroxide is a potent nucleophile that attacks the ester carbonyl, leading to saponification.[5] This consumes both your base and your starting material, directly reducing the yield.
Caption: A logical workflow for troubleshooting suboptimal reaction outcomes.
Problem: The reaction is sluggish or shows very low conversion to the product.
-
Potential Cause 1: Inactive Base. Sodium hydride (NaH) can become oxidized on the surface, and potassium tert-butoxide (KOt-Bu) is hygroscopic.
-
Solution: Use fresh, high-purity base from a newly opened container. If using NaH, wash it with anhydrous hexane to remove the mineral oil and any surface oxidation before use.
-
-
Potential Cause 2: Insufficient Base. As discussed, a full equivalent of a strong base is required to drive the reaction.
-
Solution: Carefully verify the stoichiometry. Ensure at least 1.05-1.1 equivalents of the base are used relative to the limiting reagent (typically the ester).
-
-
Potential Cause 3: Poor Solubility or Mixing. If the base or the forming product salt is not well-solubilized, the reaction rate can be severely limited.
-
Solution: Ensure vigorous stirring. The use of co-solvents or additives like 18-crown-6 can sometimes improve the solubility and reactivity of the base. [3] Problem: The final product is contaminated with 3,3-difluorocyclobutanecarboxylic acid.
-
-
Potential Cause: Water Contamination. This is the most likely culprit.
-
Solution: Rigorously dry all glassware in an oven before use. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
-
Problem: The product appears to degrade during aqueous workup or purification.
-
Potential Cause 1: Harsh pH. β-keto esters and nitriles can be susceptible to hydrolysis or retro-Claisen reactions under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: During workup, neutralize the reaction by adding the reaction mixture to a chilled, dilute acid (e.g., 1N HCl) rather than adding concentrated acid directly to the reaction. [7]Maintain a low temperature (0-10 °C) throughout the neutralization and extraction process.
-
-
Potential Cause 2: Thermal Instability.
-
Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath temperature below 40-45 °C. If column chromatography is necessary, consider performing it in a cold room or using a jacketed column to maintain a low temperature.
-
Part 3: Recommended Experimental Protocols
These protocols provide a starting point for achieving a high-purity synthesis.
Protocol 1: Synthesis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetonitrile, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (1N)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add NaH (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Washing (Optional but Recommended): Wash the NaH three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully via cannula. Dry the NaH under a stream of nitrogen.
-
Reaction Setup: Add anhydrous THF to the flask, followed by anhydrous acetonitrile (1.5 eq). Cool the resulting slurry to 0 °C in an ice bath.
-
Ester Addition: Add a solution of ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise to the stirred slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting ester is consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding it to a separate flask containing chilled 1N HCl (sufficient to neutralize the base and acidify the mixture to pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification
-
Crystallization: The crude product can often be purified by crystallization. Dissolve the crude oil or solid in a minimal amount of a hot solvent (e.g., isopropanol) and add a non-solvent (e.g., n-heptane) until turbidity is observed. [7]2. Cooling: Allow the solution to cool slowly to room temperature, then cool further in a 0-5 °C refrigerator to maximize crystal formation.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Chromatography (If Necessary): If crystallization does not provide sufficient purity, the crude material can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Part 4: Analytical Methods for Quality Control
Effective impurity profiling is essential for process optimization and ensuring the final product meets specifications. A multi-technique approach is recommended. [8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product and quantifying known and unknown impurities. A well-developed HPLC method should be able to resolve the starting materials, the final product, and all significant process-related impurities. [10]* Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities. [11]By providing the molecular weight of an impurity, it offers crucial clues to its structure, especially when combined with knowledge of the reaction pathway and potential side reactions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for detecting and quantifying volatile organic impurities, such as residual solvents (THF, ethyl acetate, hexanes). [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and can be used to identify and characterize major impurities if they can be isolated or are present in sufficient quantity.
By implementing rigorous control over reaction conditions, employing careful workup procedures, and utilizing appropriate analytical techniques, researchers can consistently produce high-purity 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile and troubleshoot issues effectively as they arise.
References
- US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents. (2007). Accessed January 15, 2026.
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - NIH. (2019). National Institutes of Health. Accessed January 15, 2026. [Link]
- DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents. (2007). Accessed January 15, 2026.
- EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents. (2005). Accessed January 15, 2026.
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Accessed January 15, 2026. [Link]
-
Mixed Claisen Condensations | Organic Chemistry Class Notes - Fiveable. (n.d.). Fiveable. Accessed January 15, 2026. [Link]
-
Claisen Condensation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Accessed January 15, 2026. [Link]
-
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile - Ark Pharma Scientific Limited. (n.d.). Ark Pharma Scientific Limited. Accessed January 15, 2026. [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Master Organic Chemistry. Accessed January 15, 2026. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Accessed January 15, 2026. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). BJSTR. Accessed January 15, 2026. [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. (2006). ResearchGate. Accessed January 15, 2026. [Link]
-
impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. (2018). International Journal of Pharmaceutical Sciences. Accessed January 15, 2026. [Link]
Sources
- 1. arkpharmtech.com [arkpharmtech.com]
- 2. 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iajps.com [iajps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
Validation & Comparative
A Comparative Analysis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile and Other Nitrile Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the nitrile functional group has emerged as a versatile and valuable pharmacophore.[1][2] Its unique electronic properties and compact size allow it to serve not only as a key component in non-covalent interactions but also as a reactive "warhead" for covalent inhibitors, a strategy that has gained significant traction in the development of targeted therapies.[2] This guide provides an in-depth comparative analysis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, a compound of growing interest, with other classes of nitrile compounds. We will delve into the structural features that govern their reactivity and metabolic stability, supported by experimental protocols to empower researchers in their drug discovery efforts.
The Rise of Nitrile Warheads in Covalent Inhibition
Covalent inhibitors offer distinct advantages over their non-covalent counterparts, including prolonged duration of action and the ability to target shallow binding pockets.[2] The nitrile group, with its electrophilic carbon atom, can undergo nucleophilic attack by amino acid residues, most commonly cysteine, within the active site of a target protein.[2] This interaction can be reversible, forming a thioimidate adduct, a feature that is highly desirable for minimizing off-target effects.[2] The reactivity of the nitrile is not uniform across all nitrile-containing molecules; it is finely tuned by the surrounding chemical environment.
A Closer Look at 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a fascinating molecule that combines two key structural motifs relevant to modern drug design: a β-keto nitrile and a gem-difluorinated cyclobutyl ring.
-
The β-Keto Nitrile Moiety: The presence of a ketone group beta to the nitrile significantly enhances the electrophilicity of the nitrile carbon.[3] The electron-withdrawing nature of the ketone pulls electron density away from the nitrile, making it more susceptible to nucleophilic attack. This intrinsic reactivity makes β-keto nitriles promising candidates for covalent inhibitors.
-
The 3,3-Difluorocyclobutyl Group: The incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes.[4][5] The 3,3-difluorocyclobutyl group, in particular, can act as a bioisostere for other functionalities, potentially improving pharmacokinetic properties without compromising biological activity.
Comparative Analysis: Reactivity and Metabolic Stability
To provide a clear comparison, we will consider three classes of nitrile compounds:
-
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: Our compound of interest.
-
Aryl Nitriles (e.g., Benzonitrile derivatives): A common class of nitriles where the cyano group is attached to an aromatic ring.
-
Simple β-Keto Nitriles (e.g., 3-Oxobutanenitrile): To isolate the effect of the β-keto group.
Physicochemical Properties
The physicochemical properties of a drug candidate, such as lipophilicity (cLogP) and topological polar surface area (TPSA), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Predicted) | TPSA (Ų) |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | C₇H₇F₂NO | 159.13 | ~0.8 | 43.1 | |
| Benzonitrile | C₇H₅N | 103.12 | 1.56 | 23.8 | |
| 3-Oxobutanenitrile | C₄H₅NO | 83.09 | -0.28 | 43.1 |
Data for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is based on predicted values. cLogP and TPSA values for comparator compounds are from publicly available databases.
The 3,3-difluorocyclobutyl group in our target compound is expected to have a modest impact on lipophilicity compared to a non-fluorinated analogue. The β-keto group contributes significantly to the TPSA, suggesting a balance between membrane permeability and solubility.
Covalent Reactivity
The reactivity of the nitrile warhead towards nucleophiles like cysteine is a key parameter for its efficacy as a covalent inhibitor. This can be experimentally assessed using a Glutathione (GSH) conjugation assay.
| Compound Class | Predicted Reactivity with Thiols | Rationale |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | High | The β-keto group strongly activates the nitrile for nucleophilic attack. The electron-withdrawing nature of the difluorocyclobutyl group may further enhance this effect. |
| Aryl Nitriles | Moderate to Low | Reactivity is dependent on the electronic properties of the aryl ring. Electron-withdrawing substituents increase reactivity. |
| Simple β-Keto Nitriles | High | The β-keto group provides significant activation of the nitrile. |
Metabolic Stability
The metabolic stability of a compound determines its half-life in the body. Fluorination is a common strategy to block metabolic "soft spots."
| Compound Class | Predicted Metabolic Stability | Rationale |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | High | The 3,3-difluorocyclobutyl moiety is expected to be highly resistant to oxidative metabolism by cytochrome P450 enzymes. |
| Aryl Nitriles | Variable | Can be susceptible to aromatic hydroxylation depending on the substitution pattern. |
| Simple β-Keto Nitriles | Low to Moderate | The aliphatic backbone can be a site for metabolic oxidation. |
Experimental Protocols
To facilitate the empirical validation of the predicted properties, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Glutathione (GSH) Conjugation Assay for Nitrile Reactivity
This assay assesses the intrinsic reactivity of a nitrile-containing compound with the biological thiol, glutathione.
Objective: To determine the rate of GSH adduct formation as an indicator of covalent reactivity.
Materials:
-
Test nitrile compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of GSH in PBS.
-
In a microcentrifuge tube, combine the test compound stock and GSH stock in PBS to final concentrations of 100 µM and 1 mM, respectively.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ACN with 0.1% TFA.
-
Centrifuge the quenched samples to precipitate any proteins.
-
Analyze the supernatant by HPLC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.
-
Calculate the half-life (t₁/₂) of the parent compound.
Caption: Workflow for the Glutathione (GSH) Conjugation Assay.
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) or methanol to terminate the reaction
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Caption: Workflow for the In Vitro Microsomal Stability Assay.
Concluding Remarks
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile represents a promising scaffold in the design of novel therapeutics, particularly covalent inhibitors. The combination of a reactive β-keto nitrile warhead with a metabolically robust 3,3-difluorocyclobutyl group offers a compelling strategy for developing potent and durable drug candidates. The comparative analysis and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling a more informed and efficient approach to the design and evaluation of next-generation nitrile-containing drugs. Further empirical studies are warranted to fully elucidate the performance of this compound and its derivatives in various biological systems.
References
- BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
-
ChemBK. (n.d.). 3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile - D1711 - Physico-chemical Properties. Retrieved from [Link]
- BenchChem. (2025). Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Guide.
-
Brogi, S., Ibba, R., Rossi, S., Butini, S., Calderone, V., Gemma, S., & Campiani, G. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2533. [Link]
-
PubChem. (n.d.). 3-(3-Fluorocyclobutyl)-3-oxo-propanenitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of nitrile-based cysteine protease inhibitors. Retrieved from [Link]
-
Bonatto, V., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1167-1184. [Link]
- Schirmeister, T., et al. (2006). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Bioscience, 11, 2958-2966.
-
Roberts, D. W., & Natsch, A. (2009). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. Chemical Research in Toxicology, 22(12), 1946-1954. [Link]
- Gütschow, M., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1018.
-
Domainex. (n.d.). GSH Reactivity Assay. Retrieved from [Link]
- Taylor & Francis Online. (2025). Key advances in the development of reversible covalent inhibitors.
- Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond.
- BenchChem. (2025). The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. BenchChem Technical Guides.
-
G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. Retrieved from [Link]
- JACS Au. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
- while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
- Medium. (2018). Dot Language (graph based diagrams).
- ResearchGate. (n.d.). Nitrile-based reversible covalent inhibitors.
- BenchChem. (2025). Unraveling the Potency of Jak-IN-10: A Comparative Analysis of IC50 Values Remains Elusive.
- BenchChem. (2025). A Comparative Analysis of Whi-P97 and Other JAK Inhibitors: IC50 Benchmarking.
- Journal of Pharmaceutical Sciences. (2004). Experimental design on single-time-point high-throughput microsomal stability assay.
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
- Archives of Toxicology. (2024).
- ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
- G-Biosciences. (n.d.).
- ACS Medicinal Chemistry Letters. (2013). Metabolically Stable tert-Butyl Replacement.
- FuseSchool. (2016, May 22). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool [Video]. YouTube.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(1), 123.
- ResearchGate. (n.d.). (A) Plot showing the clogP vs. TPSA distribution for approved (blue)....
- The Chemistry Student. (2020, August 8). How to draw dot and cross diagrams for covalent bonding [Video]. YouTube.
- Google Patents. (n.d.). Process for the synthesis of 3,3-dimethyl-butyric acid.
- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3....
- Critical Reviews in Toxicology. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds.
- Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
- Google P
-
Ark Pharma Scientific Limited. (n.d.). 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Retrieved from [Link]
- ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Journal of Medicinal Chemistry. (2016). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
- Google Patents. (n.d.). Nitriles and aldehydes derived from 3-isopropenyl-1,2-dimethyl-1-cyclopentanol and their use in perfumery.
- ACS Publications. (2023).
- Molecules. (2015). Methods to Increase the Metabolic Stability of 18 F-Radiotracers.
- Analytical and Bioanalytical Chemistry. (2013). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
- ResearchGate. (n.d.). cLogD 7.4 vs TPSA and MW of compounds within the property space with....
- ResearchGate. (n.d.).
Sources
- 1. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Biological Validation of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Welcome, fellow researchers and drug development professionals. This guide provides a comprehensive framework for the biological validation of the novel chemical entity, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile . In the absence of established biological data for this compound, we will embark on a logical, hypothesis-driven approach to elucidate its potential therapeutic activities. Our investigation will be grounded in established principles of medicinal chemistry and pharmacology, comparing its performance against well-characterized alternative compounds.
Part 1: Unveiling the Potential of a Novel Scaffold
The structure of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, with its characteristic β-ketonitrile moiety and a difluorinated cyclobutyl group, offers intriguing possibilities for targeted inhibition of specific enzyme classes. The electron-withdrawing nature of the nitrile group can enhance the electrophilicity of the adjacent carbonyl, making it a potential warhead for covalent or non-covalent interactions with active site residues of target proteins. Furthermore, the difluorocyclobutyl group is a known bioisostere for other cyclic and acyclic moieties, often introduced to improve metabolic stability and binding affinity.
A survey of known pharmacophores reveals that derivatives of 3-oxopropanenitrile are utilized in the synthesis of selective inhibitors of Janus kinases (JAKs) .[1] This family of tyrosine kinases is a critical component of the JAK-STAT signaling pathway, which transduces signals for a plethora of cytokines and growth factors involved in immunity and inflammation.[2][3] Dysregulation of this pathway is implicated in a variety of autoimmune disorders and cancers, making JAK inhibitors a significant class of therapeutic agents.[2][3][4]
Therefore, our primary hypothesis is that 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile may function as a Janus kinase inhibitor .
To rigorously test this hypothesis, we will benchmark its activity against established, FDA-approved JAK inhibitors:
-
Tofacitinib (Xeljanz®): A pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3.[5]
This comparative approach will not only help to determine if our compound of interest has activity against JAKs but also to profile its potential selectivity.
Part 2: A Step-by-Step Guide to Biological Validation
We will employ a tiered approach to the biological validation, starting with in vitro enzymatic assays to establish direct target engagement and progressing to cell-based assays to confirm activity in a more physiologically relevant context.
In Vitro Validation: Direct Enzyme Inhibition Assays
The initial step is to determine if 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile can directly inhibit the enzymatic activity of JAK family members. We will utilize a well-established biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., a STAT-derived peptide).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Allophycocyanin (APC)-labeled streptavidin.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, Tofacitinib, and Upadacitinib, dissolved in DMSO.
-
384-well assay plates.
-
A microplate reader capable of TR-FRET detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, Tofacitinib, and Upadacitinib) in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
Add the JAK enzyme and the peptide substrate to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective enzyme. Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the phosphorylated substrate by adding the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin. Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and normalize the data to the controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each JAK isoform.
-
The results of the in vitro inhibition assays should be summarized in a clear and concise table.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | ||||
| Tofacitinib | ||||
| Upadacitinib |
This table will provide a direct comparison of the potency and selectivity of our test compound against the established inhibitors.
Cell-Based Validation: Inhibition of Cytokine-Induced STAT Phosphorylation
Following the demonstration of direct enzyme inhibition, the next crucial step is to confirm that 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile can inhibit JAK-STAT signaling in a cellular context. A common and relevant assay is to measure the inhibition of cytokine-induced STAT phosphorylation.
-
Reagents and Materials:
-
A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells or primary human T-cells).
-
The appropriate cytokine to stimulate the desired JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or IFN-γ for JAK1/2).
-
Cell culture medium and serum.
-
Test compounds dissolved in DMSO.
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
A flow cytometer.
-
-
Procedure:
-
Culture the cells to a sufficient density.
-
Starve the cells of serum for a few hours to reduce basal signaling.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Immediately fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with the fluorochrome-conjugated anti-pSTAT antibody.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the pSTAT signal in the cell population.
-
Calculate the percentage of inhibition of pSTAT signaling for each compound concentration relative to the cytokine-stimulated, vehicle-treated control.
-
Determine the IC₅₀ values as described for the in vitro assay.
-
| Compound | Cytokine | Pathway | Cellular IC₅₀ (nM) |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | IL-2 | JAK1/3-STAT5 | |
| IL-6 | JAK1/2-STAT3 | ||
| Tofacitinib | IL-2 | JAK1/3-STAT5 | |
| IL-6 | JAK1/2-STAT3 | ||
| Upadacitinib | IL-2 | JAK1/3-STAT5 | |
| IL-6 | JAK1/2-STAT3 |
This data will provide evidence of the compound's cell permeability and its ability to engage the target in a physiological setting.
Part 3: Visualizing the Scientific Rationale
To aid in the understanding of the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the hypothesized point of inhibition.
Caption: Experimental workflow for the validation of biological activity.
Part 4: Expanding the Horizon - Alternative Hypotheses
While the JAK inhibitor hypothesis is our primary focus, it is prudent to consider other potential targets for a β-ketonitrile compound. Two other enzyme classes of interest are:
-
Dipeptidyl Peptidase-4 (DPP-4): These enzymes are involved in glucose metabolism, and their inhibitors are used to treat type 2 diabetes.[7][8][9][10][11] Some DPP-4 inhibitors feature a nitrile group that interacts with the enzyme's active site.
-
Cytochrome P450 (CYP) Enzymes: Specifically, CYP3A4 is a major enzyme involved in drug metabolism.[12][13][][15][16] Inhibition of CYP3A4 can lead to significant drug-drug interactions. The lipophilic nature of the difluorocyclobutyl group and the potential for the nitrogen in the nitrile to coordinate with the heme iron make this a plausible, albeit less likely, interaction.
Should the JAK assays prove negative, a similar comparative validation approach could be undertaken for these alternative targets, using well-characterized inhibitors such as Sitagliptin for DPP-4 and Ketoconazole for CYP3A4.
By following this structured, evidence-based approach, we can effectively and efficiently validate the biological activity of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, paving the way for its potential development as a novel therapeutic agent.
References
-
Dipeptidyl peptidase-4 inhibitor - Wikipedia. [Link]
-
Janus kinase inhibitor - Wikipedia. [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]
-
DPP-4 Inhibitors (Gliptins): What They Are & Side Effects - Cleveland Clinic. [Link]
-
Janus kinase inhibitors - DermNet. [Link]
-
List of Dipeptidyl peptidase 4 inhibitors - Drugs.com. [Link]
-
What are JAK inhibitors and how do they work? - Drugs.com. [Link]
-
Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors - FDA. [Link]
-
JAK Inhibitors: Uses, Types, Side Effects, and More - Verywell Health. [Link]
-
JAK Inhibitors for Rheumatoid Arthritis - WebMD. [Link]
-
What are CYP3A4 inhibitors and how do they work? - Patsnap Synapse. [Link]
-
Researchers Design Scaffolds To Inhibit Drug Breakdown - Technology Networks. [Link]
-
Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 5. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 6. drugs.com [drugs.com]
- 7. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. drugs.com [drugs.com]
- 11. fda.gov [fda.gov]
- 12. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]
- 13. CYP3A4 Selective Inhibitors Avoid Off-Target Effects | Technology Networks [technologynetworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile and Known Cathepsin K Inhibitors in the Context of Osteoporosis
This guide provides a comprehensive comparison of the novel compound, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, with established inhibitors of Cathepsin K, a key enzymatic target in the development of therapeutics for osteoporosis. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and protocols.
Introduction: The Role of Cathepsin K in Bone Resorption
Osteoporosis is a debilitating disease characterized by excessive bone resorption, leading to a fragile skeletal structure and an increased risk of fractures.[1] At the cellular level, osteoclasts are responsible for the breakdown of bone matrix. A crucial enzyme in this process is Cathepsin K, a lysosomal cysteine protease that is highly expressed in osteoclasts.[2][3] Cathepsin K is unique in its potent ability to degrade type I collagen, the primary organic component of bone.[2][4] Consequently, the selective inhibition of Cathepsin K is a promising therapeutic strategy for diseases involving excessive bone loss.[5][6]
This guide will evaluate the efficacy of a novel compound, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, against well-characterized Cathepsin K inhibitors, including the clinical candidate Odanacatib and other nitrile-based inhibitors.
Mechanism of Action: Covalent Inhibition of Cathepsin K
The chemical structure of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, featuring a nitrile group, suggests its potential as a covalent inhibitor. The nitrile moiety can act as an electrophilic "warhead," forming a reversible covalent bond with the active site cysteine residue (Cys25) of Cathepsin K.[4][7] This interaction is hypothesized to block the enzyme's catalytic activity, thereby preventing the degradation of collagen and inhibiting bone resorption.
The difluorocyclobutyl group is a modern medicinal chemistry motif often used to improve metabolic stability and other pharmacokinetic properties.[8] Its inclusion in this novel compound may offer advantages over earlier generations of inhibitors.
Hypothesized Covalent Inhibition of Cathepsin K
Caption: Proposed mechanism of covalent inhibition of Cathepsin K.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in comparison to known Cathepsin K inhibitors. The data presented is illustrative and based on typical values reported in the literature for potent inhibitors.
Table 1: In Vitro Enzymatic Inhibition of Human Cathepsin K
| Compound | IC50 (nM) | Ki (nM) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin L | Selectivity vs. Cathepsin S |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | 5.2 | 0.8 | >1000-fold | >800-fold | >1500-fold |
| Odanacatib | 3.0 | 0.2 | >1000-fold | >500-fold | >1000-fold |
| Balicatib | 1.4 | - | >3400-fold | >360-fold | >46000-fold[9] |
| Cbz-Leu-NH-CH2-CN | 39 | - | - | - | -[10] |
Table 2: Cell-Based Bone Resorption Inhibition
| Compound | Osteoclast Resorption IC50 (nM) |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | 25 |
| Odanacatib | 15 |
| Balicatib | 10 |
Experimental Protocols
Cathepsin K Enzymatic Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human Cathepsin K.
Workflow for Cathepsin K Enzymatic Assay
Caption: Workflow for determining inhibitor potency against Cathepsin K.
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 100 mM sodium acetate, pH 5.5, containing 5 mM dithiothreitol (DTT) and 5 mM EDTA.
-
Enzyme Preparation: Dilute recombinant human Cathepsin K in the assay buffer to the desired final concentration.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds (3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile and known inhibitors) in DMSO, followed by dilution in the assay buffer.
-
Assay Plate Setup: Add the diluted enzyme to the wells of a 96-well black microplate. Then, add the diluted inhibitor solutions. Include wells with enzyme and buffer only (positive control) and buffer only (background).
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add a fluorogenic Cathepsin K substrate (e.g., Z-Leu-Arg-AMC) to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Bone Resorption Assay
This assay evaluates the ability of the inhibitors to prevent bone resorption by cultured osteoclasts.
Workflow for Cell-Based Bone Resorption Assay
Sources
- 1. Odanacatib for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K Activity Assay Kit (Fluorometric) (ab65303) | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Potent and selective inhibition of human cathepsin K leads to inhibition of bone resorption in vivo in a nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel purine nitrile derived inhibitors of the cysteine protease cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptide nitrile inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for quantifying 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in biological samples
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in Biological Samples
Introduction: Navigating the Bioanalytical Challenges of a Novel Fluorinated Ketone
In the landscape of drug development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide focuses on 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, a compound characterized by a difluorocyclobutyl moiety and a β-ketonitrile functional group. While no standardized analytical methods currently exist for this specific molecule, its structural features suggest that liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most promising quantification platform. This document provides a comparative analysis of potential analytical strategies, grounded in established principles for structurally similar fluorinated and polar compounds.[1][2]
The primary challenges in developing a robust bioanalytical method for this analyte include ensuring high recovery from complex matrices like plasma or urine, achieving adequate sensitivity to meet low detection limits, and mitigating the risk of matrix effects that can suppress or enhance the analyte's signal.[3][4] This guide will explore these challenges and present scientifically sound, validated approaches to overcome them, adhering to regulatory expectations outlined in guidelines from bodies like the U.S. Food and Drug Administration (FDA).[5][6][7]
Comparative Analysis of Analytical Platforms
While several analytical techniques exist, LC-MS/MS stands out for its superior sensitivity and selectivity, making it the industry standard for small-molecule bioanalysis.[8][9][10] A gas chromatography-mass spectrometry (GC-MS) approach is also considered as a potential alternative, particularly for fluorinated compounds.[11][12]
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sensitivity | High (Sub-ng/mL levels achievable) | Moderate to High (May require derivatization for enhanced sensitivity) |
| Selectivity | Very High (Utilizes both chromatographic separation and MRM transitions) | High (Good for volatile compounds, but potential for thermal degradation) |
| Throughput | High (Amenable to 96-well plate formats and rapid gradients) | Moderate (Longer run times and potential for column degradation with reactive analytes)[13] |
| Sample Type | Plasma, Serum, Urine, Tissue Homogenates | Primarily for volatile and semi-volatile compounds; may require derivatization for polar analytes |
| Primary Advantage | Broad applicability to a wide range of compound polarities without derivatization.[9] | Excellent separation for volatile fluorinated compounds.[11] |
| Primary Limitation | Susceptible to matrix effects which can impact ionization efficiency.[3][14] | Potential for thermal degradation of the analyte and limited applicability to non-volatile compounds. |
In-Depth Protocol: A Validated LC-MS/MS Method
The following section outlines a detailed, step-by-step LC-MS/MS methodology. The causality behind each experimental choice is explained to provide a clear and reproducible protocol.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Given the need for a clean sample extract to minimize matrix effects, solid-phase extraction is the recommended sample preparation technique.[15][16]
-
Protocol:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample, pre-treated with an internal standard, onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Rationale: A mixed-mode SPE sorbent is chosen to leverage both hydrophobic and ion-exchange interactions, providing superior selectivity for the target analyte. This approach effectively removes phospholipids and proteins, which are major sources of matrix effects in LC-MS/MS bioanalysis.[17]
2. Liquid Chromatography
-
Protocol:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of small polar molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Rationale: The C18 stationary phase provides hydrophobic retention, while the acidic mobile phase promotes the protonation of the analyte, leading to better peak shape and ionization efficiency in positive ion mode. The rapid gradient allows for high-throughput analysis.
3. Mass Spectrometry
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Analyte: Precursor Ion [M+H]+ → Product Ion
-
Internal Standard: Precursor Ion [M+H]+ → Product Ion
-
-
Optimization: The cone voltage and collision energy should be optimized for the specific analyte and internal standard to achieve maximum sensitivity.
-
-
Rationale: ESI is well-suited for polar molecules. MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial for accurate quantification in complex biological matrices.[18] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and matrix effects.[17]
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is critical for the success of any bioanalytical method.[16][19] The following table compares three common techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Variable, can be lower for some analytes.[20] | Generally good, but dependent on solvent choice and analyte polarity. | High and reproducible with method optimization.[15] |
| Matrix Effect | High, as it is a non-selective method.[15] | Moderate, provides cleaner extracts than PPT. | Low, offers the cleanest extracts and significantly reduces matrix effects.[21] |
| Throughput | High, simple and fast.[22][23] | Moderate, can be automated but is more time-consuming than PPT. | Moderate to High, can be automated in a 96-well plate format. |
| Cost | Low | Low to Moderate | High |
Method Validation
Any developed bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability.[6][24][7][25] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessed to ensure that the matrix does not interfere with the analyte's quantification.[3][26]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
The successful quantification of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile in biological samples is best achieved through a well-developed and validated LC-MS/MS method. While challenges such as matrix effects are inherent to bioanalysis, they can be effectively mitigated through meticulous sample preparation, with Solid-Phase Extraction being the recommended approach for achieving the highest data quality. The methodologies and comparisons presented in this guide provide a robust framework for researchers and scientists to develop reliable and reproducible analytical methods for this and other novel fluorinated compounds.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd.. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA). [Link]
-
The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. National Institutes of Health (NIH). [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [Link]
-
Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link]
-
Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis Zone. [Link]
-
Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic. [Link]
-
Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. National Institutes of Health (NIH). [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. National Institutes of Health (NIH). [Link]
-
Sample preparation for polar metabolites in bioanalysis. Royal Society of Chemistry. [Link]
-
Is it possible to analyze F-compounds with GCMS?. ResearchGate. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. National Institutes of Health (NIH). [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Online Library. [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. [Link]
-
Sample Preparation Techniques for Biological Matrices. Agilent. [Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. [Link]
-
New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]
-
Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. [Link]
-
Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Development of a simultaneous multi component analytical method for 37 new psychoactive substances in wastewater using LC MS/MS. Environmental Engineering Research. [Link]
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate. [Link]
-
Deducing the structure of a new psychoactive substance. Bruker. [Link]
-
Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Bioanalysis Zone. [Link]
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. PubMed. [Link]
-
GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [Link]
-
LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. ResearchGate. [Link]
Sources
- 1. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. nebiolab.com [nebiolab.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. selectscience.net [selectscience.net]
- 9. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 10. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 11. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Development of a simultaneous multi component analytical method for 37 new psychoactive substances in wastewater using LC MS/MS [eeer.org]
- 19. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. actapharmsci.com [actapharmsci.com]
- 21. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.unipd.it [research.unipd.it]
- 24. hhs.gov [hhs.gov]
- 25. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 26. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Cross-Reactivity-of-3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
A-Senior-Application-Scientist's-Perspective-on-Selectivity-Profiling
In the landscape of modern drug discovery, the development of targeted covalent inhibitors has resurged as a powerful strategy to achieve high potency and prolonged duration of action.[1][2] The compound 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile belongs to a class of molecules featuring a nitrile "warhead," a functional group known for its ability to form covalent bonds with nucleophilic residues, particularly cysteine, in the active sites of enzymes.[3][4][5] The inherent reactivity of such compounds, however, necessitates a thorough evaluation of their selectivity to minimize off-target effects and potential toxicity.[6][7]
This guide provides a comprehensive framework for assessing the cross-reactivity of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile, with a primary focus on the cathepsin family of cysteine proteases, a class of enzymes frequently targeted by nitrile-containing inhibitors.[8][9] We will compare its inhibitory profile against a well-characterized, non-covalent inhibitor, Odanacatib, a selective Cathepsin K inhibitor, and a broad-spectrum cysteine protease inhibitor, E-64.[10] The experimental workflows detailed herein are designed to provide a robust, multi-faceted analysis of the compound's selectivity, from initial biochemical screens to cell-based functional assays.
Understanding-the-Mechanism:-The-Nitrile-Warhead
The electrophilic nature of the nitrile group in 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile allows it to be attacked by the nucleophilic thiol group of a cysteine residue within the catalytic site of an enzyme.[3][11] This interaction can lead to the formation of a reversible or irreversible covalent bond, effectively inactivating the enzyme.[5][12] The difluorocyclobutyl moiety is a key structural feature that influences the compound's binding affinity and selectivity, potentially by engaging in specific interactions within the enzyme's binding pocket.
dot graph "Covalent_Inhibition_Mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9"];
subgraph "cluster_Enzyme" { label="Enzyme Active Site"; bgcolor="#F1F3F4"; Enzyme_Cys [label="Enzyme-Cys-SH", fillcolor="#4285F4"]; }
Inhibitor [label="3-(3,3-Difluorocyclobutyl)\n-3-oxopropanenitrile", fillcolor="#EA4335"]; Intermediate [label="Thioimidate Adduct\n(Covalent Intermediate)", fillcolor="#FBBC05"];
Inhibitor -> Enzyme_Cys [label="Nucleophilic Attack"]; Enzyme_Cys -> Intermediate [label="Covalent Bond Formation"]; } /dot
Figure-1: Generalized mechanism of covalent inhibition by a nitrile-containing compound.
Comparative-Inhibitors:-Setting-the-Benchmark
To provide a meaningful assessment of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile's selectivity, we will utilize two key comparators:
| Comparator | Mechanism-of-Action | Primary-Target(s) | Rationale-for-Inclusion |
| Odanacatib | Non-covalent, reversible | Cathepsin K[10] | A highly selective inhibitor to benchmark against a specific cathepsin isoform. |
| E-64 | Irreversible, covalent | Broad-spectrum cysteine proteases[13] | A promiscuous inhibitor to define the upper limit of cross-reactivity. |
Experimental-Workflows-for-Selectivity-Profiling
A multi-tiered approach is essential for a thorough cross-reactivity assessment. This involves progressing from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays.
dot graph "Experimental_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
A [label="Tier 1: Biochemical Profiling\n(Fluorometric Enzyme Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Tier 2: Cellular Target Engagement\n(Cell-Based Activity Assays)", fillcolor="#FBBC05"]; C [label="Tier 3: Functional Assessment\n(Osteoclast Bone Resorption Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Data Analysis & Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B [label="Validate on-target activity"]; B -> C [label="Assess physiological relevance"]; C -> D; B -> D; A -> D; } /dot
Figure-2: A tiered workflow for assessing inhibitor selectivity.
Tier-1:-Biochemical-Profiling-of-Cathepsin-Inhibition
The initial step involves screening 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile against a panel of purified cathepsin enzymes to determine its inhibitory potency (IC50) for each.
Protocol:-Fluorometric-Cathepsin-Activity-Assay
This protocol is adapted from commercially available kits and standard laboratory practices.[14][15][16]
Materials:
-
Recombinant human Cathepsin K, B, L, and S
-
Cathepsin Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)[13]
-
Fluorogenic Cathepsin Substrate (e.g., Z-LR-AFC for Cathepsin K)[16]
-
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, Odanacatib, and E-64
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound-Preparation: Prepare a 10 mM stock solution of each inhibitor in DMSO. Create a 10-point serial dilution series in assay buffer.
-
Enzyme-Preparation: Dilute each cathepsin enzyme to its optimal working concentration in pre-warmed assay buffer.
-
Assay-Execution:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 5 µL of each inhibitor dilution to the appropriate wells.
-
Add 25 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
-
Data-Acquisition: Measure the fluorescence intensity every 2 minutes for 30 minutes using a plate reader (e.g., Ex/Em = 400/505 nm for AFC substrates).[16]
-
Data-Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Expected-Data-and-Interpretation
The IC50 values will provide a quantitative measure of the potency of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile against each cathepsin isoform.
| Compound | Cathepsin-K-IC50-(nM) | Cathepsin-B-IC50-(nM) | Cathepsin-L-IC50-(nM) | Cathepsin-S-IC50-(nM) |
| 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | Experimental-Value | Experimental-Value | Experimental-Value | Experimental-Value |
| Odanacatib | ~0.2[10] | >10,000 | >10,000 | >10,000 |
| E-64 | Broad-spectrum | Broad-spectrum | Broad-spectrum | Broad-spectrum |
A lower IC50 value indicates higher potency. A highly selective inhibitor will have a significantly lower IC50 for its primary target compared to other enzymes.
Tier-2:-Cellular-Target-Engagement
Moving into a cellular context is crucial to assess membrane permeability and engagement with the target in its native environment.
Protocol:-Cell-Based-Cathepsin-K-Activity-Assay
This protocol utilizes a cell-permeable fluorogenic substrate to measure intracellular Cathepsin K activity.[17][18]
Materials:
-
Human osteoclast precursor cells (or a suitable cell line expressing high levels of Cathepsin K)
-
Cell culture medium
-
Magic Red™ Cathepsin K Substrate (or similar)[17]
-
Hoechst 33342 (for nuclear staining)
-
Test compounds
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell-Culture: Plate osteoclast precursors and differentiate them into mature osteoclasts.
-
Compound-Treatment: Treat the cells with varying concentrations of the test compounds for 2-4 hours.
-
Substrate-Loading: Add the Magic Red™ Cathepsin K substrate to the cell culture medium and incubate according to the manufacturer's instructions.
-
Staining-and-Imaging: Add Hoechst 33342 to stain the nuclei. Acquire images using a fluorescence microscope.
-
Image-Analysis: Quantify the red fluorescence intensity per cell. Normalize the data to the number of cells (determined by nuclear count).
Expected-Data-and-Interpretation
A dose-dependent decrease in red fluorescence will indicate the inhibition of intracellular Cathepsin K activity. This assay will confirm that 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile can access and inhibit its target within a living cell.
Tier-3:-Functional-Assessment-of-Bone-Resorption
The ultimate test of a Cathepsin K inhibitor's efficacy and selectivity is its ability to inhibit the primary physiological function of osteoclasts: bone resorption.
Protocol:-Osteoclast-Bone-Resorption-Assay
This assay measures the ability of osteoclasts to resorb a bone-mimicking substrate.[13]
Materials:
-
Differentiated human osteoclasts
-
Bone-mimicking plates (e.g., calcium phosphate-coated)
-
Test compounds
-
Toluidine Blue staining solution
-
Light microscope
Procedure:
-
Cell-Seeding: Seed differentiated osteoclasts onto the bone-mimicking plates.
-
Compound-Treatment: Treat the cells with the test compounds for 48-72 hours.
-
Cell-Removal: Remove the osteoclasts from the plates using a cell lysis buffer.
-
Pit-Staining: Stain the plates with Toluidine Blue to visualize the resorption pits.
-
Image-Acquisition-and-Analysis: Acquire images of the stained plates and quantify the total area of the resorption pits.
Expected-Data-and-Interpretation
A reduction in the area of resorption pits in the presence of an inhibitor demonstrates its functional efficacy. By comparing the dose-response curves of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile with Odanacatib, we can assess its relative potency in a physiologically relevant model.
Conclusion
This comparative guide outlines a rigorous, multi-tiered strategy for characterizing the cross-reactivity of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. By systematically progressing from biochemical assays to cell-based functional readouts and comparing its performance against well-defined standards, researchers can build a comprehensive selectivity profile. This detailed understanding is paramount for advancing novel covalent inhibitors towards therapeutic applications, ensuring both efficacy and safety.
References
-
Brogi, S., Ibba, R., Rossi, S., Butini, S., Calderone, V., Gemma, S., & Campiani, G. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2561. [Link]
-
Brogi, S., Ibba, R., Rossi, S., Butini, S., Calderone, V., Gemma, S., & Campiani, G. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed Central. [Link]
-
García-Calvo, M., et al. (2021). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling, 61(10), 5094-5106. [Link]
-
Singh, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7858. [Link]
-
Brogi, S., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed. [Link]
-
Brogi, S., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Semantic Scholar. [Link]
-
García-Calvo, M., et al. (2021). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ChemRxiv. [Link]
-
Wobbe, C., et al. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Frontiers in Chemistry, 8, 584. [Link]
-
BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. [Link]
-
Johnson, D. S., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
de Vasconcellos, S. P., et al. (2015). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Frontiers in Pharmacology, 6, 269. [Link]
-
Creative BioMart. (n.d.). Cathepsin K Activity Fluorometric Assay Kit. [Link]
-
ResearchGate. (n.d.). Examples of covalent inhibitors with cyanamide electrophilic groups in red. [Link]
-
Ghavre, M., et al. (2016). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. ChemBioChem, 17(10), 919-925. [Link]
-
R Discovery. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. [Link]
-
Lamer, R., et al. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry, 61(23), 10686-10701. [Link]
-
ResearchGate. (n.d.). Structures of cathepsin-cleavable triggers. [Link]
-
de Souza, T. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1165-1178. [Link]
-
Singh, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]
-
Al-Balas, Q., et al. (2020). Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. International Journal of Molecular Sciences, 21(18), 6885. [Link]
Sources
- 1. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Cathepsin K Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 16. novusbio.com [novusbio.com]
- 17. Cathepsin K Assay Kit (Magic Red) (ab270773) | Abcam [abcam.com]
- 18. Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis in Preclinical Assays: 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile vs. 3-Cyclobutyl-3-oxopropanenitrile
A Senior Application Scientist's Guide to Evaluating Fluorinated Bioisosteres
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry.[1][2][3] This guide provides a comparative analysis of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile and its direct non-fluorinated analog, 3-cyclobutyl-3-oxopropanenitrile. We will explore the foundational principles behind this common bioisosteric replacement, predict the impact on key physicochemical properties, and outline a robust experimental framework for their head-to-head comparison in relevant biochemical and metabolic assays.
The central hypothesis is that the introduction of the gem-difluoro moiety on the cyclobutyl ring, a seemingly subtle structural modification, can profoundly enhance the druglike properties of the parent molecule. This alteration is not merely an increase in molecular weight but a strategic move to modulate metabolic stability, lipophilicity, and target engagement.[4][5][6]
Structural and Physicochemical Profile
The primary difference between the two molecules is the replacement of two hydrogen atoms with two fluorine atoms at the 3-position of the cyclobutyl ring. This substitution, known as gem-difluorination, induces significant changes in the molecule's electronic and steric properties.
Caption: Chemical structures of the non-fluorinated analog and its gem-difluorinated counterpart.
The introduction of the highly electronegative fluorine atoms creates a strong dipole moment across the C-F bonds, altering the local electronic environment. This has cascading effects on the molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4][7][8]
Table 1: Predicted Physicochemical Properties
| Property | 3-Cyclobutyl-3-oxopropanenitrile | 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | Rationale for Change |
| Molecular Formula | C₇H₉NO | C₇H₇F₂NO | Addition of two fluorine atoms. |
| Molecular Weight | 123.15 g/mol [9] | 159.13 g/mol [10] | Increased mass due to fluorine atoms. |
| Calculated logP | ~0.8[11] | ~1.0 - 1.5 | Fluorination typically increases lipophilicity, though the effect can be complex and context-dependent.[7][8][12] |
| Topological Polar Surface Area (TPSA) | 40.9 Ų[9] | 40.9 Ų | The core functional groups remain unchanged, so TPSA is not expected to differ significantly. |
| Aqueous Solubility | Moderate | Potentially Lower | Increased lipophilicity often correlates with decreased aqueous solubility.[7][8][13] |
| pKa (α-carbon) | ~9.8[14] | ~8.5 - 9.0 | The strong electron-withdrawing inductive effect of the CF₂ group is expected to increase the acidity of the α-protons.[7][8][15] |
The Medicinal Chemist's Rationale: Why Fluorinate?
The decision to synthesize and test the difluorinated analog is driven by several well-established principles in drug design aimed at overcoming common liabilities in drug candidates.
-
Enhanced Metabolic Stability : The C-H bonds on the cyclobutyl ring are susceptible to oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger and more stable, effectively "shielding" this position from metabolic attack.[4][5][6] This can lead to a longer half-life, reduced clearance, and improved oral bioavailability.[1][2]
-
Modulation of Physicochemical Properties : As noted in Table 1, fluorination impacts lipophilicity (logP) and acidity (pKa). Fine-tuning these properties is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17][18] For instance, increased lipophilicity can enhance membrane permeability, while changes in pKa can alter a compound's ionization state at physiological pH, affecting solubility and cell penetration.[4][15]
-
Conformational Control : The bulky and electronegative fluorine atoms can influence the conformational preference of the cyclobutyl ring.[1][19] This can lock the molecule into a more bioactive conformation, potentially increasing its binding affinity for the target protein.[1][19]
Experimental Design for Comparative Assays
To empirically validate the hypothesized benefits of fluorination, a logical, stepwise experimental workflow is essential. This workflow is designed to first assess the direct impact on the biological target and then to evaluate the pharmacokinetic properties that determine its potential as a drug candidate.
Caption: A streamlined workflow for the comparative evaluation of the fluorinated and non-fluorinated analogs.
Protocol 1: Biochemical Potency Assay (Example: Kinase Inhibition)
This protocol serves to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency against a specific biological target.
Methodology:
-
Compound Preparation : Prepare 10 mM stock solutions of both test compounds in 100% DMSO. Perform a serial dilution in assay buffer to create a 10-point concentration gradient (e.g., 100 µM to 5 nM).
-
Reaction Mixture : In a 384-well plate, combine the kinase enzyme, its specific peptide substrate, and the required cofactors in the appropriate kinase buffer.
-
Incubation : Add 5 µL of each compound dilution to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate the plate at 30°C for 60 minutes.
-
ATP Addition : Initiate the kinase reaction by adding ATP to a final concentration equivalent to the enzyme's Km value.
-
Detection : After a further 60-minute incubation, stop the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Data Analysis : Measure luminescence on a plate reader. Normalize the data to controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of the compounds to metabolism by key drug-metabolizing enzymes.
Methodology:
-
Compound Incubation : In a 96-well plate, incubate each compound (at a final concentration of 1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Reaction Initiation : Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points : Aliquots are taken from the reaction at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching : Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in-vitro half-life (T½ = 0.693/k) and intrinsic clearance (Clint).
Anticipated Results and Discussion
Based on established principles of medicinal chemistry, we can predict the likely outcome of these comparative assays.[1][2][4][5]
Table 2: Hypothetical Comparative Assay Data
| Parameter | 3-Cyclobutyl-3-oxopropanenitrile | 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | Interpretation |
| IC₅₀ (nM) | 150 | 95 | The fluorinated analog shows moderately improved potency, potentially due to a more favorable binding conformation or electronic interactions. |
| Microsomal T½ (min) | 18 | > 120 | The fluorinated analog demonstrates significantly enhanced metabolic stability, as the primary site of metabolism has been blocked. |
| Intrinsic Clearance (µL/min/mg) | 85 | < 5 | The low clearance of the fluorinated analog is consistent with its high metabolic stability and predicts a longer in-vivo half-life. |
The expected data strongly suggest that 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile would be a superior candidate for further development. The dramatic improvement in metabolic stability is the most significant finding.[6][8] While the parent compound might be rapidly cleared from the body, the fluorinated analog's resistance to metabolism suggests it would have a much better pharmacokinetic profile, allowing for sustained target engagement in vivo.[1][5] The modest improvement in potency is an additional benefit, possibly arising from the conformational constraints imposed by the difluoro group, leading to a better fit within the target's binding pocket.[19]
Conclusion
The comparison between 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile and its non-fluorinated parent compound serves as a classic case study in modern drug design. The strategic introduction of a gem-difluoro group is a powerful and predictable method for enhancing key druglike properties, most notably metabolic stability. The experimental workflow detailed here provides a robust and efficient path to validate these improvements empirically. While the non-fluorinated analog may show initial activity, the data-driven hypothesis strongly supports the selection of the fluorinated compound as the more promising lead for progression into more complex preclinical studies. This approach, which marries rational design with rigorous experimental validation, is fundamental to the successful development of novel therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Meanwell, N. A. (2018). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Role of Fluorine in Drug Design and Drug Action.
- Das, P., & Mandal, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.
- Ballatore, C., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (n.d.). 3-Cyclobutyl-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Ballatore, C., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed.
- Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
-
PubChem. (n.d.). 3-(3-Fluorocyclobutyl)-3-oxo-propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Huestis, M. P., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
- Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- Mykhailiuk, P. K. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- BenchChem. (2025).
- Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.
- Glyn, R. J., & Pattison, G. (2021).
-
PubChem. (n.d.). 3-Cyclopentyl-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Chemistry.
-
Ark Pharma Scientific Limited. (n.d.). 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. Ark Pharma Scientific Limited. Retrieved from [Link]
- MySkinRecipes. (n.d.). 3-Cyclobutyl-3-oxopropanenitrile. MySkinRecipes.
-
PubChem. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Ethylcyclobutyl)-3-oxo-propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
-
PubChem. (n.d.). 3-Cyclobutyl-3-oxopropanal. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Ethoxycyclobutyl)-3-oxo-propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- PubChemLite. (n.d.). 3-cyclobutyl-3-oxopropanenitrile (C7H9NO). PubChemLite.
- BLDpharm. (n.d.). 1234616-26-2|3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. BLDpharm.
- Chemdad. (n.d.). 3-CYCLOBUTYL-3-OXO-PROPIONITRILE. Chongqing Chemdad Co., Ltd.
- Scribd. (n.d.). Physicochemical Properties in Medicinal Chemistry. Scribd.
-
PubChem. (n.d.). 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Ahmad, S., et al. (2024).
-
PubChem. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Acta Crystallographica Section E: Structure Reports Online. (2011). 3-Oxo-3-(piperidin-1-yl)propanenitrile.
- Patel, M. P., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Cyclobutyl-3-oxopropanenitrile | C7H9NO | CID 13861115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. arkpharmtech.com [arkpharmtech.com]
- 11. PubChemLite - 3-cyclobutyl-3-oxopropanenitrile (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-CYCLOBUTYL-3-OXO-PROPIONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. fiveable.me [fiveable.me]
- 18. scribd.com [scribd.com]
- 19. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: A Guide to Potency, Selectivity, and Covalent Engagement
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Modern Covalent Modifier
In the landscape of drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile enters this arena as a molecule of significant interest, embodying two key strategic elements in modern medicinal chemistry. The first is the 3,3-difluorocyclobutyl group . This saturated, three-dimensional (3D) scaffold is increasingly recognized as a valuable bioisostere that can enhance metabolic stability, improve solubility, and provide favorable vectors for exploring chemical space compared to traditional flat, aromatic rings[1]. The gem-difluoro substitution on the cyclobutane ring can also subtly modulate the electronics and conformation of the molecule[2][3][4].
The second, and more functionally critical feature, is the α-cyano-ketone moiety , which is a component of the 3-oxopropanenitrile structure. The nitrile group in this context is a well-characterized electrophilic "warhead" capable of forming a reversible covalent bond with nucleophilic amino acid residues on a protein target, most notably the thiol group of cysteine[5][6]. This positions 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile not merely as a structural building block, but as a potential covalent inhibitor.
The strategic advantage of covalent inhibitors lies in their ability to achieve prolonged target engagement, leading to a durable pharmacological effect that can translate into improved potency and less frequent dosing[7][8][9]. However, this permanence comes with the inherent risk of off-target reactivity, which can lead to toxicity[7][10]. Therefore, a rigorous and systematic benchmarking process is not just recommended; it is essential to characterize the therapeutic potential of any new covalent agent.
This guide provides a comprehensive framework for benchmarking 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. We will detail the critical experiments required to assess its potency, selectivity, and mechanism of action, comparing it against well-defined standard compounds to contextualize its performance.
The Imperative of Benchmarking: Balancing Potency and Unwanted Reactivity
For covalent inhibitors, efficacy is a delicate balance. The ideal agent is highly reactive towards its intended target but largely inert to the thousands of other nucleophilic biomolecules within a cell. The goal of benchmarking is to quantify this balance. We aim to answer three fundamental questions:
-
Potency & Kinetics: How efficiently does the compound inhibit its target? For covalent inhibitors, this extends beyond a simple IC50 to include the rate of covalent bond formation[11][12].
-
Specific Reactivity: How selective is the compound? We must assess its intrinsic reactivity towards a general, off-target nucleophile to predict the likelihood of indiscriminate, toxicity-inducing interactions[8].
-
Target Engagement: How can we definitively prove that the compound forms a covalent bond with its intended target protein?[13]
To provide a meaningful comparison, we will benchmark 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile against two standards:
-
Iodoacetamide (IAM): A highly reactive, non-specific alkylating agent. IAM serves as a positive control for high reactivity and will help gauge the relative reactivity of our test compound.
-
A Targeted Covalent Inhibitor (e.g., Nirmatrelvir): As a highly successful therapeutic agent, the active component of Paxlovid™, Nirmatrelvir, is an exemplary covalent inhibitor that uses a nitrile warhead to target the catalytic cysteine of the SARS-CoV-2 main protease[6][14]. It represents a "gold standard" for high potency and selectivity.
Experimental Framework for Comprehensive Benchmarking
The following sections provide detailed protocols for a logical, stepwise evaluation of a novel covalent inhibitor.
Caption: A generalized workflow for the characterization of a novel covalent inhibitor.
Protocol 1: Biochemical Potency and Kinetic Analysis
The first step is to determine the compound's inhibitory activity against its purified target protein. For covalent inhibitors, a simple endpoint IC50 (half-maximal inhibitory concentration) is insufficient as it is time-dependent[5]. A more informative approach is to determine both the initial binding affinity (Ki) and the rate of covalent inactivation (kinact). The overall efficiency is best described by the second-order rate constant kinact/Ki[11][12].
Objective: To determine the IC50, kinact, and Ki of the test compound against a target enzyme (e.g., a cysteine protease).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (and standard compounds) in 100% DMSO.
-
Prepare assay buffer appropriate for the target enzyme (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT). Note: DTT should be excluded in the final incubation step with the covalent inhibitor to avoid reaction with the compound.
-
Prepare concentrated stocks of the target enzyme and its substrate.
-
-
IC50 Determination (Time-Dependent):
-
In a 96-well plate, add the target enzyme to the assay buffer.
-
Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM final concentration). Include a DMSO-only control.
-
Incubate the enzyme-inhibitor mixture for a fixed period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction progress (e.g., fluorescence or absorbance) over time using a plate reader.
-
Calculate the initial reaction rates and normalize them to the DMSO control.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[15][16].
-
-
Determination of kinact and Ki:
-
This experiment measures the rate of enzyme inactivation at different inhibitor concentrations.
-
Pre-incubate the enzyme with multiple concentrations of the inhibitor.
-
At various time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a solution containing a high concentration of the substrate. This dilution and substrate addition effectively stops further inactivation.
-
Measure the residual enzyme activity for each time point.
-
For each inhibitor concentration, plot the natural log of the remaining activity versus time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivation to derive kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).
-
Protocol 2: Glutathione (GSH) Stability Assay for Off-Target Reactivity
A key indicator of non-specific reactivity and potential toxicity is a compound's reactivity towards glutathione (GSH)[8]. GSH is a highly abundant intracellular thiol that acts as a primary defense against electrophilic molecules. A compound that rapidly reacts with GSH is likely to react with numerous off-target proteins.
Objective: To measure the rate of reaction between the test compound and GSH.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 5 mM solution of GSH in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a quenching solution (e.g., 10% trichloroacetic acid).
-
-
Reaction and Analysis:
-
Incubate the test compound (final concentration, e.g., 100 µM) with the GSH solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to the quenching solution. This precipitates any proteins and stops the reaction.
-
Analyze the supernatant by LC-MS to measure the disappearance of the parent compound over time.
-
Plot the concentration of the remaining parent compound versus time and calculate the half-life (t1/2) of the compound in the presence of GSH.
-
Protocol 3: Confirmation of Covalent Adduct by Mass Spectrometry (MS)
The most definitive evidence of covalent inhibition is the direct observation of the covalent adduct formed between the inhibitor and the target protein[13]. This is typically achieved using high-resolution mass spectrometry.
Objective: To confirm the formation of a covalent bond and identify the modified amino acid residue.
Caption: Workflow for confirming covalent protein labeling by mass spectrometry.
Step-by-Step Methodology:
-
Sample Preparation:
-
Incubate the target protein (e.g., 5 µM) with an excess of the test compound (e.g., 50 µM) for a sufficient time (e.g., 2 hours) to ensure complete reaction.
-
Include a control sample of the protein incubated with DMSO only.
-
Remove the excess, unbound inhibitor using a desalting column or buffer exchange.
-
-
Intact Protein Analysis:
-
Analyze both the treated and control protein samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the precise mass of the protein.
-
A mass increase in the treated sample corresponding to the molecular weight of the inhibitor (159.13 Da for our test compound) confirms covalent adduct formation.
-
-
Peptide Mapping (to identify the site of modification):
-
Denature, reduce, and alkylate the control and inhibitor-treated protein samples. Note: The alkylation step (e.g., with iodoacetamide) caps all unmodified cysteines.
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS[13].
-
Compare the peptide maps from the treated and control samples. Look for a peptide in the treated sample that has a mass increase of +159.13 Da.
-
Fragment the modified peptide using MS/MS to pinpoint the exact amino acid residue that has been modified.
-
Interpreting the Data: A Comparative Analysis
To illustrate the benchmarking process, the following table presents a hypothetical but realistic dataset comparing our test compound to the selected standards.
| Parameter | 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile | Iodoacetamide (IAM) | Nirmatrelvir (Targeted Inhibitor) | Rationale for Performance |
| Target IC50 (30 min) | 1.2 µM | 50 µM | 0.05 µM | The targeted inhibitor shows high potency due to optimized non-covalent interactions. Our test compound has moderate potency, while IAM's potency is low due to its lack of specific binding interactions. |
| kinact/Ki (M-1s-1) | 8,000 | 500 | 150,000 | This value reflects overall covalent efficiency. The targeted inhibitor is highly efficient. Our test compound shows good efficiency, significantly better than the non-specific IAM. |
| GSH Half-life (t1/2) | 45 minutes | < 5 minutes | > 24 hours | The targeted inhibitor is highly stable in the presence of GSH, indicating low off-target reactivity. IAM is extremely reactive. Our test compound shows moderate reactivity, suggesting it is an active electrophile but may have some potential for off-target modification. |
| MS Adduct Mass Shift | +159.1 Da | +57.0 Da | +350.4 Da | A confirmed mass shift is the definitive proof of covalent modification for all compounds. |
Conclusion and Forward Look
This guide outlines a foundational strategy for the initial characterization and benchmarking of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. Based on our hypothetical data, the compound emerges as a promising covalent modifier. Its biochemical potency is respectable, and its covalent efficiency (kinact/Ki) is significantly greater than that of a simple electrophile like iodoacetamide.
However, the moderate half-life in the presence of glutathione warrants further investigation. This level of reactivity could be beneficial for achieving potent target engagement but also raises a flag for potential off-target activity. The next logical step would be a proteome-wide selectivity analysis using advanced chemoproteomics techniques[17][18]. Such an experiment would profile the reactivity of the compound against thousands of cellular cysteines, providing a global map of its selectivity and identifying any potential off-target liabilities.
The 3,3-difluorocyclobutyl moiety likely contributes to favorable physicochemical properties, but its influence on binding and reactivity can be further explored through the synthesis and testing of analogs. Ultimately, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile represents a molecule with a compelling profile, and the systematic benchmarking approach described here provides the essential data to guide its future development in a drug discovery program.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an old paradigm in a new discovery box. Journal of medicinal chemistry, 52(5), 1231-1246. [Link]
-
Penning, T. D. (2017). Covalent enzyme inhibitors. Topics in medicinal chemistry. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
-
JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values...[Link]
-
Orr, S. T. M., et al. (2013). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Chemical Research in Toxicology, 26(11), 1695-1707. [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]
-
Lomenick, B., et al. (2011). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 16(12), 10427-10452. [Link]
-
ResearchGate. (2023). How to determine experimental IC50 value?[Link]
-
arXiv. (2025). CovDocker: Benchmarking Covalent Drug Design with Tasks, Datasets, and Solutions. [Link]
-
Frontiers. (2019). Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]
-
ChemBK. (n.d.). 3-(3,3-Difluoro-cyclobutyl)-3-oxo-propionitrile. Retrieved from [Link]
-
NIH. (2019). Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]
-
PubChem. (n.d.). 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. Retrieved from [Link]
-
ResearchGate. (2022). Approaches to covalent protein modification in chemical biology and drug discovery. [Link]
-
CP Lab Safety. (n.d.). 3-(3, 3-difluorocyclobutyl)-3-oxopropanenitrile, min 97%, 500 mg. Retrieved from [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. [Link]
-
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178. [Link]
-
PubChem. (n.d.). 3-(3-Fluorocyclobutyl)-3-oxo-propanenitrile. Retrieved from [Link]
-
NIH. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. [Link]
-
NIH. (2018). Characterization of Covalent-Reversible EGFR Inhibitors. [Link]
-
ACS Publications. (2026). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. [Link]
-
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]
-
Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond. [Link]
-
PubMed. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]
-
ChemRxiv. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]
-
NIH. (2020). Recent advances in the development of covalent inhibitors. [Link]
-
Nature Communications. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Link]
-
NIH. (2020). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. [Link]
-
ChemRxiv. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]
-
NIH. (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. [Link]
-
PubMed. (2025). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Link]
-
NIH. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Link]
-
NIH. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
-
Drug Discovery News. (2015). Arno explores new class of antimicrobial drugs. [Link]
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benchmarking in vitro covalent binding burden as a tool to assess potential toxicity caused by nonspecific covalent binding of covalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. clyte.tech [clyte.tech]
- 16. courses.edx.org [courses.edx.org]
- 17. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from discovery to clinical application, metabolic stability is a paramount consideration.[1][2][3] It refers to a drug's resistance to breakdown by the body's metabolic processes, primarily carried out by enzymes in the liver, such as the cytochrome P450 (CYP) family.[1][2][3] A compound's metabolic stability profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and dosing frequency.[1][4] Poor metabolic stability can lead to rapid clearance from the body, necessitating frequent dosing, which can negatively impact patient compliance.[1] Conversely, excessively high stability might lead to drug accumulation and potential toxicity.[5] Therefore, optimizing metabolic stability is a key objective in the lead optimization phase of drug development.[2][4]
The 3-oxopropanenitrile scaffold and its derivatives are versatile building blocks in medicinal chemistry, forming the core of various therapeutic agents.[6][7] The incorporation of a 3,3-difluorocyclobutyl moiety is a strategic design element aimed at enhancing metabolic stability and other desirable drug-like properties. Fluorine, with its high electronegativity and small size, can block sites susceptible to metabolic oxidation and favorably alter the electronic properties of a molecule, often leading to improved potency and pharmacokinetic profiles.[8][9][10] The cyclobutyl ring itself can impart conformational rigidity and improve metabolic stability.[11][12][13] This guide provides a comparative study of the metabolic stability of various 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile derivatives, offering insights into structure-metabolism relationships and providing detailed experimental protocols for their evaluation.
Experimental Methodologies: Assessing Metabolic Stability
The in vitro evaluation of metabolic stability is a cornerstone of modern drug discovery, providing crucial data for predicting a compound's in vivo behavior.[14] The most common and cost-effective methods involve incubating the test compound with liver subcellular fractions, such as microsomes or S9 fractions, or with intact hepatocytes.[15]
Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[15][16] The microsomal stability assay is a widely used, high-throughput screen to determine a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[5][15]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.[17]
-
Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) at 37°C and dilute to the desired concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[17][18]
-
Prepare an NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[17][19]
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the microsomal solution with the test compound (final concentration typically 1-10 µM).[17]
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[20] A control reaction without the NADPH system should be included.[17]
-
Incubate the reaction mixture at 37°C with gentle shaking.[17]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[20]
-
Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard for analytical quantification.[16]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the linear regression, calculate the elimination rate constant (k).
-
Determine the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).[20]
-
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a drug's metabolic fate.[15]
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for a typical hepatocyte stability assay.
Detailed Protocol: A similar protocol to the microsomal stability assay is followed, with the key difference being the use of a suspension of viable hepatocytes instead of microsomes. The incubation is typically performed in a CO2 incubator to maintain cell viability.
Comparative Metabolic Stability Data
The following table summarizes hypothetical metabolic stability data for a series of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile derivatives, illustrating the impact of structural modifications on their metabolic fate.
| Compound ID | R Group | t½ (min) in Human Liver Microsomes | CLint (µL/min/mg protein) in Human Liver Microsomes | Major Metabolic Pathway |
| Parent-01 | H | 45 | 15.4 | Hydroxylation on the aromatic ring |
| Deriv-02 | 4-Cl | 65 | 10.7 | Reduced hydroxylation |
| Deriv-03 | 4-OCH3 | 25 | 27.7 | O-demethylation |
| Deriv-04 | 4-CF3 | 80 | 8.7 | Blocked metabolism at the para position |
| Deriv-05 | 2-F | 55 | 12.6 | Steric hindrance to hydroxylation |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Structure-Metabolism Relationships and Mechanistic Insights
The data above highlights key principles in optimizing metabolic stability:
-
Blocking Metabolic Hotspots: The parent compound (Parent-01) with an unsubstituted phenyl ring is susceptible to hydroxylation. Introducing an electron-withdrawing group like chlorine (Deriv-02) or a trifluoromethyl group (Deriv-04) at the para-position can significantly reduce the rate of metabolism by deactivating the aromatic ring towards oxidative attack by CYPs. The trifluoromethyl group is a well-known bioisostere for other functional groups and can enhance metabolic stability.[21]
-
Introducing Metabolically Labile Groups: Conversely, the introduction of a methoxy group (Deriv-03) provides a new site for metabolism (O-demethylation), leading to a shorter half-life.
-
Steric Hindrance: Placing a substituent, such as fluorine (Deriv-05), in close proximity to a potential site of metabolism can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of degradation.
-
Role of the Difluorocyclobutyl Moiety: The 3,3-difluorocyclobutyl group itself is designed to be metabolically robust. The gem-difluoro substitution blocks potential oxidation at that position.[22] The cyclobutyl ring, being a strained carbocycle, can also influence the overall conformation of the molecule, potentially affecting its interaction with metabolic enzymes.[11][13]
-
The Nitrile Group: The nitrile group is generally metabolically stable and is not readily hydrolyzed in vivo.[23] It can also serve as a bioisostere for other functional groups and can block metabolically labile sites.[24]
CYP450 Inhibition: A Critical Consideration
Beyond metabolic stability, it is crucial to assess whether a drug candidate inhibits major CYP450 enzymes.[25] Inhibition of CYPs can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and clearance of another, potentially leading to toxicity or reduced efficacy.[25][26][27]
Experimental Workflow: CYP450 Inhibition Assay (Fluorogenic)
Caption: Workflow for a fluorogenic CYP450 inhibition assay.
Standard assays are available to determine the IC50 values of a compound against a panel of key human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[28][29] This is typically done using recombinant human CYP enzymes and specific fluorogenic or LC-MS/MS-based probe substrates.[25][29]
Conclusion and Future Directions
The metabolic stability of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile derivatives can be effectively modulated through rational chemical modifications. The strategic incorporation of fluorine and the difluorocyclobutyl moiety provides a robust starting point for designing metabolically stable compounds. A thorough understanding of structure-metabolism relationships, guided by in vitro assays such as microsomal and hepatocyte stability, is essential for the successful optimization of drug candidates. Early assessment of CYP450 inhibition is also critical to mitigate the risk of drug-drug interactions. Future work in this area could explore the synthesis of a broader range of derivatives to further refine our understanding of the metabolic fate of this promising chemical scaffold and to identify candidates with optimal pharmacokinetic profiles for further development.
References
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. [Link]
-
Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
Inhance Technologies. How Is Fluorine Used in the Medical Field?. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Patsnap Synapse. What is the importance of metabolic stability in drug design?. [Link]
-
Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]
-
PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
Eurofins Discovery. CYP Inhibition Assays. [Link]
-
ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Creative Diagnostics. CYP450 Inhibition and Induction Assay. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
Sygnature Discovery. P450 / CYP Inhibition. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
ResearchGate. Application of Nitrile in Drug Design. [Link]
-
ACS Publications. The Dark Side of Fluorine. [Link]
-
Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
Bentham Science. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. [Link]
-
National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
PubMed. Cyclobutanes in Small-Molecule Drug Candidates. [Link]
-
Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. [Link]
-
ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]
-
PubMed. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
MDPI. Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]
-
PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]
-
PubMed. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. inhancetechnologies.com [inhancetechnologies.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. nuvisan.com [nuvisan.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. criver.com [criver.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 29. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Validating the Mechanism of Action of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: A Mutagenesis-Based Comparison Guide
In the landscape of contemporary drug discovery, the precise validation of a compound's mechanism of action is a critical determinant of its therapeutic potential and developmental trajectory. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to validate the putative mechanism of action of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, hereafter referred to as "Compound X". While the direct molecular target of Compound X is not definitively established in publicly accessible literature, its structural motifs suggest potential interactions with kinase signaling pathways. This guide will therefore proceed with the working hypothesis that Compound X is an inhibitor of the Pim-1 kinase , a serine/threonine kinase implicated in various cancers through its role in cell cycle progression and apoptosis.
This document will objectively compare the performance of Compound X with established Pim-1 inhibitors, providing supporting experimental data and detailed protocols. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
The Rationale for Mutagenesis in Target Validation
Mutagenesis, specifically site-directed mutagenesis, is a powerful tool to unequivocally demonstrate that a compound exerts its biological effects through direct interaction with a specific molecular target.[1] By altering key amino acid residues within the putative binding site of the target protein, we can observe a corresponding change in the compound's activity. A loss or significant reduction in the compound's efficacy against the mutated protein, while control compounds with different binding modes are unaffected, provides strong evidence for a direct binding interaction.[1]
In the context of our working hypothesis, we will introduce mutations in the ATP-binding pocket of Pim-1 kinase. The rationale is that if Compound X binds to this site, altering the residues that form the binding pocket will disrupt this interaction and abrogate its inhibitory effect.
Comparative Analysis of Pim-1 Kinase Inhibitors
To establish a robust validation framework, the activity of Compound X will be compared against well-characterized Pim-1 kinase inhibitors.
| Compound | Mechanism of Action | Reported IC50 (Pim-1) | Key Features |
| Compound X (Hypothesized) | Putative Pim-1 Kinase Inhibitor | To be determined | Novel chemical scaffold with a difluorocyclobutyl moiety. |
| AZD1208 | ATP-competitive pan-Pim kinase inhibitor | 0.4 nM | Orally bioavailable, potent inhibitor of all three Pim kinase isoforms.[2] |
| SMI-4a | ATP-competitive Pim-1 kinase inhibitor | 17 nM | Selective for Pim-1 over other serine/threonine and tyrosine kinases.[2] |
Experimental Workflow for Target Validation
The following workflow outlines the key experimental stages for validating the interaction between Compound X and Pim-1 kinase.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, a compound valued for its unique reactivity and potential to enhance metabolic stability in drug candidates, requires meticulous handling from procurement to disposal. Its molecular structure presents a dual-hazard profile that demands a disposal strategy grounded in chemical principles and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile. It is designed to move beyond a simple checklist, offering the causal logic behind each procedural step to empower you, my fellow scientists, to manage this chemical waste with the highest degree of safety and scientific integrity.
Hazard Profile Analysis: Understanding the "Why"
A proper disposal procedure begins with a thorough understanding of the compound's inherent risks. The structure of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (CAS No. 1234616-26-2) contains two key functional groups that dictate its hazard classification and disposal pathway.[1]
-
The Nitrile Group (-C≡N): Organic nitriles are a class of compounds that must be handled with extreme caution.[2] Their primary toxicological concern is the potential to release cyanide (CN⁻) through metabolic processes or improper degradation. Cyanide is a potent cellular toxin, necessitating that all nitrile-containing waste be treated as acutely toxic. Disposal methods must ensure the complete and irreversible destruction of the nitrile moiety.[3][4][5]
-
The Difluorocyclobutyl Moiety (-C₄H₅F₂): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[6][7] This stability, while beneficial in pharmaceutical design, renders the compound highly resistant to natural degradation. Such per- and polyfluoroalkyl substances (PFAS) are often called "forever chemicals" because of their environmental persistence.[7][8] Improper disposal can lead to long-term environmental contamination. Therefore, the disposal technology must be capable of supplying sufficient energy to break these robust C-F bonds.[6]
Consequently, 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile must be classified as a persistent, toxic hazardous waste . The disposal strategy must address both its acute toxicity and its environmental persistence.
Pre-Disposal Safety Protocols: Your First Line of Defense
Before initiating any waste collection, ensure that all engineering controls and personal protective equipment (PPE) are in place. All handling of this compound, including transfers to waste containers, must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Summary
The following table summarizes the minimum PPE required for handling 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile waste.
| PPE Component | Minimum Requirement | Recommended for Splash Risk or Bulk Transfer |
| Hand Protection | Nitrile or Butyl rubber gloves.[9] | Double-gloving is strongly advised. |
| Eye & Face Protection | Chemical safety goggles with side shields. | A full-face shield should be worn over safety goggles.[10] |
| Body Protection | Flame-retardant laboratory coat.[11] | Chemically resistant apron over a lab coat. |
| Respiratory | Not required if handled exclusively in a fume hood. | For spill cleanup outside a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases is necessary. |
Step-by-Step Waste Management and Disposal Procedure
The environmentally sound management of hazardous waste is governed by a "cradle-to-grave" principle, meaning it is tracked from generation to final disposal.[12] The following procedure ensures compliance and safety throughout this lifecycle.
Step 1: Waste Characterization and Segregation
-
Characterize: Immediately classify all waste containing 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile (including pure compound, reaction mixtures, and contaminated materials) as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be characterized by its toxicity.[13][14]
-
Segregate: Do not mix this waste with other waste streams (e.g., non-halogenated solvents, aqueous waste).[13] Incompatible wastes can lead to dangerous chemical reactions. Store separately to await disposal.
Step 2: Containerization
-
Primary Container: Use a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate.
-
Capacity Limit: Do not fill the container beyond 80% capacity. This headspace allows for vapor expansion and prevents spills from temperature or pressure changes.
-
Closure: Keep the container tightly sealed at all times, except when adding waste.[2]
Step 3: Labeling
-
Properly label the waste container before adding the first drop of waste. The label must be clear, durable, and include the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile"
-
CAS Number: "1234616-26-2"
-
Hazard Pictograms: Skull and Crossbones (Acute Toxicity), Environment.
-
Accumulation Start Date (the date you first add waste to the container).
-
Your Name and Laboratory Information.
-
Step 4: On-Site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area must be under the control of the laboratory personnel and at or near the point of generation.
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store away from heat sources and incompatible materials like strong acids and oxidizers.[2]
Step 5: Final Disposal Method
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal company.[15][16] The scientifically preferred and most environmentally sound disposal method is high-temperature hazardous waste incineration .
-
Rationale for Incineration: This is the only commercially available technology proven to destroy persistent fluorinated organic compounds.[6][7][8] The extreme temperatures (typically >1,000 °C) and residence times in a hazardous waste incinerator provide the necessary energy to break the strong C-F bonds and completely oxidize the molecule to less harmful inorganic products like CO₂, H₂O, and hydrogen fluoride (HF).[6] The HF is then removed from the exhaust gas by scrubbers. This process ensures the complete destruction of both the persistent fluorinated moiety and the toxic nitrile group.[17]
-
Alternative Methods (Not Recommended):
-
Landfilling: Disposing of this material in a hazardous waste landfill merely contains it; it does not destroy the persistent chemical structure.[8] This approach poses a long-term risk of environmental release and is not a responsible final solution.
-
Chemical Neutralization: While some nitriles can be chemically hydrolyzed, the stability of the difluoro- structure makes this impractical and unreliable for complete detoxification.
-
The disposal process is summarized in the workflow diagram below.
Caption: Decision workflow for the safe disposal of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile.
Decontamination of Empty Containers and Glassware
Empty containers that once held 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable laboratory solvent (e.g., acetone or ethanol).[16]
-
Collect Rinsate: The solvent from all three rinses (the "rinsate") is now hazardous waste. Collect it and dispose of it in your halogenated organic waste stream or with the 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile waste itself.
-
Final Disposal of Container: After triple rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but confirm this with your institution's EHS guidelines.
By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding our collective responsibility to protect the environment from persistent and toxic chemical agents.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania. (n.d.). Pennsylvania Department of Environmental Protection. [Link]
-
What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025, November 9). Civil Engineering Explained [YouTube Channel]. [Link]
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016).
-
Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. [Link]
-
Hazardous Waste. (n.d.). US EPA. [Link]
-
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile. (n.d.). Ark Pharma Scientific Limited. [Link]
-
How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE. [Link]
-
NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). CDC Stacks. [Link]
-
Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. [Link]
-
Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA. [Link]
- Methods for the detoxification of nitrile and/or amide compounds. (n.d.).
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. [Link]
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. [Link]
-
Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. (1998). PubMed. [Link]
-
Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025, August 7). ResearchGate. [Link]
-
Laboratory Hazardous Waste Management. (n.d.). The University of British Columbia. [Link]
-
Pharmaceuticals & Controlled Drugs Disposal. (n.d.). Safety & Risk Services - The University of British Columbia. [Link]
-
How can I remove nitrile impurities from the oxime? (2015, March 15). ResearchGate. [Link]
-
The preparation of nitriles. (n.d.). Chemguide. [Link]
Sources
- 1. arkpharmtech.com [arkpharmtech.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. EP0958252B1 - Methods for the detoxification of nitrile and/or amide compounds - Google Patents [patents.google.com]
- 4. Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 13. youtube.com [youtube.com]
- 14. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
